molecular formula C40H56O5 B3429056 Fucoxanthinol CAS No. 7176-02-5

Fucoxanthinol

Cat. No.: B3429056
CAS No.: 7176-02-5
M. Wt: 616.9 g/mol
InChI Key: NZEPSBGUXWWWSI-FWFPOGQTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fucoxanthinol is a major, bioactive metabolite of the marine carotenoid Fucoxanthin, produced by its hydrolysis in the gastrointestinal tract by digestive enzymes such as lipase and cholesterol esterase . This high-purity analytical standard is critical for studying the mechanisms behind the observed health benefits of brown seaweed consumption. Research indicates that this compound often exhibits more potent biological activities than its precursor, Fucoxanthin, making it a key compound for investigating its effects on various cellular pathways . Its primary research applications include oncology studies, where it demonstrates anti-proliferative effects against a range of cancer cell lines (including leukemia, lymphoma, and osteosarcoma) by inducing cell cycle arrest and promoting apoptosis through modulation of Bcl-2 proteins, caspases, and the PI3K/Akt/NF-κB signaling pathways . Neuroprotective research is another key area, where this compound shows promise in in vitro models of neurodegenerative diseases. Studies report it possesses significant antioxidant activity, capable of scavenging free radicals and reducing oxidative stress in neuronal cells. It has also been shown to provide protection against neurotoxicity induced by oligomers of Beta-Amyloid peptide (Aβ1–42) and 6-hydroxydopamine (6-OHDA), which are relevant to Alzheimer's and Parkinson's disease research, respectively . Furthermore, this compound is a valuable tool for metabolic research, as it suppresses adipocyte differentiation in models like 3T3-L1 cells by down-regulating key regulators such as PPARγ, highlighting its potential in studying obesity . This product is intended for Research Use Only and is not for diagnostic or therapeutic use.

Properties

InChI

InChI=1S/C40H56O5/c1-28(17-13-18-30(3)21-22-35-36(5,6)23-32(41)25-38(35,9)44)15-11-12-16-29(2)19-14-20-31(4)34(43)27-40-37(7,8)24-33(42)26-39(40,10)45-40/h11-21,32-33,41-42,44H,23-27H2,1-10H3/b12-11+,17-13+,19-14+,28-15+,29-16+,30-18+,31-20+/t22?,32-,33-,38+,39+,40-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZEPSBGUXWWWSI-FWFPOGQTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC=CC=C(C)C=CC=C(C)C(=O)CC12C(CC(CC1(O2)C)O)(C)C)C=CC=C(C)C=C=C3C(CC(CC3(C)O)O)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C\C=C\C=C(/C)\C=C\C=C(/C)\C(=O)C[C@]12[C@](O1)(C[C@H](CC2(C)C)O)C)/C=C/C=C(\C)/C=C=C3[C@](C[C@H](CC3(C)C)O)(C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H56O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201347243
Record name Fucoxanthinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201347243
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

616.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7176-02-5
Record name Fucoxanthinol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007176025
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Fucoxanthinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201347243
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to Fucoxanthin Biosynthesis in Marine Diatoms and its Conversion to Fucoxanthinol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Fucoxanthinol is not a direct product of a dedicated biosynthetic pathway within marine diatoms. It is a metabolite of fucoxanthin (B1674175), formed through deacetylation. This guide will therefore focus on the comprehensive biosynthesis of fucoxanthin in marine diatoms and its subsequent conversion to this compound, which primarily occurs in vivo in mammals after ingestion.

Introduction

Fucoxanthin is a major carotenoid pigment found in marine diatoms, contributing to their characteristic golden-brown color and playing a crucial role in their light-harvesting complex.[1][2] Beyond its physiological importance in diatoms, fucoxanthin and its primary metabolite, this compound, have garnered significant attention from the pharmaceutical and nutraceutical industries due to their potent antioxidant, anti-inflammatory, and anti-obesity properties. This technical guide provides a detailed overview of the fucoxanthin biosynthesis pathway in marine diatoms, quantitative data on its production, and key experimental protocols for its study.

The Fucoxanthin Biosynthesis Pathway in Marine Diatoms

The biosynthesis of fucoxanthin in marine diatoms is a complex process that begins with the general isoprenoid pathway and proceeds through a series of enzymatic steps to produce this unique xanthophyll. The pathway is intrinsically linked to the xanthophyll cycle, which is essential for photoprotection.[2][3]

The proposed pathway, primarily elucidated through studies on the model diatom Phaeodactylum tricornutum, involves the following key steps from β-carotene:[4][5][6]

  • From β-Carotene to Violaxanthin (B192666): β-carotene is hydroxylated to zeaxanthin (B1683548), which is then epoxidized to violaxanthin.

  • Formation of Neoxanthin: Violaxanthin is converted to neoxanthin.

  • Branching Point to Diadinoxanthin (B97544): Neoxanthin is a critical branching point, leading to the formation of diadinoxanthin.[4][5]

  • The Core Fucoxanthin Pathway: A series of reactions involving violaxanthin de-epoxidase-like (VDL) and zeaxanthin epoxidase (ZEP) enzymes convert diadinoxanthin to fucoxanthin.[2] Key intermediates in this part of the pathway include allenoxanthin, haptoxanthin, and phaneroxanthin.

Key Enzymes in the Pathway:

  • Violaxanthin De-epoxidase (VDE) and VDE-like proteins (VDLs): These enzymes are crucial for the interconversion of xanthophylls. VDE is primarily involved in the photoprotective xanthophyll cycle, converting violaxanthin to zeaxanthin under high light stress.[3] VDLs, on the other hand, are implicated in the fucoxanthin biosynthetic pathway.

  • Zeaxanthin Epoxidase (ZEP): This enzyme catalyzes the reverse reaction of VDE, converting zeaxanthin back to violaxanthin. Multiple isoforms of ZEP exist in diatoms, with specific roles in both the xanthophyll cycle and fucoxanthin biosynthesis.[7][8]

Diagram of the Fucoxanthin Biosynthesis Pathway:

Fucoxanthin_Biosynthesis cluster_xc Xanthophyll Cycle cluster_ddc Diadinoxanthin Cycle beta_carotene β-Carotene zeaxanthin Zeaxanthin beta_carotene->zeaxanthin bch antheraxanthin (B39726) Antheraxanthin zeaxanthin->antheraxanthin zep antheraxanthin->zeaxanthin vde violaxanthin Violaxanthin antheraxanthin->violaxanthin zep violaxanthin->antheraxanthin vde neoxanthin Neoxanthin violaxanthin->neoxanthin nsy diadinoxanthin Diadinoxanthin neoxanthin->diadinoxanthin unknown1 diatoxanthin Diatoxanthin diadinoxanthin->diatoxanthin VDE (High Light) allenoxanthin Allenoxanthin diadinoxanthin->allenoxanthin vdl2 diatoxanthin->diadinoxanthin ZEP3 (Low Light) haptoxanthin Haptoxanthin allenoxanthin->haptoxanthin ? phaneroxanthin Phaneroxanthin haptoxanthin->phaneroxanthin zep1 fucoxanthin Fucoxanthin phaneroxanthin->fucoxanthin crtiso5 This compound This compound fucoxanthin->this compound deacetylase bch β-carotene hydroxylase zep ZEP vde VDE nsy Neoxanthin synthase unknown1 ? vdl2 VDL2 zep1 ZEP1 crtiso5 CRTISO5 unknown2 ? deacetylase Deacetylase (in mammals)

Caption: Proposed fucoxanthin biosynthesis pathway in marine diatoms.

From Fucoxanthin to this compound

This compound is not a significant component of the carotenoid profile in healthy, growing diatoms. Instead, it is the deacetylated form of fucoxanthin. This conversion primarily occurs in the gastrointestinal tract of mammals upon ingestion of fucoxanthin-containing foods, such as diatoms or brown seaweeds. Enzymes like lipases and esterases are responsible for this deacetylation.

Diagram of Fucoxanthin to this compound Conversion:

Fucoxanthin_Conversion cluster_mammals Mammalian Gastrointestinal Tract fucoxanthin Fucoxanthin This compound This compound fucoxanthin->this compound Lipase/Esterase

Caption: Conversion of fucoxanthin to this compound.

Quantitative Data

Table 1: Fucoxanthin Content in Various Diatom Species under Different Conditions

Diatom SpeciesCulture ConditionFucoxanthin Content (mg/g dry weight)Reference
Phaeodactylum tricornutumLow light (LL)1.7[9]
Phaeodactylum tricornutumHigh light (HL)0.54[9]
Phaeodactylum tricornutumMixotrophic, 20 µmol m⁻² s⁻¹16.03[5]
Phaeodactylum tricornutumHigh nitrate~1.5 (relative increase)[1]
Odontella auritaLow light, nitrate-replete>20[8]
Chaetoceros sp.High irradiance7.68 (mg/L)[10]

Note: Data on this compound content within diatoms is scarce, as it is generally considered a minor component. Enzyme kinetic data (Km, Vmax) for the fucoxanthin biosynthetic enzymes in diatoms are not well-documented in publicly available literature.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of fucoxanthin biosynthesis in marine diatoms.

This protocol is adapted from methodologies used for pigment analysis in Phaeodactylum tricornutum.[4]

Objective: To extract and quantify fucoxanthin and its precursors from diatom cells.

Materials:

  • Diatom cell pellet

  • Methanol (B129727)

  • Diethyl ether

  • Petroleum ether

  • Saturated NaCl solution

  • Nitrogen gas supply

  • HPLC system with a C18 reverse-phase column and a diode array detector

Procedure:

  • Freeze-dry the diatom cell pellet.

  • Extract the pigments from the freeze-dried cells with methanol by heating at 60°C for 15 minutes.

  • Add 5% water to the methanol extract and partition against petroleum ether.

  • Collect the lower phase and further partition against 50% diethyl ether in petroleum ether.

  • Add saturated NaCl solution to facilitate phase separation and transfer of pigments to the upper phase.

  • Collect the upper phase, evaporate to dryness under a stream of nitrogen, and redissolve in a suitable solvent for HPLC analysis.

  • Inject the sample into an HPLC system equipped with a C18 column.

  • Use a gradient elution program with solvents such as methanol, acetonitrile, and water to separate the pigments.

  • Detect and quantify the pigments using a diode array detector at wavelengths around 445 nm for fucoxanthin.

Diagram of Pigment Analysis Workflow:

Pigment_Analysis_Workflow start Diatom Cell Pellet extraction Methanol Extraction (60°C) start->extraction partition1 Partition with Petroleum Ether extraction->partition1 partition2 Partition with Diethyl Ether/Petroleum Ether partition1->partition2 evaporation Evaporation under Nitrogen partition2->evaporation hplc HPLC Analysis (C18 column) evaporation->hplc quantification Quantification (Diode Array Detector) hplc->quantification end Fucoxanthin Concentration quantification->end

Caption: Workflow for pigment extraction and HPLC analysis.

This protocol provides a general framework for generating knockout mutants of genes involved in the fucoxanthin biosynthesis pathway, based on established methods.[1][11]

Objective: To create targeted gene knockouts in P. tricornutum to study the function of specific enzymes in the fucoxanthin biosynthesis pathway.

Materials:

  • Phaeodactylum tricornutum culture

  • CRISPR/Cas9 vector optimized for diatoms (e.g., pKS diaCas9-sgRNA)

  • Gene-specific guide RNA (gRNA) sequences

  • Biolistic transformation system (gene gun)

  • Gold or tungsten microcarriers

  • Selective growth media (e.g., containing zeocin)

  • PCR reagents for mutant screening

  • High-Resolution Melting (HRM) analysis equipment or Sanger sequencing services

Procedure:

  • gRNA Design and Vector Construction: Design gRNAs targeting the gene of interest and clone them into the diatom CRISPR/Cas9 vector.

  • Cell Culture and Preparation: Grow P. tricornutum to the desired cell density.

  • Biolistic Transformation:

    • Coat microcarriers with the CRISPR/Cas9 plasmid.

    • Bombard P. tricornutum cells plated on agar (B569324) with the coated microcarriers using a gene gun.

  • Selection of Transformants: Plate the bombarded cells on selective media to isolate transformants.

  • Mutant Screening:

    • Isolate individual colonies and extract genomic DNA.

    • Perform PCR to amplify the target gene region.

    • Screen for mutations using HRM analysis or by Sanger sequencing of the PCR products.

Diagram of CRISPR/Cas9 Workflow:

CRISPR_Workflow start Design gRNA construct Construct CRISPR/Cas9 Vector start->construct transform Biolistic Transformation of Diatoms construct->transform select Selection of Transformants transform->select screen Screen for Mutations (PCR, HRM/Sequencing) select->screen end Knockout Mutant screen->end

Caption: Workflow for CRISPR/Cas9 gene knockout in diatoms.

This protocol is a synthesized representation based on methods for VDE assays in other photosynthetic organisms, which have been shown to be applicable to diatom enzymes.[3][12]

Objective: To measure the enzymatic activity of VDE from diatom cell extracts.

Materials:

  • Diatom cell pellet

  • Extraction buffer (e.g., 100 mM Tris-HCl, pH 7.5, with protease inhibitors)

  • Assay buffer (e.g., 100 mM sodium acetate, pH 5.2)

  • Violaxanthin substrate (can be purified from plant or algal sources)

  • Ascorbate (as a reductant)

  • Spectrophotometer or HPLC system

Procedure:

  • Enzyme Extraction:

    • Resuspend the diatom cell pellet in ice-cold extraction buffer.

    • Lyse the cells using sonication or a French press.

    • Centrifuge to remove cell debris and collect the supernatant containing the soluble VDE.

  • Enzyme Assay:

    • Prepare a reaction mixture containing the assay buffer and violaxanthin substrate.

    • Initiate the reaction by adding the enzyme extract and ascorbate.

    • Monitor the conversion of violaxanthin to antheraxanthin and zeaxanthin over time by measuring the change in absorbance at a specific wavelength (e.g., 505 nm) or by taking time-point samples for HPLC analysis.

  • Data Analysis: Calculate the enzyme activity based on the rate of substrate conversion.

Diagram of VDE Assay Workflow:

VDE_Assay_Workflow start Diatom Cell Pellet extraction Enzyme Extraction start->extraction assay_setup Prepare Assay Mixture (Buffer + Violaxanthin) extraction->assay_setup reaction Initiate Reaction (Add Enzyme + Ascorbate) assay_setup->reaction monitoring Monitor Product Formation (Spectrophotometry/HPLC) reaction->monitoring end VDE Activity monitoring->end

Caption: Workflow for in vitro VDE activity assay.

Conclusion

The biosynthesis of fucoxanthin in marine diatoms is a complex and highly regulated process with significant potential for biotechnological applications. While this compound is a key bioactive compound, it is important for researchers and drug development professionals to understand that it is a metabolite of fucoxanthin. This guide has provided a comprehensive overview of the fucoxanthin biosynthesis pathway, available quantitative data, and detailed experimental protocols to facilitate further research and development in this promising field. Future work should focus on elucidating the kinetics of the key biosynthetic enzymes and optimizing culture conditions to enhance the production of fucoxanthin in diatoms.

References

Chemical structure and stereochemistry of fucoxanthinol

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Chemical Structure and Stereochemistry of Fucoxanthinol

Introduction

This compound is a marine carotenoid and a primary metabolite of fucoxanthin (B1674175), a pigment abundant in brown seaweeds and diatoms.[1] Following oral ingestion, fucoxanthin is hydrolyzed by digestive enzymes in the gastrointestinal tract to form this compound, which is then absorbed.[2][3] This biotransformation is significant as this compound often exhibits more potent biological activities than its precursor, including anti-inflammatory, antioxidant, and anti-cancer effects.[4][5] This guide provides a detailed examination of the chemical structure and stereochemistry of this compound, intended for researchers, scientists, and professionals in drug development.

Chemical Structure

This compound is a complex xanthophyll characterized by a long polyene chain, several oxygen-containing functional groups, and multiple chiral centers. Its unique architecture is fundamental to its chemical properties and biological functions.

Key Structural Features:

  • Polyene Backbone: A long chain of conjugated double bonds that is responsible for its color and antioxidant properties.

  • Allenic Bond: A distinctive and relatively rare C=C=C functional group which contributes to its chemical reactivity.[6]

  • 5,6-Monoepoxide Ring: A three-membered ring containing an oxygen atom, which is a key reactive site.[5][6]

  • Hydroxyl Groups (-OH): Multiple hydroxyl groups are present, contributing to its polarity and ability to form hydrogen bonds.

  • Carbonyl Group (C=O): A conjugated ketone group is part of the polyene chain.[6]

The molecular structure of this compound contains an unusual allenic bond, a 5,6-monoepoxide, and nine conjugated double bonds, which are key to its biological activities.[2][6]

Stereochemistry

The stereochemistry of this compound is complex due to the presence of multiple stereogenic centers and the specific geometry of its double bonds. The precise three-dimensional arrangement of atoms is crucial for its interaction with biological targets.

The absolute configuration of this compound has been defined in its IUPAC name.[7] The key stereocenters are located in the two terminal ring structures. The configuration of the double bonds in the polyene chain is all-trans (E).

IUPAC Name: (3E,5E,7E,9E,11E,13E,15E)-18-[(2R,4S)-2,4-dihydroxy-2,6,6-trimethylcyclohexylidene]-1-[(1S,4S,6R)-4-hydroxy-2,2,6-trimethyl-7-oxabicyclo[4.1.0]heptan-1-yl]-3,7,12,16-tetramethyloctadeca-3,5,7,9,11,13,15,17-octaen-2-one.[7]

This nomenclature precisely defines the spatial orientation of the substituents at each chiral carbon, which is essential for understanding its specific biological activity.

Physicochemical and Spectroscopic Data

The structural elucidation and quantification of this compound rely on a combination of chromatographic and spectroscopic techniques. The following table summarizes key quantitative data for the molecule.

PropertyDataReference
Molecular Formula C₄₀H₅₆O₅[7]
Molecular Weight 616.9 g/mol [7]
Exact Mass 616.41277488 Da[7]
CAS Number 7176-02-5[7]
IUPAC Name (3E,5E,7E,9E,11E,13E,15E)-18-[(2R,4S)-2,4-dihydroxy-2,6,6-trimethylcyclohexylidene]-1-[(1S,4S,6R)-4-hydroxy-2,2,6-trimethyl-7-oxabicyclo[4.1.0]heptan-1-yl]-3,7,12,16-tetramethyloctadeca-3,5,7,9,11,13,15,17-octaen-2-one[7]
Mass Spectrometry (MS) Key fragment ions are observed that correspond to losses of water and acetic acid from the parent fucoxanthin molecule during analysis. For fucoxanthin, characteristic ions include m/z 641 [M+H-H₂O]⁺ and 581 [M+H-H₂O-AcOH]⁺.[8] Similar fragmentation patterns are expected for this compound.[8]
NMR Spectroscopy ¹H and ¹³C NMR are critical for structural confirmation. Complete assignments are achieved using 2D NMR techniques such as COSY, HSQC, and HMBC, which reveal the connectivity of protons and carbons.[9][10][11][9][10][11]

Experimental Protocols

Isolation and Purification of this compound

This compound is typically obtained through the hydrolysis of fucoxanthin extracted from natural sources.

Protocol: Extraction and Hydrolysis

  • Extraction: Fucoxanthin is extracted from dried brown algae powder using organic solvents like ethanol (B145695) or methanol, often under optimized conditions of temperature and time.[12]

  • Hydrolysis: The crude fucoxanthin extract is then subjected to enzymatic or alkaline hydrolysis to remove the acetate (B1210297) group, yielding this compound.

  • Purification: The resulting this compound is purified using chromatographic techniques.

    • Silica Gel Column Chromatography: Used for initial separation of this compound from other pigments and lipids.[11]

    • High-Performance Liquid Chromatography (HPLC): A C18 reverse-phase column is commonly used for final purification to obtain high-purity this compound.[12]

Structural Elucidation

The definitive structure and stereochemistry of this compound are determined using a suite of modern spectroscopic methods.

Protocol: Spectroscopic Analysis

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass and molecular formula of the purified compound.[13] Tandem MS (MS/MS) is employed to analyze fragmentation patterns, which provides clues about the structure.[8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • 1D NMR (¹H and ¹³C): Provides information about the chemical environment of hydrogen and carbon atoms in the molecule.[9][11]

    • 2D NMR (COSY, HSQC, HMBC): These experiments are essential to establish the connectivity between atoms and definitively assign all signals, confirming the overall structure and relative stereochemistry.[9][10]

  • Chiroptical Methods: Techniques like Circular Dichroism (CD) can be used to determine the absolute configuration of chiral centers by comparing experimental data with known standards or theoretical calculations.[14]

Visualizations

Logical Structure of this compound

cluster_rings Terminal Groups cluster_groups Key Functional Groups Epoxy_Ring Epoxy-cyclohexyl Ring (5,6-monoepoxide) Polyene_Chain All-trans Polyene Chain (9 conjugated double bonds) Epoxy_Ring->Polyene_Chain Hydroxyl_Groups Hydroxyl Groups (-OH) Hydroxy_Ring Dihydroxy-cyclohexyl Ring Polyene_Chain->Hydroxy_Ring Allenic_Bond Allenic Bond (C=C=C) Polyene_Chain->Allenic_Bond Carbonyl_Group Conjugated Carbonyl (C=O) Polyene_Chain->Carbonyl_Group

Caption: Logical diagram of this compound's core structure.

Experimental Workflow for this compound Analysis

cluster_analysis Structural Elucidation Start Brown Algae Biomass Extraction Solvent Extraction (e.g., Ethanol) Start->Extraction Crude_Extract Crude Fucoxanthin Extract Extraction->Crude_Extract Hydrolysis Enzymatic/Alkaline Hydrolysis Crude_Extract->Hydrolysis Purification1 Silica Gel Column Chromatography Hydrolysis->Purification1 Purification2 Preparative HPLC (C18 Column) Purification1->Purification2 Pure_FxOH Pure this compound Purification2->Pure_FxOH MS HRMS & MS/MS Pure_FxOH->MS NMR 1D & 2D NMR Pure_FxOH->NMR CD Chiroptical Analysis Pure_FxOH->CD Final_Structure Confirmed Structure & Stereochemistry MS->Final_Structure NMR->Final_Structure CD->Final_Structure

Caption: Workflow for this compound isolation and identification.

This compound Regulation of PPARγ Signaling Pathway

FxOH This compound PPARg PPARγ (Peroxisome Proliferator- Activated Receptor Gamma) FxOH->PPARg Activates Activation Activation & Nuclear Translocation PPARg->Activation UCP1_Gene UCP-1 Gene Promoter Activation->UCP1_Gene Binds to UCP1_Protein UCP-1 Protein Expression UCP1_Gene->UCP1_Protein Upregulates Thermogenesis Increased Thermogenesis & Energy Expenditure UCP1_Protein->Thermogenesis

Caption: this compound's activation of the PPARγ pathway.

References

Fucoxanthinol: A Technical Guide to its Mechanism of Action in Cancer Cell Apoptosis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Fucoxanthinol, the primary metabolite of the brown seaweed carotenoid fucoxanthin (B1674175), has emerged as a potent anti-neoplastic agent with significant potential in oncology research and drug development. This document provides a comprehensive technical overview of the molecular mechanisms through which this compound induces apoptosis in cancer cells. It details the key signaling pathways modulated by this compound, presents quantitative data on its efficacy, outlines relevant experimental protocols, and provides visual representations of the underlying cellular processes. The evidence strongly indicates that this compound's pro-apoptotic activity is mediated through the coordinated regulation of cell cycle progression, the intrinsic and extrinsic apoptotic pathways, and critical upstream signaling cascades, including the PI3K/Akt and MAPK pathways. Notably, this compound consistently demonstrates greater potency than its precursor, fucoxanthin, in mediating these anti-cancer effects.[1][2]

Core Mechanisms of this compound-Induced Apoptosis

This compound employs a multi-pronged approach to induce programmed cell death in cancer cells. The primary mechanisms involve inducing cell cycle arrest, which sensitizes cells to apoptotic stimuli, followed by the activation of core apoptotic machinery through various signaling pathways.

Cell Cycle Arrest at G0/G1 Phase

A common precursor to this compound-induced apoptosis is the arrest of the cell cycle, predominantly at the G0/G1 transition. This halt in proliferation prevents cancer cells from entering the DNA synthesis (S) phase, creating a window for apoptotic signals to take effect. This compound achieves this by modulating the expression of key cell cycle regulators. For instance, fucoxanthin has been shown to induce G0/G1 arrest by up-regulating cyclin-dependent kinase (CDK) inhibitors like p21WAF1/Cip1 and down-regulating the expression of G1-phase cyclins (Cyclin D1, Cyclin D2) and their associated kinases (CDK4, CDK6).[2] This leads to the inhibition of Retinoblastoma protein (Rb) phosphorylation, a critical step for progression into the S phase.

Activation of Intrinsic (Mitochondrial) Apoptotic Pathway

This compound is a potent activator of the intrinsic apoptotic pathway, which is governed by the B-cell lymphoma 2 (Bcl-2) family of proteins.

  • Modulation of Bcl-2 Family Proteins: this compound disrupts the balance between pro-apoptotic (e.g., Bax, Bad) and anti-apoptotic (e.g., Bcl-2, Bcl-xL, XIAP) proteins. It has been observed to down-regulate the expression of anti-apoptotic proteins like Bcl-2 and XIAP.[1][2] This shift in the Bax/Bcl-2 ratio is a critical event that increases mitochondrial outer membrane permeabilization (MOMP).

  • Caspase Activation: The permeabilization of the mitochondrial membrane leads to the release of cytochrome c into the cytosol. This event triggers the formation of the apoptosome and subsequent activation of the initiator caspase, Caspase-9. Activated Caspase-9 then cleaves and activates the executioner caspase, Caspase-3.

  • PARP Cleavage: Activated Caspase-3 is responsible for cleaving numerous cellular substrates, including Poly (ADP-ribose) polymerase (PARP), a key enzyme in DNA repair. The cleavage of PARP is a hallmark of apoptosis and serves as a reliable marker of this compound-induced cell death.[2]

Upstream Signaling Pathway Modulation

This compound's influence extends to critical upstream signaling pathways that regulate cell survival, proliferation, and apoptosis.

  • Inhibition of the PI3K/Akt Pathway: The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a major driver of cell survival and is often hyperactivated in cancer. This compound has been shown to inhibit this pathway by reducing the phosphorylation of Akt (p-Akt), thereby suppressing its activity.[3][4] Inactivation of Akt prevents the downstream phosphorylation and inhibition of pro-apoptotic factors and allows for the induction of apoptosis.

  • Modulation of MAPK Pathways: The Mitogen-Activated Protein Kinase (MAPK) pathways, including JNK, ERK, and p38, play complex roles in cell fate. This compound has been shown to activate the pro-apoptotic c-Jun N-terminal kinase (JNK) pathway, which can promote the expression of pro-apoptotic genes.[2]

The following diagram illustrates the integrated signaling cascade initiated by this compound.

Fucoxanthinol_Apoptosis_Pathway This compound This compound PI3K_Akt PI3K/Akt Pathway This compound->PI3K_Akt Inhibits MAPK MAPK Pathway (JNK Activation) This compound->MAPK CellCycle Cell Cycle Regulators (p21, Cyclin D) This compound->CellCycle Bcl2_Family Bcl-2 Family (↓Bcl-2, ↓XIAP) This compound->Bcl2_Family PI3K_Akt->Bcl2_Family Inhibits (Relieved) MAPK->Bcl2_Family G1_Arrest G0/G1 Arrest CellCycle->G1_Arrest Apoptosis Apoptosis G1_Arrest->Apoptosis Sensitizes Mitochondrion Mitochondrion Bcl2_Family->Mitochondrion CytC Cytochrome c Release Mitochondrion->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 PARP PARP Cleavage Casp3->PARP Casp3->Apoptosis

This compound's integrated apoptotic signaling pathways.

Quantitative Data Summary

The anti-proliferative and pro-apoptotic efficacy of this compound has been quantified across various cancer cell lines. It consistently exhibits lower IC50 values and induces a higher percentage of apoptotic cells compared to its precursor, fucoxanthin.

Table 1: Anti-Proliferative Activity (IC50) of this compound
Cell LineCancer TypeIC50 Value (µg/mL)Incubation Time (h)Citation
HeLaCervical Cancer12.572[5]
HepG2Liver Cancer13.972[5]
JurkatLeukemia14.572[5]
Saos-2Osteosarcoma6.16Not Specified[1]
Table 2: Induction of Apoptosis by this compound
Cell LineCancer TypeConcentration (µM)Time (h)Apoptotic Cells (%)MethodCitation
HCT116Colorectal Cancer1048~80% (Late Apoptotic + Dead)Annexin V/PI[6]
Saos-2Osteosarcoma20934.9% (7A6 Positive)Apo2.7 Staining[1]
Table 3: Modulation of Protein Expression by this compound/Fucoxanthin
Cell LineTreatmentProteinChange in ExpressionCitation
A549 & NCI-H1299Fucoxanthin (25-50 µM)Bcl-2Decreased[7]
A549 & NCI-H1299Fucoxanthin (25-50 µM)BaxIncreased[7]
A549 & NCI-H1299Fucoxanthin (25-50 µM)Cleaved Caspase-3Increased[7]
HeLaFucoxanthinp-AktDecreased (Inactivated)[4]
Malignant B-cellsThis compoundBcl-2, XIAP, Cyclin D1Downregulated[2]

Key Experimental Protocols

This section provides detailed methodologies for the principal assays used to characterize this compound-induced apoptosis.

Protocol: Western Blot Analysis for Bcl-2 and Cleaved Caspase-3

This protocol is used to detect changes in the expression levels of key apoptotic proteins.

  • Cell Lysis:

    • Treat cancer cells with desired concentrations of this compound for specified time points.

    • Wash cells twice with ice-cold Phosphate-Buffered Saline (PBS).

    • Add ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors.

    • Scrape cells and transfer the lysate to a pre-chilled microcentrifuge tube.

    • Incubate on ice for 30 minutes, vortexing intermittently.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet debris. Collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay.

  • Gel Electrophoresis:

    • Mix 20-40 µg of protein from each sample with Laemmli sample buffer and heat at 95°C for 5-10 minutes.

    • Load samples onto a 12-15% SDS-polyacrylamide gel.

    • Run electrophoresis until adequate protein separation is achieved.

  • Protein Transfer:

    • Transfer separated proteins to a PVDF membrane.

  • Blocking and Antibody Incubation:

    • Block the membrane with 5% non-fat dry milk in TBST (Tris-buffered saline, 0.1% Tween 20) for 1 hour at room temperature.

    • Incubate the membrane overnight at 4°C with gentle agitation with primary antibodies:

      • Anti-Bcl-2 (e.g., 1:1000 dilution)

      • Anti-Cleaved Caspase-3 (Asp175) (e.g., 1:1000 dilution)

      • Anti-β-actin (loading control, e.g., 1:5000 dilution)

  • Detection:

    • Wash the membrane three times with TBST.

    • Incubate with an appropriate HRP-conjugated secondary antibody (e.g., 1:2000-1:5000 dilution) for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Apply an enhanced chemiluminescence (ECL) substrate and visualize bands using an imaging system. Densitometry analysis is used for quantification relative to the loading control.

Protocol: Cell Cycle Analysis by Propidium Iodide Staining and Flow Cytometry

This protocol is used to quantify the distribution of cells in different phases of the cell cycle.

  • Cell Preparation:

    • Culture and treat approximately 1x10^6 cells with this compound.

    • Harvest cells (using trypsin for adherent cells) and collect them by centrifugation at 300 x g for 5 minutes.

  • Fixation:

    • Wash the cell pellet once with cold PBS.

    • Resuspend the pellet in 1 ml of ice-cold PBS.

    • While gently vortexing, add the cell suspension dropwise into a tube containing 9 ml of ice-cold 70% ethanol (B145695).

    • Fix for at least 2 hours (or overnight) at 4°C.

  • Staining:

    • Centrifuge the fixed cells at a higher speed (e.g., 850 x g) for 10 minutes.

    • Discard the ethanol and wash the pellet with PBS.

    • Resuspend the cell pellet in 500 µL of a staining solution containing:

      • Propidium Iodide (PI) (final concentration 50 µg/mL)

      • RNase A (final concentration 100 µg/mL)

      • Triton X-100 (0.1% v/v) in PBS

  • Flow Cytometry Analysis:

    • Incubate the cells in the staining solution for 30 minutes at room temperature in the dark.

    • Analyze the samples on a flow cytometer, exciting the PI at 488 nm and detecting emission at ~617 nm.

    • Collect data from at least 10,000 single-cell events.

    • Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to model the G0/G1, S, and G2/M phases based on DNA content (fluorescence intensity).

Visualized Workflows and Relationships

Experimental Workflow for Apoptosis Assessment

The following diagram outlines a standard workflow for investigating the pro-apoptotic effects of this compound on a cancer cell line.

Experimental_Workflow cluster_flow Flow Cytometry Analysis cluster_wb Western Blot Analysis start Start: Cancer Cell Culture treatment Treat cells with this compound (Dose-response & Time-course) start->treatment harvest Harvest Cells treatment->harvest flow_stain Annexin V / PI Staining harvest->flow_stain wb_lysis Cell Lysis & Protein Quantification harvest->wb_lysis flow_acquire Data Acquisition flow_stain->flow_acquire flow_analyze Quantify Apoptotic Cells (Early vs. Late) flow_acquire->flow_analyze end Conclusion: Mechanism of Action flow_analyze->end wb_run SDS-PAGE & Membrane Transfer wb_lysis->wb_run wb_probe Probe with Antibodies (Bcl-2, Caspase-3, p-Akt) wb_run->wb_probe wb_analyze Analyze Protein Expression wb_probe->wb_analyze wb_analyze->end

Workflow for assessing this compound-induced apoptosis.

Conclusion and Future Directions

This compound demonstrates significant and potent anti-cancer activity by inducing G0/G1 cell cycle arrest and promoting apoptosis through the modulation of the Bcl-2 protein family and the inhibition of pro-survival signaling pathways like PI3K/Akt. Its superior potency compared to its precursor, fucoxanthin, makes it a compelling candidate for further pre-clinical and clinical investigation. Future research should focus on in vivo efficacy in various tumor models, pharmacokinetic and pharmacodynamic studies, and the potential for synergistic effects when combined with existing chemotherapeutic agents. A deeper understanding of its interaction with other signaling networks, such as NF-κB, will further elucidate its therapeutic potential in oncology.

References

Fucoxanthinol: A Deep Dive into its Modulation of Anti-inflammatory Signaling Pathways

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Fucoxanthinol, the primary metabolite of the marine carotenoid fucoxanthin (B1674175), has garnered significant attention for its potent anti-inflammatory properties. Found in brown seaweeds, fucoxanthin is hydrolyzed in the gastrointestinal tract to this compound, which is then absorbed and exerts various biological effects.[1][2] This technical guide provides an in-depth exploration of the molecular mechanisms through which this compound modulates key anti-inflammatory signaling pathways, offering valuable insights for researchers and professionals in drug development. We will delve into the quantitative effects of this compound on inflammatory markers, present detailed experimental protocols for assessing its activity, and visualize the intricate signaling cascades it influences.

Quantitative Analysis of this compound's Anti-inflammatory Effects

This compound has been demonstrated to significantly reduce the expression and production of key pro-inflammatory mediators in a dose-dependent manner. The following tables summarize the quantitative data from various in vitro and in vivo studies, providing a comparative overview of its efficacy.

Table 1: In Vitro Anti-inflammatory Effects of this compound and Fucoxanthin

Cell LineCompoundConcentration(s)Inflammatory StimulusTarget MoleculeEffectReference
RAW264.7 MacrophagesThis compound5, 10, 20 µMLPS (100 ng/mL)TNF-α (protein)Dose-dependent reduction[1]
RAW264.7 MacrophagesThis compound5, 10, 20 µMLPS (100 ng/mL)IL-6 (protein)Dose-dependent reduction[1]
RAW264.7 MacrophagesThis compound5, 10, 20 µMLPS (100 ng/mL)IL-1β (protein)Dose-dependent reduction[1]
RAW264.7 MacrophagesThis compound5, 10, 20 µMLPS (100 ng/mL)NODose-dependent reduction[1]
RAW264.7 MacrophagesThis compound5, 10, 20 µMLPS (100 ng/mL)iNOS (mRNA)Dose-dependent reduction[1]
RAW264.7 MacrophagesThis compound5, 10, 20 µMLPS (100 ng/mL)IL-6 (mRNA)Dose-dependent reduction[1]
RAW264.7 MacrophagesThis compound5, 10, 20 µMLPS (100 ng/mL)TNF-α (mRNA)Dose-dependent reduction[1]
RAW264.7 MacrophagesThis compound6.25, 12.5, 25 µMLPS (100 ng/mL) + IFN-γ (100 U/mL)NODose-dependent reduction[3]
RAW264.7 MacrophagesThis compound6.25, 12.5, 25 µMLPSiNOS (mRNA)Dose-dependent suppression[3]
RAW264.7 MacrophagesThis compound6.25, 12.5, 25 µMLPSCOX-2 (mRNA)Dose-dependent suppression[3]
3T3-L1 Adipocytes & RAW264.7 Macrophages (Co-culture)This compound5, 10 µM-COX-2 (protein)Reduction[4]
BV-2 MicrogliaThis compound20 µMLPS (1 µg/mL)TNF-α (protein)Reduction[5]
BV-2 MicrogliaThis compound20 µMLPS (1 µg/mL)IL-6 (protein)Reduction[5]
BV-2 MicrogliaThis compound20 µMLPS (1 µg/mL)IL-6 (mRNA)Reduction[5]
BV-2 MicrogliaThis compound20 µMLPS (1 µg/mL)TNF-α (mRNA)Reduction[5]
BV-2 MicrogliaThis compound20 µMLPS (1 µg/mL)IL-1β (mRNA)Reduction[5]
Human THP-1 MonocytesFucoxanthin0.1, 0.5, 1 µg/mLLPS (1 µg/mL)IL-1β, IL-6, iNOS, COX-2Significant decrease[6]
RAW264.7 MacrophagesFucoxanthinNot specifiedLPSNO, PGE₂, IL-1β, TNF-α, IL-6Dose-dependent reduction[7]

Table 2: In Vivo Anti-inflammatory Effects of Fucoxanthin

Animal ModelCompoundDosageInflammatory AgentTarget Molecule/EffectReference
ICR MiceFucoxanthin4, 8 mg/kg (i.p.)CarrageenanPaw edemaSignificant suppression at 8 mg/kg
ICR MiceFucoxanthin4, 8 mg/kg (i.p.)CarrageenanPlasma Nitric Oxide (NO)32% inhibition at 8 mg/kg
ICR MiceFucoxanthinNot specifiedCarrageenaniNOS, COX-2 activationRepressed
ICR MiceFucoxanthinNot specifiedCarrageenanNF-κB activationRepressed
ICR MiceFucoxanthinNot specifiedCarrageenanPhosphorylation of MAPK (ERK, JNK, p38)Repressed
ICR MiceFucoxanthinNot specifiedCarrageenanPhosphorylation of AktRepressed

Core Signaling Pathways Modulated by this compound

This compound exerts its anti-inflammatory effects by modulating several key signaling pathways. These include the Nuclear Factor-kappa B (NF-κB), Mitogen-Activated Protein Kinase (MAPK), and Phosphatidylinositol 3-kinase (PI3K)/Akt pathways. Furthermore, it activates the Nuclear factor erythroid 2-related factor 2 (Nrf2)-mediated antioxidant response, which plays a crucial role in mitigating inflammatory processes. A novel mechanism involving the N-acylethanolamine acid amidase (NAAA)-Palmitoylethanolamide (PEA)-Peroxisome proliferator-activated receptor alpha (PPAR-α) pathway has also been elucidated.

NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory response, responsible for the transcription of numerous pro-inflammatory genes. In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Upon stimulation by inflammatory signals like Lipopolysaccharide (LPS), IκBα is phosphorylated and subsequently degraded, allowing NF-κB to translocate to the nucleus and initiate the transcription of target genes, including those for TNF-α, IL-6, IL-1β, iNOS, and COX-2.[6]

This compound has been shown to inhibit the activation of the NF-κB pathway.[5] It is suggested that fucoxanthin, the precursor to this compound, inhibits the degradation of IκBα, thereby preventing the nuclear translocation of NF-κB subunits p50 and p65.[7] This ultimately leads to a reduction in the expression of NF-κB-dependent pro-inflammatory mediators.[7]

NF_kB_Pathway cluster_cytoplasm Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates This compound This compound This compound->IKK Inhibits IkBa IκBα IKK->IkBa Phosphorylates NFkB NF-κB (p65/p50) NFkB_active NF-κB (Active) NFkB->NFkB_active Release Nucleus Nucleus NFkB_active->Nucleus Translocation Pro_inflammatory_Genes Pro-inflammatory Gene Transcription (TNF-α, IL-6, iNOS, COX-2) Nucleus->Pro_inflammatory_Genes Induces

This compound inhibits the NF-κB signaling pathway.
MAPK Signaling Pathway

The MAPK family, including extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38, are crucial regulators of cellular responses to a variety of external stimuli, including inflammatory signals. Activation of these kinases through phosphorylation leads to the activation of downstream transcription factors, such as AP-1, which in turn promote the expression of inflammatory mediators.

Fucoxanthin has been demonstrated to suppress the phosphorylation of ERK, JNK, and p38 MAPKs in LPS-stimulated macrophages.[7] By inhibiting the activation of these key kinases, this compound effectively dampens the downstream inflammatory cascade.

MAPK_Pathway LPS LPS Upstream_Kinases Upstream Kinases LPS->Upstream_Kinases p38 p38 Upstream_Kinases->p38 Phosphorylates ERK ERK Upstream_Kinases->ERK Phosphorylates JNK JNK Upstream_Kinases->JNK Phosphorylates This compound This compound This compound->p38 This compound->ERK This compound->JNK p_p38 p-p38 p_ERK p-ERK p_JNK p-JNK AP1 AP-1 p_p38->AP1 Activates p_ERK->AP1 Activates p_JNK->AP1 Activates Pro_inflammatory_Genes Pro-inflammatory Gene Expression AP1->Pro_inflammatory_Genes Induces

This compound suppresses the MAPK signaling pathway.
PI3K/Akt and Nrf2 Signaling Pathways

The PI3K/Akt pathway is a pro-survival pathway that also plays a role in inflammation. Interestingly, this compound can modulate this pathway to exert anti-inflammatory effects, primarily through the activation of the Nrf2 transcription factor. Nrf2 is a master regulator of the antioxidant response, and its activation leads to the expression of various antioxidant and cytoprotective enzymes, which can counteract inflammatory processes. Fucoxanthin has been shown to activate Nrf2 via the PI3K/Akt pathway.[8] This activation of Nrf2 by this compound contributes to its overall anti-inflammatory and antioxidant effects.[5]

PI3K_Akt_Nrf2_Pathway cluster_cytoplasm Cytoplasm This compound This compound PI3K PI3K This compound->PI3K Activates Akt Akt PI3K->Akt Phosphorylates p_Akt p-Akt Nrf2 Nrf2 p_Akt->Nrf2 Activates Keap1 Keap1 Nrf2->Keap1 Nrf2_active Nrf2 (Active) Nrf2->Nrf2_active Dissociation Nucleus Nucleus Nrf2_active->Nucleus Translocation ARE Antioxidant Response Element (ARE) Nucleus->ARE Binds to Antioxidant_Genes Antioxidant & Cytoprotective Genes ARE->Antioxidant_Genes Induces Transcription

This compound activates the PI3K/Akt-Nrf2 pathway.
NAAA-PEA-PPAR-α Signaling Pathway

A more recently discovered anti-inflammatory mechanism of this compound involves the modulation of the endocannabinoid system. This compound has been identified as an inhibitor of N-acylethanolamine acid amidase (NAAA), an enzyme that degrades the anti-inflammatory lipid mediator palmitoylethanolamide (B50096) (PEA).[1][9] By inhibiting NAAA, this compound increases the levels of PEA.[9] PEA, in turn, activates the peroxisome proliferator-activated receptor alpha (PPAR-α), a nuclear receptor that plays a role in suppressing inflammatory responses.[1][9] The anti-inflammatory effects of this compound in LPS-stimulated macrophages have been shown to be mediated, at least in part, through this NAAA-PEA-PPAR-α pathway.[1][9]

NAAA_PEA_PPARa_Pathway This compound This compound NAAA NAAA This compound->NAAA Inhibits Inactive_Metabolites Inactive Metabolites NAAA->Inactive_Metabolites PEA PEA PEA->NAAA Degradation PPARa PPAR-α PEA->PPARa Activates Nucleus Nucleus PPARa->Nucleus Translocation Anti_inflammatory_Genes Anti-inflammatory Gene Expression Nucleus->Anti_inflammatory_Genes Induces

This compound modulates the NAAA-PEA-PPAR-α pathway.

Experimental Protocols

The following sections provide representative protocols for key experiments used to evaluate the anti-inflammatory effects of this compound. These are composite protocols based on methodologies reported in the cited literature.

General Experimental Workflow

Experimental_Workflow Cell_Culture 1. Cell Culture (e.g., RAW264.7) Pre_treatment 2. Pre-treatment with This compound Cell_Culture->Pre_treatment Stimulation 3. Inflammatory Stimulation (e.g., LPS) Pre_treatment->Stimulation Sample_Collection 4. Sample Collection (Supernatant & Cell Lysate) Stimulation->Sample_Collection ELISA 5a. ELISA (TNF-α, IL-6, IL-1β) Sample_Collection->ELISA qPCR 5b. qRT-PCR (iNOS, COX-2 mRNA) Sample_Collection->qPCR Western_Blot 5c. Western Blot (NF-κB, MAPK proteins) Sample_Collection->Western_Blot Data_Analysis 6. Data Analysis ELISA->Data_Analysis qPCR->Data_Analysis Western_Blot->Data_Analysis

A typical workflow for in vitro anti-inflammatory assays.
Cell Culture and Treatment (RAW264.7 Macrophages)

  • Cell Culture: RAW264.7 murine macrophages are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.

  • Plating: Cells are seeded in appropriate culture plates (e.g., 96-well for viability assays, 24-well for ELISA, 6-well for Western blot and RT-PCR) and allowed to adhere overnight.

  • This compound Treatment: this compound is dissolved in a suitable solvent like DMSO. Cells are pre-treated with various concentrations of this compound (e.g., 5, 10, 20 µM) for a specified period (e.g., 2-4 hours) before inflammatory stimulation.[1][5] A vehicle control (DMSO) is included.

  • LPS Stimulation: Inflammation is induced by adding Lipopolysaccharide (LPS) from E. coli at a final concentration of 100 ng/mL to 1 µg/mL and incubating for the desired time (e.g., 6 hours for mRNA analysis, 24 hours for protein analysis).[1][5][6]

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Measurement
  • Sample Collection: After treatment, the cell culture supernatant is collected and centrifuged to remove any detached cells.

  • ELISA Procedure: The levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in the supernatant are quantified using commercially available ELISA kits according to the manufacturer's instructions.[1][5][10][11][12][13][14]

  • Principle: A capture antibody specific for the cytokine of interest is coated onto the wells of a microplate. The samples are added, and the cytokine binds to the antibody. A biotinylated detection antibody is then added, followed by streptavidin-horseradish peroxidase (HRP). A substrate solution is added, and the color development is proportional to the amount of cytokine present. The reaction is stopped, and the absorbance is measured at 450 nm.[10][12]

  • Quantification: A standard curve is generated using recombinant cytokines of known concentrations to determine the concentration of the cytokines in the samples.

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis
  • RNA Extraction: Total RNA is extracted from the treated cells using a suitable RNA isolation kit.

  • cDNA Synthesis: The extracted RNA is reverse-transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme.[2]

  • qRT-PCR: The expression levels of target genes such as iNOS, COX-2, TNF-α, IL-6, and IL-1β are quantified by qRT-PCR using gene-specific primers and a fluorescent dye like SYBR Green.[2][3][15] A housekeeping gene (e.g., GAPDH) is used as an internal control for normalization.[2]

  • Data Analysis: The relative gene expression is calculated using the 2-ΔΔCt method.

Western Blotting for Protein Expression and Phosphorylation
  • Protein Extraction: Cells are lysed in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors to extract total protein.[16]

  • Protein Quantification: The protein concentration of the lysates is determined using a protein assay, such as the Bradford or BCA assay.

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for the proteins of interest (e.g., p-NF-κB p65, IκBα, p-p38, p-ERK, p-JNK, COX-2, iNOS). After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software, and a loading control (e.g., β-actin or GAPDH) is used for normalization.[8]

Carrageenan-Induced Paw Edema in Mice
  • Animal Model: An acute inflammatory response is induced in the hind paw of mice (e.g., ICR mice) by a sub-plantar injection of carrageenan (e.g., 0.5 mg/paw).[17]

  • Fucoxanthin Administration: Fucoxanthin (e.g., 4 or 8 mg/kg) is administered intraperitoneally 30 minutes before the carrageenan injection.[17]

  • Measurement of Paw Edema: The thickness or volume of the paw is measured at different time points (e.g., 0, 1, 2, 4, and 6 hours) after carrageenan injection using a caliper or plethysmometer.[17] The percentage of inhibition of edema is calculated by comparing the treated groups to the carrageenan-only control group.

  • Biochemical Analysis: At the end of the experiment, blood and paw tissue can be collected for the analysis of inflammatory markers such as nitric oxide, iNOS, and COX-2.[17][18]

Conclusion

This compound demonstrates significant anti-inflammatory potential through its multifaceted modulation of key signaling pathways, including NF-κB, MAPK, and PI3K/Akt-Nrf2. Its ability to also engage the NAAA-PEA-PPAR-α pathway highlights the complexity and breadth of its mechanisms of action. The quantitative data and experimental protocols presented in this guide provide a solid foundation for further research into the therapeutic applications of this compound in inflammatory diseases. For professionals in drug development, this compound represents a promising natural compound that warrants further investigation for the development of novel anti-inflammatory agents.

References

The Isolation of Fucoxanthinol: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

Abstract

Fucoxanthinol, a primary metabolite of the marine carotenoid fucoxanthin (B1674175), has garnered significant scientific interest for its potent biological activities, including anti-cancer, anti-inflammatory, and anti-obesity effects.[1][2] This technical guide provides a comprehensive overview of the methodologies for obtaining this compound, primarily through the extraction and subsequent conversion of its precursor, fucoxanthin, from brown seaweeds (Phaeophyceae). While fucoxanthin is abundant in these seaweeds, this compound is typically formed in the body after ingestion.[2][3] Therefore, this document details the critical steps of fucoxanthin isolation and purification from various brown algae species, which serves as the foundational stage for this compound production. Furthermore, this guide elucidates the key signaling pathways modulated by this compound, offering valuable insights for drug discovery and development.

Introduction: From Fucoxanthin to this compound

Fucoxanthin is a major xanthophyll pigment found in the chloroplasts of brown seaweeds, giving them their characteristic color.[2][3] Its unique chemical structure, featuring an allenic bond and a 5,6-monoepoxide, contributes to its significant biological properties.[3][4] Upon oral consumption, fucoxanthin is metabolized by digestive enzymes in the gastrointestinal tract to its deacetylated form, this compound.[2][3] Studies have indicated that this compound often exhibits more potent biological activity than its precursor, fucoxanthin.[1][2]

Direct isolation of substantial quantities of this compound from brown seaweed is not a common practice due to its low natural abundance in the algae itself. The primary route to obtaining this compound for research and pharmaceutical applications is through the efficient extraction and purification of fucoxanthin, followed by its conversion to this compound.

Extraction of Fucoxanthin from Brown Seaweed

The initial and crucial step in obtaining this compound is the effective extraction of fucoxanthin from the biomass of brown seaweed. The choice of extraction method and solvent significantly impacts the yield and purity of the final product.

Common Brown Seaweed Sources

A variety of brown seaweed species are utilized for fucoxanthin extraction. The fucoxanthin content can vary significantly depending on the species, geographical location, and seasonal changes.[5][6][7]

Table 1: Fucoxanthin Content in Various Brown Seaweed Species

Seaweed SpeciesFucoxanthin Content (mg/g dry weight unless otherwise specified)Reference
Sargassum polycystum3.01 ± 0.01 mg/g
Sargassum cf. granuliferum2.21 ± 0.002 mg/g[8]
Sirophysalis trinodis0.95 ± 0.01 mg/g[8]
Sargassum horneri0.77 ± 0.07 mg/g
Sargassum japonica0.41 ± 0.05 mg/g[9]
Fucus vesiculosusMax: 1.07 mg/g (Winter)[5]
Fucus serratusMax: 0.78 mg/g (Spring)[5]
Dictyota indica0.462 mg/g (Winter)[6]
Undaria pinnatifida0.994 mg/g (with EtOH as entrainer in SFE)[9]
Extraction Methodologies

Several techniques are employed for the extraction of fucoxanthin, ranging from conventional solvent extraction to more advanced methods.

Table 2: Comparison of Fucoxanthin Extraction Methods

Extraction MethodPrincipleSolventsAdvantagesDisadvantages
Maceration Extraction (ME) Soaking the seaweed powder in a solvent to diffuse out the fucoxanthin.Ethanol (B145695), Acetone (B3395972), Methanol, Hexane-Acetone mixturesSimple, low cost.Time-consuming, large solvent consumption.
Microwave-Assisted Extraction (MAE) Using microwave energy to heat the solvent and seaweed, accelerating the extraction process.Ethanol, AcetoneFast, reduced solvent usage, higher yields.Requires specialized equipment.
Ultrasound-Assisted Extraction (UAE) Employing ultrasonic waves to create cavitation, disrupting cell walls and enhancing solvent penetration.Ethanol, AcetoneIncreased efficiency, reduced extraction time and temperature.Potential for degradation of heat-sensitive compounds if not controlled.
Supercritical Fluid Extraction (SFE) Utilizing a supercritical fluid, typically CO2, as the solvent. Modifiers like ethanol can be added.Supercritical CO2, Ethanol (co-solvent)Eco-friendly, high selectivity, solvent-free product.High initial investment, requires high pressure.
Pressurized Liquid Extraction (PLE) Using solvents at elevated temperatures and pressures to enhance extraction efficiency.Ethanol, AcetoneFast, efficient, lower solvent consumption than maceration.Requires specialized high-pressure equipment.
Enzyme-Assisted Extraction (EAE) Using enzymes to break down the seaweed cell wall, facilitating the release of fucoxanthin.Cellulases, Hemicellulases, Alginate lyasesHigh specificity, mild extraction conditions.Cost of enzymes, longer incubation times may be needed.

Experimental Protocol: Extraction of Fucoxanthin via Maceration

This protocol provides a standard method for the laboratory-scale extraction of fucoxanthin from dried brown seaweed powder.

Materials:

  • Dried brown seaweed powder (e.g., Sargassum sp.)

  • 90% Acetone

  • Centrifuge and centrifuge tubes

  • Rotary evaporator

  • Amber glass bottles for storage

Procedure:

  • Weigh 10 g of dried seaweed powder and place it in a 250 mL Erlenmeyer flask.

  • Add 100 mL of 90% acetone to the flask.

  • Incubate the mixture overnight at 4°C in the dark with continuous stirring.

  • After incubation, transfer the mixture to centrifuge tubes and centrifuge at 8000 rpm for 15 minutes.

  • Carefully decant the supernatant, which contains the fucoxanthin, into a clean flask.

  • Repeat the extraction process with the remaining seaweed pellet two more times, or until the pellet becomes colorless.

  • Pool all the acetone extracts.

  • Concentrate the pooled extract using a rotary evaporator at a temperature below 40°C to obtain the crude fucoxanthin extract.

  • Store the crude extract in an amber glass bottle at -20°C to prevent degradation.

Purification of Fucoxanthin

The crude extract contains chlorophylls (B1240455) and other carotenoids, necessitating further purification to isolate fucoxanthin.

Purification Techniques

Table 3: Fucoxanthin Purification Methods

Purification MethodPrincipleEluents/Solvent SystemsOutcomeReference
Silica (B1680970) Gel Column Chromatography Separation based on polarity. Fucoxanthin is more polar than some other carotenoids but less polar than chlorophylls.n-hexane and acetone (e.g., 7:3 v/v)Elutes fucoxanthin as a distinct orange band.
ODS Column Chromatography Reversed-phase chromatography where non-polar compounds are retained longer.Ethanol-water gradients (e.g., 9:1 v/v)High recovery rate of fucoxanthin (95.36%).[4]
Elution-Extrusion Countercurrent Chromatography (EECCC) Liquid-liquid partition chromatography for preparative separation.n-hexane-ethanol-water (20:9:11, v:v:v)Purity of up to 96.24% from Laminaria japonica.[10]
Thin-Layer Chromatography (TLC) Separation on a thin layer of adsorbent material. Used for both analytical and preparative purposes.Various solvent systemsCan achieve high purity (95-98%).[11][12]

Experimental Protocol: Purification of Fucoxanthin using Silica Gel Column Chromatography

This protocol describes the purification of fucoxanthin from a crude extract.

Materials:

  • Crude fucoxanthin extract

  • Silica gel (230-400 mesh)

  • Glass chromatography column

  • n-hexane

  • Acetone

  • Collection tubes

Procedure:

  • Prepare a slurry of silica gel in n-hexane and pack it into the chromatography column.

  • Dissolve the crude fucoxanthin extract in a minimal amount of the mobile phase (n-hexane:acetone, 7:3 v/v).

  • Carefully load the dissolved extract onto the top of the silica gel column.

  • Elute the column with the n-hexane:acetone (7:3 v/v) mobile phase.

  • Observe the separation of pigments. Typically, a blue-green band of chlorophyll (B73375) a will elute first, followed by a yellow-orange band of fucoxanthin, and finally a fluorescent green band of chlorophyll c.

  • Collect the yellow-orange fraction containing the fucoxanthin.

  • Confirm the purity of the collected fraction using TLC or HPLC. For HPLC, a C18 or C30 column can be used with a mobile phase such as methanol/water, and detection at 450 nm.[13]

  • Evaporate the solvent from the purified fraction under reduced pressure.

  • Store the purified fucoxanthin at -20°C or lower in the dark, preferably under an inert atmosphere (e.g., nitrogen or argon).

Conversion of Fucoxanthin to this compound

While direct isolation from microalgae has been reported, the most common method for obtaining this compound for research is through the enzymatic or chemical hydrolysis of purified fucoxanthin.[11]

Enzymatic Conversion

This process mimics the metabolic conversion that occurs in the human body.

Enzymes: Lipases or cholesterol esterases can be used to deacetylate fucoxanthin.

General Procedure:

  • Dissolve purified fucoxanthin in a suitable buffer.

  • Add the selected enzyme (e.g., lipase (B570770) from porcine pancreas).

  • Incubate the mixture under optimal conditions for the enzyme (e.g., 37°C for several hours).

  • Monitor the conversion of fucoxanthin to this compound using HPLC.

  • Once the reaction is complete, extract the this compound using an appropriate solvent (e.g., ethyl acetate).

  • Purify the this compound using chromatographic techniques similar to those used for fucoxanthin.

Logical Workflow for this compound Production

The following diagram illustrates the overall workflow from brown seaweed to purified this compound.

Fucoxanthinol_Production_Workflow cluster_extraction Extraction Phase cluster_purification Purification Phase cluster_conversion Conversion Phase cluster_final_purification Final Purification A Brown Seaweed Biomass B Drying and Grinding A->B C Solvent Extraction (e.g., Maceration, MAE, UAE) B->C D Crude Fucoxanthin Extract C->D E Column Chromatography (Silica, ODS) D->E F Purified Fucoxanthin E->F G Enzymatic Hydrolysis (e.g., Lipase) F->G H Crude this compound G->H I Final Purification (e.g., HPLC, TLC) H->I J High-Purity this compound I->J

Caption: Workflow from brown seaweed to high-purity this compound.

Signaling Pathways Modulated by this compound

This compound exerts its biological effects by modulating several key intracellular signaling pathways. Understanding these mechanisms is crucial for its application in drug development.

Anti-Cancer Signaling Pathways

This compound has been shown to be more potent than fucoxanthin in inducing apoptosis and cell cycle arrest in various cancer cell lines.[1][2]

Anti_Cancer_Signaling cluster_pi3k PI3K/Akt Pathway cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway cluster_apoptosis Apoptosis Regulation This compound This compound PI3K PI3K This compound->PI3K Inhibits MAPK MAPK This compound->MAPK Inhibits NFkB NF-κB This compound->NFkB Inhibits Caspases Caspases This compound->Caspases Activates Bcl2 Bcl-2 (Anti-apoptotic) This compound->Bcl2 Downregulates CellCycle Cell Cycle Arrest (e.g., G1 phase) This compound->CellCycle Induces Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->CellCycle NFkB->Bcl2 Apoptosis Apoptosis Caspases->Apoptosis Bcl2->Apoptosis

Caption: this compound's modulation of key anti-cancer signaling pathways.

This compound has been demonstrated to inhibit the PI3K/Akt/mTOR and MAPK signaling pathways, which are often overactive in cancer cells, leading to reduced proliferation and survival.[1][14][15] It also suppresses the NF-κB pathway, which plays a critical role in inflammation and cell survival.[16] Furthermore, this compound promotes apoptosis by activating caspases and downregulating anti-apoptotic proteins like Bcl-2.[1][17]

Anti-Inflammatory Signaling Pathways

Chronic inflammation is a driver of many diseases. This compound exhibits potent anti-inflammatory properties.

Anti_Inflammatory_Signaling cluster_nfkb NF-κB Pathway cluster_nrf2 Nrf2 Pathway This compound This compound NFkB_activation NF-κB Activation This compound->NFkB_activation Inhibits Nrf2 Nrf2 This compound->Nrf2 Activates TLR4 TLR4 MyD88 MyD88 TLR4->MyD88 MyD88->NFkB_activation Inflammatory_Cytokines Inflammatory Cytokines (TNF-α, IL-6, IL-1β) NFkB_activation->Inflammatory_Cytokines HO1 HO-1 (Antioxidant) Nrf2->HO1 ROS Reactive Oxygen Species (ROS) HO1->ROS Reduces

Caption: this compound's anti-inflammatory and antioxidant mechanisms.

This compound can suppress inflammation by inhibiting the TLR4/MyD88/NF-κB signaling pathway, which leads to a reduction in the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.[18] Concurrently, it can activate the Nrf2 signaling pathway, a key regulator of the cellular antioxidant response.[19][20] This leads to the upregulation of antioxidant enzymes like heme oxygenase-1 (HO-1), which helps to mitigate oxidative stress, a common component of inflammation.[21]

Conclusion

References

Fucoxanthinol's Regulatory Role in Lipid Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fucoxanthinol, the primary metabolite of the marine carotenoid fucoxanthin (B1674175), has garnered significant attention for its potential role in the regulation of lipid metabolism. Found in brown seaweeds, fucoxanthin is hydrolyzed into this compound in the gastrointestinal tract before being absorbed and exerting its biological effects.[1][2] This technical guide provides an in-depth analysis of the molecular mechanisms by which this compound modulates key pathways in lipid metabolism, supported by quantitative data from pertinent studies and detailed experimental protocols. The guide is intended to serve as a comprehensive resource for researchers, scientists, and professionals in the field of drug development who are investigating novel therapeutic strategies for metabolic disorders.

Core Mechanisms of Action

This compound's influence on lipid metabolism is multifaceted, primarily targeting adipocyte differentiation, lipogenesis, and fatty acid oxidation. Its actions are mediated through the modulation of critical signaling pathways and transcription factors that govern cellular energy homeostasis.

Inhibition of Adipogenesis and Lipogenesis

This compound has been shown to be a potent inhibitor of adipocyte differentiation, the process by which preadipocytes mature into lipid-storing adipocytes. This inhibitory effect is stronger than that of its precursor, fucoxanthin.[3][4] The primary mechanism underlying this effect is the dose-dependent downregulation of Peroxisome Proliferator-Activated Receptor gamma (PPARγ), a master regulator of adipogenesis.[3][4] By suppressing PPARγ, this compound effectively hinders the expression of downstream target genes essential for the formation of mature fat cells.

Furthermore, this compound has been observed to decrease the activity of glycerol-3-phosphate dehydrogenase (GPDH), a key enzyme in the synthesis of triglycerides, further contributing to the reduction of lipid accumulation in adipocytes.[3][4]

Activation of Fatty Acid Oxidation and Energy Expenditure

A pivotal aspect of this compound's metabolic regulation is its ability to enhance fatty acid oxidation and promote energy expenditure. This is largely attributed to the upregulation of Uncoupling Protein 1 (UCP1) in white adipose tissue (WAT).[5] UCP1 is a mitochondrial protein that uncouples oxidative phosphorylation from ATP synthesis, leading to the dissipation of energy as heat—a process known as thermogenesis. The induction of UCP1 in WAT, a tissue not typically associated with high levels of this protein, suggests a "browning" effect, where white adipocytes adopt characteristics of more metabolically active brown adipocytes.

The activation of AMP-activated protein kinase (AMPK) is another crucial mechanism through which this compound may exert its effects on fatty acid oxidation.[6][7] AMPK is a central energy sensor that, when activated, promotes catabolic processes like fatty acid oxidation while inhibiting anabolic processes such as lipogenesis.

Quantitative Data on this compound's Effects

The following tables summarize the quantitative effects of this compound on various parameters of lipid metabolism as reported in key in vitro and in vivo studies.

Table 1: In Vitro Effects of this compound on Adipocyte Differentiation and Lipid Accumulation

Cell LineThis compound ConcentrationEndpointResultReference
3T3-L12.5 µM, 5 µM, 10 µMLipid AccumulationDose-dependent reduction[1]
3T3-L12.5 µM, 5 µMPPARγ Protein LevelsDownregulation[1]
3T3-L1Not specifiedGPDH ActivityDecreased[3][4]

Table 2: In Vivo Effects of Fucoxanthin/Fucoxanthinol on Lipid Metabolism in Rodent Models

Animal ModelFucoxanthin/Fucoxanthinol DoseDurationKey FindingsReference
High-fat diet-fed C57BL/6N mice0.05% and 0.2% fucoxanthin in diet6 weeksSignificantly lowered plasma triglyceride concentration.
High-fat diet-fed C57BL/6N mice0.05% and 0.2% fucoxanthin in diet6 weeksSignificantly lowered hepatic lipid content.
High-fat diet-fed C57BL/6N mice0.05% and 0.2% fucoxanthin in diet6 weeksMarkedly elevated plasma HDL-cholesterol concentrations.
db/db mice0.2% and 0.4% fucoxanthin in diet6 weeksSignificant reductions in plasma triglyceride and total cholesterol levels.[8]
KK-Ay mice0.2% fucoxanthin in diet2 weeksMarkedly suppressed hepatic SCD1 mRNA and protein expression.[9]
Mice160 nmol fucoxanthin (oral)Single doseThis compound detected in plasma and tissues.[10]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways modulated by this compound and a typical experimental workflow for studying its effects on adipocyte differentiation.

Fucoxanthinol_Signaling_Pathway cluster_Adipocyte Adipocyte This compound This compound PPARg PPARγ This compound->PPARg Inhibits AMPK AMPK This compound->AMPK Activates UCP1 UCP1 Expression (in WAT) This compound->UCP1 Upregulates Adipogenesis Adipogenesis PPARg->Adipogenesis Promotes Lipogenesis Lipogenesis PPARg->Lipogenesis Promotes AMPK->Lipogenesis Inhibits FattyAcidOxidation Fatty Acid Oxidation AMPK->FattyAcidOxidation Promotes Thermogenesis Thermogenesis UCP1->Thermogenesis Increases

Figure 1: this compound's signaling pathways in adipocytes.

Adipocyte_Differentiation_Workflow cluster_workflow Experimental Workflow: 3T3-L1 Adipocyte Differentiation cluster_analysis_methods Analysis Methods Preadipocytes 1. Culture 3T3-L1 Preadipocytes to Confluence Induction 2. Induce Differentiation (MDI Cocktail) +/- this compound Preadipocytes->Induction Maturation 3. Mature Adipocytes (Insulin Medium) Induction->Maturation Analysis 4. Analysis of Lipid Metabolism Markers Maturation->Analysis OilRedO Oil Red O Staining (Lipid Accumulation) Analysis->OilRedO WesternBlot Western Blot (PPARγ, p-AMPK) Analysis->WesternBlot qPCR RT-qPCR (UCP1, SREBP-1c) Analysis->qPCR GPDH_Assay GPDH Activity Assay Analysis->GPDH_Assay

Figure 2: Workflow for studying this compound's effects.

Experimental Protocols

3T3-L1 Preadipocyte Differentiation and this compound Treatment

This protocol outlines the standard method for inducing the differentiation of 3T3-L1 preadipocytes into mature adipocytes and for treating the cells with this compound.

Materials:

  • 3T3-L1 preadipocytes

  • DMEM with 10% calf serum (Growth Medium)

  • DMEM with 10% fetal bovine serum (FBS) (Differentiation Medium)

  • MDI induction cocktail: 0.5 mM 3-isobutyl-1-methylxanthine (B1674149) (IBMX), 1 µM dexamethasone, and 10 µg/mL insulin (B600854) in Differentiation Medium.

  • Insulin medium: 10 µg/mL insulin in Differentiation Medium.

  • This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Culture 3T3-L1 preadipocytes in Growth Medium until they reach confluence.

  • Two days post-confluence (Day 0), replace the Growth Medium with MDI induction cocktail containing the desired concentrations of this compound or vehicle control.

  • On Day 2, replace the MDI induction medium with Insulin Medium containing this compound or vehicle control.

  • On Day 4, and every two days thereafter, replace the medium with Differentiation Medium containing this compound or vehicle control.

  • Mature adipocytes are typically ready for analysis between Day 8 and Day 10.

Oil Red O Staining for Lipid Accumulation

This protocol describes the staining of intracellular lipid droplets in differentiated 3T3-L1 adipocytes to quantify lipid accumulation.

Materials:

  • Differentiated 3T3-L1 adipocytes in a multi-well plate

  • PBS

  • 10% formalin solution

  • Oil Red O working solution (e.g., 0.35% Oil Red O in isopropanol (B130326), diluted with water)

  • Isopropanol (100%)

Procedure:

  • Wash the cells twice with PBS.

  • Fix the cells with 10% formalin for at least 1 hour.

  • Wash the cells with water and then with 60% isopropanol.

  • Allow the cells to dry completely.

  • Add Oil Red O working solution to each well and incubate for 10-20 minutes at room temperature.

  • Wash the cells thoroughly with water until the wash water is clear.

  • Visually inspect and photograph the stained lipid droplets under a microscope.

  • For quantification, elute the stain by adding 100% isopropanol to each well and incubating for 10 minutes with gentle shaking.

  • Measure the absorbance of the eluate at a wavelength of 490-520 nm.

Western Blot Analysis for Protein Expression

This protocol provides a general procedure for analyzing the expression levels of key proteins such as PPARγ and phosphorylated AMPK (p-AMPK) in 3T3-L1 adipocytes.

Materials:

  • Differentiated 3T3-L1 adipocytes

  • RIPA buffer with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer apparatus and PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-PPARγ, anti-p-AMPK, anti-total AMPK, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Lyse the cells in RIPA buffer and determine the protein concentration.

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities and normalize to a loading control (e.g., β-actin).

In Vivo Study in a High-Fat Diet-Induced Obesity Mouse Model

This protocol describes a typical in vivo experiment to evaluate the effects of this compound on lipid metabolism in a diet-induced obesity mouse model.

Materials:

  • Male C57BL/6J mice

  • Normal chow diet

  • High-fat diet (HFD) (e.g., 45-60% of calories from fat)

  • This compound

  • Oral gavage needles

Procedure:

  • Acclimatize the mice for at least one week.

  • Divide the mice into groups: a control group on a normal diet, an HFD control group, and HFD groups treated with different doses of this compound.

  • Induce obesity by feeding the mice the HFD for a specified period (e.g., 8-12 weeks).

  • Administer this compound or vehicle control to the respective groups daily via oral gavage for the duration of the study.

  • Monitor body weight and food intake regularly.

  • At the end of the study, collect blood samples for analysis of plasma lipids (triglycerides, cholesterol) and other metabolic parameters.

  • Harvest tissues such as liver and adipose tissue for histological analysis and measurement of gene and protein expression.

  • Analyze the data using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests).[11]

Conclusion

This compound demonstrates significant potential as a regulator of lipid metabolism. Its ability to inhibit adipogenesis and lipogenesis, primarily through the downregulation of PPARγ, coupled with its capacity to enhance fatty acid oxidation and thermogenesis via the upregulation of UCP1 and potential activation of AMPK, positions it as a promising candidate for further investigation in the context of obesity and related metabolic disorders. The provided quantitative data and detailed experimental protocols offer a solid foundation for researchers to design and execute rigorous studies to further elucidate the therapeutic utility of this marine-derived compound. Future research should focus on clinical trials to validate these preclinical findings in human subjects and to establish safe and effective dosages.

References

Spectroscopic Profile of Fucoxanthinol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic properties of fucoxanthinol, a metabolite of the marine carotenoid fucoxanthin (B1674175). This document details the ultraviolet-visible (UV-Vis) and infrared (IR) spectral characteristics of this compound, offering valuable data for its identification, quantification, and characterization in various research and development settings.

Introduction

This compound is a primary metabolite of fucoxanthin, a xanthophyll abundant in brown seaweeds and diatoms. Following ingestion, fucoxanthin is hydrolyzed to this compound in the gastrointestinal tract, and it is this deacetylated form that is absorbed into the bloodstream. This compound has garnered significant interest in the scientific community for its potential therapeutic properties, including antioxidant, anti-inflammatory, and anti-obesity effects. Accurate and reliable analytical methods are paramount for the preclinical and clinical investigation of this promising natural compound. Spectroscopic techniques, particularly UV-Vis and IR spectroscopy, are fundamental tools for the structural elucidation and quantitative analysis of this compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a cornerstone technique for the analysis of carotenoids, owing to their extended systems of conjugated double bonds which give rise to characteristic absorption spectra in the visible region.

Absorption Spectrum of this compound

This compound exhibits a characteristic absorption spectrum in the visible range, with absorption maxima (λmax) that can vary slightly depending on the solvent used. The spectrum is defined by a broad absorption band with some fine structure. A representative UV-Vis spectrum of purified this compound is available in the literature, typically showing a primary absorption peak.

Table 1: UV-Vis Absorption Maxima (λmax) of this compound

Solventλmax (nm)Reference
Not Specified~448-450[1]

Note: The exact position of the absorption maxima can be influenced by solvent polarity.

Experimental Protocol for UV-Vis Spectroscopy

The following protocol outlines a general procedure for obtaining the UV-Vis spectrum of this compound.

2.2.1. Materials and Equipment

  • Purified this compound standard

  • Spectrophotometric grade solvent (e.g., ethanol, acetone, or hexane)

  • Double-beam UV-Vis spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • Volumetric flasks and pipettes

2.2.2. Sample Preparation

  • Accurately weigh a small amount of purified this compound.

  • Dissolve the sample in a known volume of the chosen spectrophotometric grade solvent to prepare a stock solution. Due to the light sensitivity of carotenoids, it is recommended to perform this step under subdued light.

  • From the stock solution, prepare a series of dilutions to obtain a final concentration that yields an absorbance reading in the optimal range of the spectrophotometer (typically 0.2 - 0.8 arbitrary units).

2.2.3. Instrumentation and Measurement

  • Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes.

  • Set the wavelength range for scanning, typically from 350 nm to 600 nm for carotenoids.

  • Use the same solvent as used for the sample preparation to zero the baseline of the instrument.

  • Rinse the quartz cuvette with the sample solution before filling it.

  • Place the sample cuvette in the spectrophotometer and record the absorption spectrum.

  • Identify the wavelength(s) of maximum absorbance (λmax).

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to be very similar to that of its precursor, fucoxanthin, with the key difference being the presence of an additional hydroxyl group in place of the acetate (B1210297) group.[2]

Interpreted Infrared Spectrum of this compound

Table 2: Predicted Infrared (IR) Absorption Bands for this compound (based on Fucoxanthin Spectra)

Wavenumber (cm⁻¹)Functional GroupVibrational ModeReference (Fucoxanthin)
~3400 (broad)O-HStretching[4]
~2960, ~2850C-H (alkane)Stretching[3]
~1929C=C=C (allene)Asymmetric Stretching[3]
~1650C=O (conjugated ketone)Stretching[2]
~1450, ~1370C-H (alkane)Bending[3]
~1030C-O (hydroxyl)Stretching[4]
~970C-H (trans C=C)Out-of-plane Bending[2]
Experimental Protocol for Fourier-Transform Infrared (FTIR) Spectroscopy

The following protocol provides a general method for obtaining the FTIR spectrum of this compound.

3.2.1. Materials and Equipment

  • Purified this compound

  • FTIR spectrometer with a suitable detector (e.g., DTGS)

  • Sample preparation accessories (e.g., KBr press for pellets, or an ATR accessory)

  • Potassium bromide (KBr), IR grade (if preparing pellets)

  • Spatula, agate mortar and pestle

3.2.2. Sample Preparation (KBr Pellet Method)

  • Thoroughly dry a small amount of purified this compound and IR-grade KBr to remove any moisture, which can interfere with the spectrum.

  • In an agate mortar, grind a small amount of this compound (typically 1-2 mg) with approximately 100-200 mg of dry KBr. The mixture should be homogenous and have a fine, consistent texture.

  • Transfer the mixture to a KBr pellet press and apply pressure according to the manufacturer's instructions to form a transparent or semi-transparent pellet.

3.2.3. Instrumentation and Measurement

  • Turn on the FTIR spectrometer and allow it to stabilize.

  • Record a background spectrum of the empty sample compartment or a pure KBr pellet. This will be automatically subtracted from the sample spectrum.

  • Place the KBr pellet containing the this compound sample in the sample holder of the spectrometer.

  • Acquire the FTIR spectrum, typically over the range of 4000 to 400 cm⁻¹. Co-adding multiple scans (e.g., 16 or 32) will improve the signal-to-noise ratio.

  • Process the resulting spectrum (e.g., baseline correction) and identify the characteristic absorption bands.

Experimental Workflow and Logical Relationships

The following diagram illustrates the general workflow for the spectroscopic analysis of this compound.

Spectroscopic_Workflow cluster_extraction Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation start Source Material (e.g., Brown Seaweed) extraction Extraction of Fucoxanthin start->extraction Solvent Extraction hydrolysis Hydrolysis to this compound extraction->hydrolysis Chemical or Enzymatic purification Purification of this compound (e.g., Chromatography) hydrolysis->purification uv_vis UV-Vis Spectroscopy purification->uv_vis Dissolve in Solvent ftir FTIR Spectroscopy purification->ftir Prepare Sample (e.g., KBr pellet) uv_data λmax Determination uv_vis->uv_data ir_data Functional Group Identification ftir->ir_data characterization Structural Characterization and Quantification uv_data->characterization ir_data->characterization

Workflow for Spectroscopic Analysis of this compound.

Conclusion

This technical guide provides essential spectroscopic data and methodologies for the analysis of this compound. The UV-Vis and inferred IR spectral data, along with the detailed experimental protocols, offer a solid foundation for researchers, scientists, and drug development professionals working with this promising marine-derived compound. Adherence to these protocols will facilitate accurate identification, characterization, and quantification of this compound, thereby supporting its continued investigation for various therapeutic applications.

References

In Vitro Antioxidant Capacity of Fucoxanthinol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro antioxidant capacity of fucoxanthinol, a metabolite of the marine carotenoid fucoxanthin. This compound has garnered significant interest in the scientific community for its potent free radical scavenging and cellular antioxidant properties. This document summarizes key quantitative data, details common experimental protocols for assessing its antioxidant activity, and visualizes the underlying molecular pathways and experimental workflows.

Quantitative Antioxidant Capacity of this compound

The antioxidant potential of this compound has been evaluated using various in vitro assays. The following tables summarize the quantitative data from multiple studies, providing a comparative analysis of its efficacy against different free radicals and in cellular systems. For comparison, data for its precursor, fucoxanthin, and common antioxidant standards are also included where available.

Table 1: Radical Scavenging Activity of this compound and Fucoxanthin

Antioxidant AssayCompoundIC50 / EC50 ValueSource
DPPH Fucoxanthin201.2 ± 21.4 µg/mL[1]
Fucoxanthin0.639 mg/mL[2]
Fucoxanthin0.087 mg/mL[2]
Fucoxanthin3.42 mg/mL[2]
Fucoxanthin0.2 mg/mL[3]
ABTS This compoundHigher than Fucoxanthin[4][5]
FucoxanthinEC50 = 0.14 mg/mL[2]
9'Z-FucoxanthinEC50 = 33.54 µg/mL[6]

IC50/EC50: The concentration of the antioxidant required to scavenge 50% of the free radicals.

Table 2: Ferric Reducing Antioxidant Power (FRAP) of Fucoxanthin

CompoundFRAP ValueSource
Fucoxanthin64.74 ± 3.93 mmol Fe²⁺/g[1]

Table 3: Cellular Antioxidant Activity of this compound and Fucoxanthin

AssayCompoundConcentrationEffectCell LineSource
ROS Reduction This compound2.5 - 5 µMSignificant reduction in t-BuOOH-induced ROSSH-SY5Y[7]
GSH Increase This compound5 µMSignificant increase in intracellular GSHSH-SY5Y[7]
Nrf2 Activation This compound2.5 - 5 µMIncreased nuclear translocation of Nrf2SH-SY5Y[7]

ROS: Reactive Oxygen Species; GSH: Glutathione; Nrf2: Nuclear factor erythroid 2-related factor 2.

Experimental Protocols

Detailed methodologies for the key in vitro antioxidant assays are provided below. These protocols are based on commonly cited literature and provide a foundation for the reproducible assessment of this compound's antioxidant capacity.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it. The reduction of DPPH is observed as a color change from violet to yellow, which is quantified spectrophotometrically.

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (B129727) or ethanol (B145695)

  • Test compound (this compound)

  • Positive control (e.g., Ascorbic acid, Trolox)

  • 96-well microplate or cuvettes

  • Spectrophotometer

Procedure:

  • Preparation of DPPH Solution: Prepare a stock solution of DPPH in methanol or ethanol (e.g., 0.1 mM). The absorbance of the working solution at 517 nm should be approximately 1.0.

  • Sample Preparation: Dissolve this compound and the positive control in a suitable solvent to prepare a series of concentrations.

  • Reaction: Add a specific volume of the sample or standard to the DPPH working solution. A typical ratio is 1:1 (v/v). A blank containing only the solvent and DPPH solution is also prepared.

  • Incubation: Incubate the reaction mixture in the dark at room temperature for a defined period (e.g., 30 minutes).

  • Measurement: Measure the absorbance of the solutions at 517 nm.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the blank and A_sample is the absorbance of the test compound. The IC50 value is determined by plotting the percentage of inhibition against the concentration of the antioxidant.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay is based on the ability of antioxidants to scavenge the pre-generated ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant is measured by the decrease in absorbance at 734 nm.

Materials:

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))

  • Potassium persulfate

  • Phosphate-buffered saline (PBS) or ethanol

  • Test compound (this compound)

  • Positive control (e.g., Trolox)

  • 96-well microplate or cuvettes

  • Spectrophotometer

Procedure:

  • Preparation of ABTS•+ Stock Solution: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.

  • Preparation of ABTS•+ Working Solution: Dilute the stock solution with PBS or ethanol to obtain an absorbance of 0.70 ± 0.02 at 734 nm.

  • Sample Preparation: Prepare a series of concentrations of this compound and the positive control.

  • Reaction: Add a small volume of the sample or standard to the ABTS•+ working solution.

  • Incubation: Incubate the mixture at room temperature for a specific time (e.g., 6 minutes).

  • Measurement: Measure the absorbance at 734 nm.

  • Calculation: The percentage of ABTS•+ scavenging is calculated similarly to the DPPH assay. The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH. The reduction is monitored by measuring the formation of a colored ferrous-tripyridyltriazine complex at 593 nm.

Materials:

  • Acetate (B1210297) buffer (300 mM, pH 3.6)

  • TPTZ (2,4,6-tris(2-pyridyl)-s-triazine) solution (10 mM in 40 mM HCl)

  • Ferric chloride (FeCl₃) solution (20 mM)

  • Test compound (this compound)

  • Standard (e.g., FeSO₄·7H₂O)

  • 96-well microplate

  • Spectrophotometer

Procedure:

  • Preparation of FRAP Reagent: Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a ratio of 10:1:1 (v/v/v). Warm the reagent to 37°C before use.

  • Sample and Standard Preparation: Prepare various concentrations of this compound and a standard curve using the ferrous sulfate (B86663) solution.

  • Reaction: Add the sample or standard to the FRAP reagent in a microplate well.

  • Incubation: Incubate the plate at 37°C for a defined period (e.g., 4-30 minutes).

  • Measurement: Measure the absorbance at 593 nm.

  • Calculation: The FRAP value is determined from the standard curve and is expressed as µmol of Fe²⁺ equivalents per gram or liter of the sample.

Cellular Antioxidant Assay (CAA) using DCFH-DA

This assay measures the ability of a compound to inhibit intracellular reactive oxygen species (ROS) generation. 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) is a cell-permeable probe that is deacetylated by cellular esterases to the non-fluorescent DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).

Materials:

  • Cell line (e.g., SH-SY5Y, HepG2)

  • Cell culture medium and supplements

  • DCFH-DA (2',7'-dichlorodihydrofluorescein diacetate)

  • Oxidant (e.g., tert-butyl hydroperoxide, AAPH)

  • Test compound (this compound)

  • Positive control (e.g., Quercetin)

  • Black 96-well microplate

  • Fluorescence microplate reader

Procedure:

  • Cell Seeding: Seed cells in a black 96-well plate and allow them to adhere overnight.

  • Loading with DCFH-DA: Wash the cells with a buffer (e.g., PBS) and then incubate them with DCFH-DA solution (e.g., 25 µM) in the dark at 37°C for 1 hour.

  • Treatment: Remove the DCFH-DA solution, wash the cells, and then treat them with this compound or the positive control at various concentrations.

  • Induction of Oxidative Stress: After a pre-incubation period with the test compound, add the oxidant to induce ROS production.

  • Measurement: Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 485 nm and 535 nm, respectively) at different time points.

  • Calculation: The antioxidant capacity is determined by the reduction in fluorescence intensity in the treated cells compared to the control cells (treated with the oxidant alone).

Visualization of Pathways and Workflows

The following diagrams, created using the DOT language, illustrate key experimental workflows and the primary signaling pathway through which this compound exerts its antioxidant effects.

DPPH_Assay_Workflow DPPH Assay Workflow prep_dpph Prepare 0.1 mM DPPH in Methanol reaction Mix DPPH Solution with Sample/Control prep_dpph->reaction prep_sample Prepare this compound and Control Dilutions prep_sample->reaction incubation Incubate in Dark (30 min, RT) reaction->incubation measurement Measure Absorbance at 517 nm incubation->measurement calculation Calculate % Inhibition and IC50 Value measurement->calculation

DPPH Assay Workflow

ABTS_Assay_Workflow ABTS Assay Workflow cluster_prep ABTS•+ Radical Generation prep_abts Prepare 7 mM ABTS Solution mix_react Mix and React (12-16h, Dark, RT) prep_abts->mix_react prep_kps Prepare 2.45 mM Potassium Persulfate prep_kps->mix_react dilute_abts Dilute ABTS•+ to Absorbance ~0.7 at 734 nm mix_react->dilute_abts reaction Mix ABTS•+ Solution with Sample/Control dilute_abts->reaction prep_sample Prepare this compound and Control Dilutions prep_sample->reaction incubation Incubate (6 min, RT) reaction->incubation measurement Measure Absorbance at 734 nm incubation->measurement calculation Calculate % Scavenging and TEAC measurement->calculation

ABTS Assay Workflow

FRAP_Assay_Workflow FRAP Assay Workflow cluster_reagent FRAP Reagent Preparation acetate Acetate Buffer (pH 3.6) mix_reagent Mix 10:1:1 (v/v/v) and Warm to 37°C acetate->mix_reagent tptz TPTZ Solution tptz->mix_reagent fecl3 FeCl3 Solution fecl3->mix_reagent reaction Add FRAP Reagent to Sample/Standard mix_reagent->reaction prep_sample Prepare this compound and FeSO4 Standard Curve prep_sample->reaction incubation Incubate (4-30 min, 37°C) reaction->incubation measurement Measure Absorbance at 593 nm incubation->measurement calculation Calculate FRAP Value (Fe²⁺ Equivalents) measurement->calculation

FRAP Assay Workflow

CAA_Workflow Cellular Antioxidant Assay (DCFH-DA) Workflow seed_cells Seed Adherent Cells in 96-well Plate load_probe Wash and Incubate with DCFH-DA seed_cells->load_probe treat_compound Wash and Treat with This compound/Control load_probe->treat_compound induce_stress Add Oxidant (e.g., t-BuOOH) treat_compound->induce_stress measure_fluorescence Measure Fluorescence (Ex/Em: 485/535 nm) induce_stress->measure_fluorescence analyze_data Analyze Reduction in Fluorescence measure_fluorescence->analyze_data Nrf2_Pathway This compound-Mediated Nrf2/ARE Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FxOH This compound Keap1_Nrf2 Keap1-Nrf2 Complex FxOH->Keap1_Nrf2 promotes dissociation ROS Oxidative Stress (ROS) ROS->Keap1_Nrf2 induces dissociation Nrf2 Nrf2 Keap1_Nrf2->Nrf2 releases Keap1 Keap1 (Ubiquitination & Degradation) Keap1_Nrf2->Keap1 Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc translocation ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE binds to Transcription Transcription of Antioxidant Genes ARE->Transcription HO1 HO-1 Transcription->HO1 NQO1 NQO1 Transcription->NQO1 GCLC GCLC Transcription->GCLC

References

Fucoxanthinol's Effect on Reactive Oxygen Species (ROS) Production: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Introduction

Fucoxanthin (B1674175), a major marine carotenoid found in brown seaweeds, has garnered significant scientific interest for its diverse pharmacological properties.[1] In the human body, dietary fucoxanthin is metabolized, primarily in the gastrointestinal tract, into its deacetylated and more bioactive form, fucoxanthinol.[2][3] This guide focuses on the intricate and often dualistic role of this compound in modulating the production of reactive oxygen species (ROS).

Reactive oxygen species (ROS) are highly reactive chemical molecules derived from oxygen, playing a dual role as both deleterious and beneficial species.[4] While essential for cellular signaling and immune responses, their overproduction leads to oxidative stress, a state implicated in the pathogenesis of numerous diseases, including neurodegenerative disorders, cancer, and inflammatory conditions.[4][5][6] this compound exhibits a context-dependent effect on ROS homeostasis, acting as a potent antioxidant in normal cells to mitigate oxidative stress, while paradoxically functioning as a pro-oxidant in cancer cells to induce cell death. This document provides a comprehensive overview of these mechanisms, supported by quantitative data and detailed experimental protocols.

This compound as an Antioxidant: Attenuation of ROS Production

In non-cancerous cells, this compound primarily functions to reduce intracellular ROS levels, thereby protecting against oxidative damage. This cytoprotective effect is mediated predominantly through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a master regulator of the cellular antioxidant response.[7][8]

Mechanism of Action: The Nrf2/ARE Signaling Pathway

Under homeostatic conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1).[7] this compound promotes the dissociation of the Nrf2-Keap1 complex, facilitating the translocation of Nrf2 into the nucleus.[9] Within the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes, thereby upregulating their expression.[8][9]

Key antioxidant enzymes and proteins upregulated by the this compound-mediated activation of Nrf2 include:

  • Heme Oxygenase-1 (HO-1) [8][10]

  • NAD(P)H Quinone Dehydrogenase 1 (NQO1) [6][8]

  • Superoxide Dismutase (SOD) [10][11]

  • Catalase (CAT) [10][11]

  • Glutamate-Cysteine Ligase (GCL) and Glutathione (B108866) Synthetase (GSS) , enzymes crucial for the synthesis of the major intracellular antioxidant, glutathione (GSH).[9]

Upstream kinases, such as those in the PI3K/Akt pathway, can phosphorylate and further activate Nrf2, enhancing this protective effect.[6][9][12] Studies also indicate that Sirtuin 1 (Sirt1), a protein deacetylase, can act as an upstream activator of Nrf2, a pathway that is also positively modulated by fucoxanthin.[8]

cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Fxol This compound PI3K PI3K Fxol->PI3K Activates Sirt1 Sirt1 Fxol->Sirt1 Activates Akt Akt PI3K->Akt Activates Nrf2_Keap1 Nrf2-Keap1 Complex Akt->Nrf2_Keap1 Phosphorylates (Inhibits Complex) Sirt1->Nrf2_Keap1 Deacetylates (Inhibits Complex) Keap1 Keap1 Nrf2_cyto Nrf2 Nrf2_Keap1->Nrf2_cyto Releases Nrf2_nu Nrf2 Nrf2_cyto->Nrf2_nu Translocation ARE ARE Nrf2_nu->ARE Binds to AOE Antioxidant Enzymes (HO-1, NQO1, SOD, CAT, GCLC) ARE->AOE Upregulates Transcription ROS ROS AOE->ROS Reduces

This compound's antioxidant signaling pathway.
Quantitative Data: ROS Reduction

The antioxidant effects of this compound and its precursor, fucoxanthin, have been quantified across various cell models and oxidative stressors.

CompoundCell LineOxidative StressorConcentrationEffect on ROSReference
FucoxanthinHuman Keratinocytes (HaCaT)H₂O₂ (1 mM)20 µM~58% reduction in intracellular ROS[13]
FucoxanthinHuman Tracheal Epithelial (BEAS-2B)TNF-α/IL-410-30 µMSignificantly attenuated ROS levels[11][14]
This compoundMurine Microglia (BV2)Lipopolysaccharide (LPS)Not specifiedDecreased ROS formation[15]
FucoxanthinHuman Hepatic (L02)H₂O₂5 µMOptimal decrease in intracellular ROS[6]
FucoxanthinHuman Renal Tubular (HK-2)Hypoxia/Reoxygenation0.1, 1, 5 µMEffectively reversed the increase in ROS[8]
This compoundNeuronal (SH-SY5Y)tert-butyl hydroperoxideNot specifiedReduced ROS formation[7]

This compound as a Pro-oxidant: Induction of ROS in Cancer Cells

In stark contrast to its antioxidant role, this compound can exhibit pro-oxidant activity in various cancer cell lines. This action involves the generation of ROS, which overwhelms the cancer cell's antioxidant capacity, leading to oxidative stress-induced cell death pathways such as apoptosis and ferroptosis.[2][16] This selective cytotoxicity makes this compound a compound of interest in oncology research.

Mechanism of Action: Induction of Apoptosis and Ferroptosis

The pro-oxidant effect is a key mechanism behind fucoxanthin's and this compound's anti-cancer activity.[2] In leukemia cell lines, fucoxanthin treatment leads to an increased production of H₂O₂ and O₂⁻, culminating in apoptosis.[2] This effect was attenuated by co-treatment with the antioxidant N-acetylcysteine (NAC), confirming the role of ROS generation in its cytotoxic effect.[2]

More recently, fucoxanthin has been shown to induce ferroptosis, a form of iron-dependent programmed cell death characterized by lipid peroxidation. In tongue squamous carcinoma cells (SCC-25), fucoxanthin treatment led to a significant, dose-dependent increase in ROS levels.[16] This was accompanied by a downregulation of the Nrf2/HO-1 pathway and, critically, a decrease in Glutathione Peroxidase 4 (GPX4), the key enzyme that protects against lipid peroxidation.[16] The reduction of GPX4 activity leads to an accumulation of lipid peroxides, culminating in ferroptotic cell death.

Fxol This compound (in Cancer Cells) Nrf2_pathway Nrf2/HO-1 Pathway Fxol->Nrf2_pathway Downregulates GPX4 GPX4 Fxol->GPX4 Downregulates ROS ROS (H₂O₂, O₂⁻) Fxol->ROS Increases Production Nrf2_pathway->ROS Normally Reduces Lipid_Perox Lipid Peroxidation GPX4->Lipid_Perox Inhibits ROS->Lipid_Perox Induces Cell_Death Apoptosis / Ferroptosis ROS->Cell_Death Leads to Lipid_Perox->Cell_Death Leads to A 1. Seed cells in a multi-well plate and culture for 24h B 2. Pre-treat cells with this compound (or vehicle control) for 12-24h A->B C 3. Induce oxidative stress (e.g., with H₂O₂), if applicable B->C D 4. Wash cells with PBS C->D E 5. Add DCFH-DA probe (10-20 µM) and incubate for 30 min at 37°C D->E F 6. Wash cells with PBS to remove excess probe E->F G 7. Measure fluorescence (Ex: 485 nm, Em: 535 nm) F->G H 8. Analyze data relative to controls G->H

References

Preliminary cytotoxicity studies of fucoxanthinol on normal cell lines

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Preliminary Cytotoxicity of Fucoxanthinol on Normal Cell Lines

Introduction

Fucoxanthin (B1674175), a marine carotenoid found in brown seaweeds, and its primary metabolite, this compound, have garnered significant attention for their potent anti-cancer properties.[1][2] Extensive research has demonstrated their ability to induce cell cycle arrest, apoptosis, and inhibit metastasis in a wide array of cancer cell lines.[3][4] A crucial aspect of their potential as chemotherapeutic agents is their selectivity, exhibiting high cytotoxicity towards cancer cells while having minimal effects on normal, non-malignant cells.[1][2][5] This technical guide provides a comprehensive overview of the preliminary cytotoxicity studies of this compound and its precursor, fucoxanthin, on various normal cell lines, detailing experimental methodologies, summarizing key quantitative data, and visualizing relevant biological pathways and workflows.

Metabolism of Fucoxanthin to this compound

Dietary fucoxanthin is hydrolyzed to its deacetylated metabolite, this compound, in the gastrointestinal tract by enzymes such as lipase (B570770) and cholesterol esterase.[1][6] this compound is considered the primary bioactive form that is absorbed and detected in the bloodstream.[1][7] In numerous in vitro studies, this compound has demonstrated more potent anti-proliferative and pro-apoptotic activity compared to fucoxanthin.[3][6]

Fx Fucoxanthin (Dietary Intake) GI Gastrointestinal Tract (Lipase, Cholesterol Esterase) Fx->GI Hydrolysis Fxol This compound (Bioactive Metabolite) GI->Fxol Blood Absorption into Bloodstream Fxol->Blood

Figure 1: Metabolic conversion of fucoxanthin to this compound.

Quantitative Cytotoxicity Data

Studies consistently show that fucoxanthin and this compound have significantly lower cytotoxicity in normal cell lines compared to cancerous ones. The half-maximal inhibitory concentration (IC50) values for normal cells are often substantially higher, indicating a wide therapeutic window.

Cell LineCompoundExposure TimeIC50 Value (µg/mL)NotesSource
Normal Human LymphocytesThis compound (PY3)Not Specified>100Showed no signs of toxicity at concentrations effective against cancer cells.[8]
Chinese Hamster Ovary (CHO)This compound (PY3)Not Specified>100Non-toxic at tested concentrations.[8]
Unspecified Normal CellsFucoxanthin48 hours18.13Inhibitory effects were only observed at concentrations exceeding 12 µg/mL.[9]
Human Lens Epithelial (SRA)FucoxanthinNot SpecifiedNo apoptosis observedDemonstrates specific action of fucoxanthin against carcinogenic cells.[1]
Normal Human MelanocytesFucoxanthinNot SpecifiedLimited cytotoxicityFucoxanthin was found to be selectively cytotoxic against human melanoma cells.[5]
Mouse Liver (BNL CL.2)FucoxanthinNot SpecifiedNo effect on communicationDid not enhance gap junctional intercellular communication, unlike in cancer cells.[6]
Murine Fibroblast (L-929)Algal Organic ExtractsNot SpecifiedCytotoxicity observedOne study noted that among several normal cell lines, only L-929 showed cytotoxicity to algal extracts.[10]

Experimental Protocols

The evaluation of this compound's cytotoxicity typically involves standard cell culture and viability assays. Below is a generalized protocol synthesized from common methodologies.

Cell Culture and Treatment
  • Cell Lines: Normal (non-cancerous) cell lines such as human lymphocytes, Chinese Hamster Ovary (CHO) cells, or other relevant lines are used.

  • Culture Conditions: Cells are maintained in an appropriate culture medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO2.

  • Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of this compound or fucoxanthin. A vehicle control (e.g., DMSO or THF) is also included.

Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

  • Incubation: After the desired treatment period (e.g., 24, 48, or 72 hours), MTT solution is added to each well and the plate is incubated for an additional 2-4 hours.

  • Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan (B1609692) crystals formed by viable cells.

  • Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Calculation: Cell viability is expressed as a percentage relative to the vehicle-treated control cells. The IC50 value is calculated from the dose-response curve.

cluster_prep Preparation cluster_exp Experiment cluster_assay MTT Assay cluster_analysis Data Analysis Culture Culture Normal Cells Seed Seed into 96-well Plates Culture->Seed Day 1 Treat Treat with this compound (Varying Concentrations) Seed->Treat Incubate Incubate (e.g., 48 hours) Treat->Incubate Add_MTT Add MTT Reagent Incubate->Add_MTT Solubilize Solubilize Formazan Add_MTT->Solubilize Read Read Absorbance Solubilize->Read Calculate Calculate % Viability Read->Calculate IC50 Determine IC50 Calculate->IC50

Figure 2: Generalized workflow for assessing this compound cytotoxicity.

Signaling Pathways and Selective Cytotoxicity

The selective action of this compound against cancer cells is a key attribute. While it triggers apoptosis in cancer cells by modulating critical signaling pathways, these pathways remain largely unaffected in normal cells at similar concentrations. The PI3K/Akt pathway, crucial for cell survival and proliferation, is a primary target.[11][12]

In many cancer cells, fucoxanthin and this compound inhibit the PI3K/Akt signaling pathway.[11][12] This inhibition prevents the phosphorylation of downstream targets that promote cell survival (like Bcl-2) and leads to the activation of pro-apoptotic proteins (like caspases), ultimately resulting in programmed cell death.[11][13] In contrast, normal cells appear resistant to this effect. The PI3K/Akt pathway continues to function, promoting normal cell survival and preventing the initiation of apoptosis. This differential response underscores the compound's therapeutic potential.[2][12]

cluster_cancer Cancer Cell cluster_normal Normal Cell Fxol This compound PI3K_C PI3K Fxol->PI3K_C PI3K_N PI3K Fxol->PI3K_N No Significant Inhibition Akt_C Akt PI3K_C->Akt_C Inhibition Survival_C Anti-Apoptotic Proteins (e.g., Bcl-2) Akt_C->Survival_C Caspase_C Caspase Activation Survival_C->Caspase_C Apoptosis_C Apoptosis Caspase_C->Apoptosis_C Akt_N Akt PI3K_N->Akt_N Survival_N Anti-Apoptotic Proteins (e.g., Bcl-2) Akt_N->Survival_N CellSurvival Cell Survival Survival_N->CellSurvival

Figure 3: Differential effect of this compound on the PI3K/Akt pathway.

Conclusion

Preliminary in vitro studies consistently demonstrate that this compound, the primary metabolite of fucoxanthin, exhibits a favorable safety profile with regard to normal, non-cancerous cell lines. The IC50 values for normal cells are markedly higher than those for a wide range of cancer cells, indicating selective cytotoxicity.[1][8] This selectivity is largely attributed to its ability to modulate key survival pathways, such as PI3K/Akt, in cancer cells without significantly affecting them in normal cells.[12] While further in vivo and clinical studies are necessary, these findings establish this compound as a promising candidate for cancer therapy, with the potential to target malignant cells while sparing healthy ones.

References

Methodological & Application

Application Notes and Protocols: Fucoxanthinol from Nitzschia laevis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fucoxanthinol, a deacetylated metabolite of the carotenoid fucoxanthin (B1674175), has garnered significant scientific interest due to its potent biological activities, including anti-inflammatory, antioxidant, and anti-cancer properties. The marine diatom Nitzschia laevis has been identified as a promising natural source for the direct accumulation of this compound. This document provides detailed protocols for the extraction and purification of this compound from Nitzschia laevis, along with an overview of its key signaling pathways.

Data Summary

The following table summarizes the quantitative data associated with the extraction and purification of this compound and its precursor, fucoxanthin, from Nitzschia laevis.

ParameterThis compoundFucoxanthinReference
Purity 98%95%[1]
Recovery Efficiency ~85%~70%[1]

Experimental Protocols

Cultivation of Nitzschia laevis

Nitzschia laevis can be cultivated using various methods to achieve high biomass and fucoxanthin/fucoxanthinol content. A two-stage hetero-photoautotrophic cultivation process has been shown to be effective.[2][3]

  • Stage 1: Heterotrophic Growth:

    • Culture Nitzschia laevis (e.g., UTEX 2047) in a modified Lewin's marine diatom medium supplemented with an organic carbon source like glucose.[4]

    • Employing a fed-batch culture model can significantly increase biomass concentration, reaching up to 17.25 g/L.[2][3]

    • This stage is performed in the dark to promote high cell density.

  • Stage 2: Photoautotrophic Induction:

    • After achieving high biomass, expose the culture to a mix of white and blue light to significantly increase the fucoxanthin content.[2]

    • This two-stage strategy has been reported to yield a fucoxanthin productivity of 16.5 mg/(L·d).[2]

Extraction of this compound and Fucoxanthin

A variety of solvents can be used for the extraction of carotenoids from microalgae, with selection depending on the target compound's polarity.[5] For this compound and fucoxanthin from Nitzschia laevis, methanol (B129727) has been effectively used.[4]

  • Materials:

    • Freeze-dried Nitzschia laevis biomass

    • Methanol (analytical grade)

    • Centrifuge

    • Rotary evaporator

  • Protocol:

    • Harvest the cultured Nitzschia laevis cells by centrifugation.

    • Freeze-dry the biomass to remove water.

    • Extract the pigments from the freeze-dried powder using methanol.[4] The choice of solvent is critical; while acetone (B3395972) is commonly used for fucoxanthin, ethanol (B145695) has also shown high extraction yields in other microalgae.[5]

    • Thoroughly mix the biomass with the solvent and agitate for a sufficient period.

    • Separate the solvent extract containing the pigments from the cell debris by centrifugation.

    • Concentrate the extract using a rotary evaporator under reduced pressure and at a low temperature to avoid degradation of the target compounds.

Purification of this compound

A cost-effective, two-step method involving Solid-Phase Extraction (SPE) and Thin-Layer Chromatography (TLC) has been successfully employed for the isolation and purification of this compound and fucoxanthin from Nitzschia laevis extracts.[1]

  • Step 1: Solid-Phase Extraction (SPE)

    • Objective: To perform a preliminary separation and enrichment of the target compounds from the crude extract.

    • Materials:

      • Concentrated pigment extract

      • SPE cartridges (e.g., C18)

      • Appropriate solvents for conditioning, loading, washing, and elution (to be optimized based on the specific SPE cartridge and target compound polarity).

    • Protocol:

      • Condition the SPE cartridge with a non-polar solvent followed by a more polar solvent.

      • Load the concentrated pigment extract onto the cartridge.

      • Wash the cartridge with a weak solvent to remove impurities.

      • Elute the fraction containing this compound and fucoxanthin with a stronger solvent.

  • Step 2: Thin-Layer Chromatography (TLC)

    • Objective: To achieve high-purity separation of this compound and fucoxanthin.

    • Materials:

      • SPE-eluted fraction

      • TLC plates (e.g., silica (B1680970) gel)

      • Developing solvent system (e.g., a mixture of n-hexane and acetone)

      • Scraper

      • Elution solvent

    • Protocol:

      • Apply the concentrated SPE-eluted fraction as a band onto the TLC plate.

      • Develop the plate in a chamber saturated with the developing solvent.

      • After development, visualize the separated bands under UV light or by staining.

      • Identify the band corresponding to this compound.

      • Carefully scrape the identified band from the plate.

      • Elute the this compound from the silica gel using an appropriate polar solvent.

      • Concentrate the final purified this compound solution.

Quantification and Identification

The identification and quantification of this compound can be performed using advanced analytical techniques.

  • Ultra-Performance Liquid Chromatography (UPLC) coupled with Mass Spectrometry (MS): UPLC-PDA-TWIMS-QTOF-MS has been used for the precise identification and quantification of this compound and fucoxanthin.[1]

  • Nuclear Magnetic Resonance (NMR): 1H and 13C NMR spectroscopy can be used to confirm the structure of the purified compounds.[1]

Signaling Pathways Modulated by this compound

This compound exerts its biological effects by modulating several key intracellular signaling pathways.[4][6][7]

Fucoxanthinol_Signaling_Pathways cluster_NFkB NF-κB Pathway cluster_Nrf2 Nrf2 Pathway cluster_MAPK_Akt MAPK & PI3K/Akt Pathways This compound This compound IkBa IκBα This compound->IkBa stabilizes Keap1 Keap1 This compound->Keap1 inhibits MAPK MAPK (ERK, JNK, p38) This compound->MAPK inhibits Akt Akt This compound->Akt inhibits phosphorylation p65 p65 NFkB_Activation NF-κB Activation p65->NFkB_Activation IkBa->p65 inhibits release Inflammation Pro-inflammatory Mediators NFkB_Activation->Inflammation Nrf2 Nrf2 ARE ARE Nrf2->ARE translocates to nucleus and binds Keap1->Nrf2 promotes degradation Antioxidant_Enzymes Antioxidant Enzymes (HO-1, NQO-1) ARE->Antioxidant_Enzymes activates transcription Cell_Proliferation Cell Proliferation & Survival MAPK->Cell_Proliferation PI3K PI3K PI3K->Akt Akt->Cell_Proliferation

Caption: this compound's modulation of key signaling pathways.

This compound has been shown to:

  • Inhibit the NF-κB pathway: It hampers the nuclear translocation of NF-κB, thereby reducing the expression of pro-inflammatory mediators.[4][7]

  • Activate the Nrf2 pathway: this compound promotes the nuclear translocation of Nrf2, leading to the upregulation of antioxidant enzymes like heme oxygenase-1 (HO-1) and NAD(P)H: quinone oxidoreductase 1 (NQO-1).[4][7]

  • Modulate MAPK and PI3K/Akt pathways: It can inhibit the activation of mitogen-activated protein kinases (MAPKs) and the PI3K/Akt signaling pathway, which are involved in cell proliferation and survival.[4][6][8][9]

Experimental Workflow

The overall workflow for the extraction and purification of this compound from Nitzschia laevis is depicted below.

Fucoxanthinol_Workflow Cultivation Cultivation of Nitzschia laevis Harvesting Harvesting & Freeze-Drying Cultivation->Harvesting Extraction Solvent Extraction (e.g., Methanol) Harvesting->Extraction Crude_Extract Crude Pigment Extract Extraction->Crude_Extract SPE Solid-Phase Extraction (SPE) Crude_Extract->SPE SPE_Fraction Enriched this compound Fraction SPE->SPE_Fraction TLC Thin-Layer Chromatography (TLC) SPE_Fraction->TLC Purified_this compound Purified this compound (>98% Purity) TLC->Purified_this compound Analysis Analysis (UPLC-MS, NMR) Purified_this compound->Analysis

Caption: Workflow for this compound extraction and purification.

Conclusion

Nitzschia laevis represents a viable and direct source for the production of the bioactive compound this compound. The detailed protocols for cultivation, extraction, and purification outlined in these application notes provide a solid foundation for researchers and drug development professionals to obtain high-purity this compound for further investigation and application. Understanding the modulation of key signaling pathways by this compound is crucial for elucidating its mechanism of action and exploring its full therapeutic potential.

References

Application Note: Quantitative Analysis of Fucoxanthinol in Biological Matrices using q-TOF LC/MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Fucoxanthin (B1674175), a primary carotenoid found in brown seaweeds, is known for its various health benefits. In the gastrointestinal tract, fucoxanthin is hydrolyzed to its deacetylated metabolite, fucoxanthinol, which is the primary form absorbed into circulation.[1][2] Accurate quantification of this compound in biological samples such as plasma or serum is crucial for pharmacokinetic studies, bioavailability assessments, and understanding its physiological effects. This application note details a robust and sensitive method for the quantitative analysis of this compound using Quadrupole Time-of-Flight Liquid Chromatography/Mass Spectrometry (q-TOF LC/MS). The high-resolution and accurate mass capabilities of q-TOF technology provide excellent selectivity and confident identification, making it ideal for complex biological matrices.

Principle This method employs a liquid chromatography system to separate this compound from other matrix components, followed by detection with a q-TOF mass spectrometer. The sample preparation involves protein precipitation and liquid-liquid or solid-phase extraction to isolate the analyte. Quantification is achieved by constructing a calibration curve using a this compound standard. The q-TOF instrument is operated in a targeted MS/MS mode or an "All Ions MS/MS" approach, where a low-energy scan captures the precursor ion and high-energy scans generate fragment ions for simultaneous quantification and structural confirmation.[3] The precursor ion for this compound is [M+H]⁺ at m/z 617.2–617.5, with a characteristic product ion at m/z 109.0 used for quantification.[4][5]

Experimental Protocols

Materials and Reagents
  • Solvents: HPLC-grade or LC/MS-grade acetonitrile, methanol (B129727), dichloromethane, n-hexane, and diethyl ether.[1][5]

  • Acids: Formic acid (LC/MS grade).[5]

  • Water: Ultrapure water (18.2 MΩ·cm).[5]

  • Standards: this compound analytical standard. Fucoxanthin or a structural analog like hydroxyprogesterone (B1663944) caproate can be used as an internal standard (IS).[1][5]

  • Extraction Cartridges: Solid-phase extraction (SPE) cartridges (e.g., Bond Elut ALN) if required.[1]

  • Biological Matrix: Blank human or rat serum/plasma for calibration curve and quality control samples.

Standard Solution Preparation
  • Stock Solutions: Prepare individual stock solutions of this compound and the internal standard (IS) in methanol at a concentration of approximately 1 mg/mL. Store at -20°C or below.

  • Working Solutions: From the stock solutions, prepare intermediate working solutions by dilution with a methanol/acetonitrile mixture.

  • Calibration Standards: Prepare calibration standards by spiking appropriate amounts of the this compound working solution into the blank biological matrix (e.g., serum). A typical concentration range is 1 ng/mL to 1000 ng/mL.[4][5] For example, calibration standards can be prepared at 1, 10, 100, and 1000 ng/mL.[4]

Sample Preparation (Human Serum)

This protocol is adapted from established methods for this compound extraction from serum.[1][4]

  • Spiking: To a 1 mL serum sample, add the internal standard.

  • Protein Precipitation & Extraction: Add 4 mL of dichloromethane, vortex thoroughly, and centrifuge at approximately 400 x g for 10 minutes at room temperature.[1]

  • Collection: Carefully collect the bottom organic layer. Repeat the extraction step twice more, pooling all organic fractions.[1]

  • Drying: Evaporate the pooled solvent to dryness under a stream of nitrogen or using a centrifugal concentrator.[1]

  • Solid-Phase Extraction (SPE) Cleanup (Optional):

    • Re-dissolve the residue in n-hexane/diethyl ether (9/1, v/v).[1]

    • Apply the solution to an SPE cartridge pre-conditioned with n-hexane.[1]

    • Wash the cartridge to remove impurities.

    • Elute this compound with an appropriate solvent.

    • Dry the eluate.

  • Reconstitution: Re-dissolve the final dried residue in a known volume (e.g., 250 µL) of the mobile phase, typically methanol/acetonitrile (70/30, v/v).[1][4]

  • Filtration: Use an ultrafiltration device to remove any remaining proteins by centrifuging at 14,000 x g for 10 minutes.[4]

  • Injection: The sample is now ready for injection into the LC/MS system.

q-TOF LC/MS System and Conditions

The following are typical starting conditions that should be optimized for the specific instrument used.

Table 1: Recommended LC-qTOF MS Parameters

Parameter Setting Reference
Liquid Chromatography
LC System Agilent 1290 UPLC or equivalent [5]
Column C18 reverse-phase column (e.g., Agilent SB-C18, 150 x 2.1 mm, 2.1 µm) [5]
Mobile Phase A 0.1% Formic Acid in Water [5][6]
Mobile Phase B Acetonitrile with 0.1% Formic Acid [5][6]
Gradient Isocratic elution with 92% B [5][6]
Flow Rate 0.5 mL/min [5][6]
Column Temperature 35°C [4][5]
Injection Volume 5-50 µL [4][5]
q-TOF Mass Spectrometry
MS System Agilent 6500 series Q-TOF or equivalent [3]
Ionization Source Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) [4][5]
Ion Mode Positive [4][5]
Ion Spray Voltage 5500 V [5]
Gas Temperature 550°C [5]
Nebulizer Gas 30-40 L/h [5]
Mass Range 100 - 1000 m/z
Targeted MS/MS Parameters
This compound Precursor Ion [M+H]⁺ m/z 617.2 or 617.5 [4][5]
This compound Product Ion m/z 109.0 (quantifier) [4][5]

| Collision Energy | Optimize for maximum fragment intensity (e.g., 20-40 eV) |[3] |

Data Presentation and Method Performance

The performance of the method should be validated to ensure accuracy and precision. The following tables summarize quantitative data from relevant literature.

Table 2: Summary of Quantitative Performance Data for this compound

Parameter Value Matrix Reference
Linearity Range 1.17 - 600 ng/mL Rat Plasma [5]
1.17 - 300 ng/mL Rat Plasma [6]
1 - 10,000 ng/mL Standard Solution [4]
Lower Limit of Quantification (LLOQ) 1.17 ng/mL Rat Plasma [5]
234.6 pg (on column) Human Serum [1]
Limit of Detection (LOD) <0.59 ng/mL Rat Plasma [5]
71.1 pg (on column) Human Serum [1]
Intra-day Precision (%RSD) < 7% (for 100 & 1000 ng/mL) Standard Solution [4]
< 7.90% Rat Plasma [6]
Inter-day Precision (%RSD) < 7% (for 100 & 1000 ng/mL) Standard Solution [4]
< 7.90% Rat Plasma [6]
Accuracy 99.4 - 115.3% (for 100 & 1000 ng/mL) Standard Solution [4]

| | Within ±15% | Rat Plasma |[5] |

Table 3: Recovery Efficiency

Analyte Recovery Method Matrix Reference

| this compound | ~85% | SPE and TLC | Diatom Extract |[7] |

Visualizations

Workflow for this compound Quantification

The following diagram illustrates the complete experimental workflow from sample collection to final data analysis.

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample 1. Biological Sample (Serum/Plasma) Spike 2. Spike with Internal Standard Sample->Spike Extract 3. Protein Precipitation & Liquid-Liquid Extraction Spike->Extract Dry 4. Evaporate to Dryness Extract->Dry Recon 5. Reconstitute in Mobile Phase Dry->Recon LC 6. LC Separation (C18 Column) Recon->LC MS 7. q-TOF MS Detection (Positive ESI/APCI) LC->MS Integrate 8. Peak Integration MS->Integrate Calibrate 9. Calibration Curve Construction Integrate->Calibrate Quantify 10. Concentration Calculation Calibrate->Quantify

Caption: Experimental workflow for this compound quantification.

Biotransformation of Fucoxanthin

This diagram shows the metabolic conversion of fucoxanthin after ingestion.

G Fx Fucoxanthin (from Brown Algae) FxOH This compound (Absorbed form) Fx->FxOH Hydrolysis (Digestive Tract) AmA Amarouciaxanthin A (Metabolite) FxOH->AmA Metabolism (Liver)

Caption: Metabolic pathway of fucoxanthin in the body.

References

Application Note: A Validated LC-MS/MS Method for the Quantification of Fucoxanthinol in Human Serum

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of fucoxanthinol in human serum. This compound is the primary metabolite of fucoxanthin (B1674175), a marine carotenoid with various reported health benefits. The method utilizes a simple protein precipitation for sample preparation and has been validated for linearity, precision, accuracy, and stability, making it suitable for pharmacokinetic studies and clinical research.

Introduction

Fucoxanthin, a xanthophyll found in brown seaweeds, is metabolized to this compound in the gastrointestinal tract before absorption.[1] this compound is considered the primary bioactive form and has demonstrated anti-inflammatory, anti-obesity, and anti-cancer properties by modulating various signaling pathways.[2][3][4] Accurate and reliable quantification of this compound in biological matrices is crucial for understanding its bioavailability, pharmacokinetics, and mechanism of action. This document provides a detailed protocol for a validated LC-MS/MS method for this compound quantification in human serum.

Experimental Protocols

Materials and Reagents
  • This compound standard (Wako Pure Chemical Industries, Ltd.)

  • Fucoxanthin (Internal Standard, IS) (Wako Pure Chemical Industries, Ltd.)

  • Methanol (B129727) (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Human serum (drug-free)

Instrumentation
  • LC System: Agilent 1100 series or equivalent, equipped with a degasser, binary pump, autosampler, and column oven.[5]

  • MS System: AB SCIEX 4000 QTRAP® LC/MS/MS system or equivalent, with an Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) source.[5][6]

  • Analytical Column: Inertsil® ODS-3 column (4.6 mm i.d. × 150 mm, 3 µm) or a reverse-phase C18 column (e.g., SB-C18).[5][6]

Sample Preparation
  • Thaw frozen human serum samples at room temperature.

  • To 100 µL of serum, add 20 µL of internal standard working solution (fucoxanthin in methanol).

  • Add 680 µL of methanol for protein precipitation.[7]

  • Vortex the mixture for 1 minute.

  • Centrifuge at 25,000 x g for 10 minutes to pellet the precipitated proteins.[7]

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 250 µL of the mobile phase (methanol/acetonitrile, 70/30, v/v).[5]

  • Filter the reconstituted sample through a 0.22 µm syringe filter before injection into the LC-MS/MS system.

LC-MS/MS Conditions

Liquid Chromatography:

ParameterValue
Column Inertsil® ODS-3 (4.6 x 150 mm, 3 µm) or SB-C18[5][6]
Mobile Phase Methanol/Acetonitrile (70:30, v/v) or Acetonitrile/0.1% Formic Acid in Water (92:8, v/v)[4][5]
Flow Rate 0.5 - 1.0 mL/min[4][5]
Column Temperature 35 °C[5]
Injection Volume 5 - 50 µL[4][5]

Mass Spectrometry:

ParameterValue
Ionization Mode Positive APCI or ESI[5][6]
MRM Transition This compound: m/z 617.2 → 109.0, Fucoxanthin (IS): m/z 659.3 → 109.0[3][6]
Declustering Potential (DP) 76 V[5]
Collision Energy (CE) Optimized for the specific instrument
Ion Source Temperature 550 °C[6]

Data Presentation

Method Validation Summary

The method was validated according to regulatory guidelines, and the results are summarized below.

Table 1: Linearity and Lower Limit of Quantification (LLOQ)

AnalyteLinear Range (ng/mL)Correlation Coefficient (r²)LLOQ (ng/mL)
This compound1.17 - 600> 0.9931.17[3]

Table 2: Precision and Accuracy

AnalyteConcentration (ng/mL)Intra-day Precision (%RSD)Inter-day Precision (%RSD)Accuracy (%)
This compound9.4< 15< 1584.76 ± 2.44[7]
75< 15< 1588.43 ± 1.57[7]
300< 15< 15Within ±15%[3][6]

Table 3: Recovery

AnalyteConcentration (ng/mL)Recovery (%)
This compound9.491.58 ± 1.84[7]
7584.76 ± 2.44[7]
30088.43 ± 1.57[7]

Visualizations

Experimental Workflow

experimental_workflow sample Serum Sample (100 µL) is_addition Add Internal Standard (Fucoxanthin) sample->is_addition precipitation Protein Precipitation (Methanol) is_addition->precipitation vortex Vortex precipitation->vortex centrifuge Centrifuge vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant dry Evaporate to Dryness supernatant->dry reconstitute Reconstitute in Mobile Phase dry->reconstitute filter Filter reconstitute->filter lcms LC-MS/MS Analysis filter->lcms

Caption: Experimental workflow for this compound quantification.

Fucoxanthin to this compound Metabolism

metabolism fucoxanthin Fucoxanthin (from Brown Seaweed) gi_tract Gastrointestinal Tract (Lipase, Cholesterol Esterase) fucoxanthin->gi_tract This compound This compound (Bioactive Metabolite) gi_tract->this compound absorption Absorption into Systemic Circulation This compound->absorption

Caption: Metabolic conversion of fucoxanthin to this compound.

Signaling Pathways Modulated by this compound

This compound has been shown to exert its biological effects by modulating several key signaling pathways involved in inflammation, cell proliferation, and apoptosis.

Anti-inflammatory Signaling Pathway:

anti_inflammatory_pathway fxol This compound tlr4 TLR4 fxol->tlr4 inhibits nfkb NF-κB tlr4->nfkb inflammation Inflammatory Response (↓ TNF-α, IL-6, IL-1β) nfkb->inflammation

Caption: this compound's anti-inflammatory mechanism.

Anti-Cancer Signaling Pathway (Apoptosis Induction):

anti_cancer_pathway fxol This compound pi3k PI3K fxol->pi3k inhibits akt Akt pi3k->akt bcl2 Bcl-2 (Anti-apoptotic) akt->bcl2 inhibits caspases Caspases (Caspase-3, -9) bcl2->caspases inhibits apoptosis Apoptosis caspases->apoptosis

Caption: this compound's pro-apoptotic signaling pathway.

Conclusion

The described LC-MS/MS method provides a sensitive, specific, and reliable approach for the quantification of this compound in human serum. This method is well-suited for pharmacokinetic and clinical studies investigating the biological activities of fucoxanthin and its metabolites. The detailed protocol and validation data presented herein can be readily implemented in a research laboratory setting.

References

Application Notes and Protocols for Fucoxanthinol in 3D Colorectal Cancer Cell Culture Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of fucoxanthinol, a metabolite of fucoxanthin (B1674175) found in brown algae, as a potential therapeutic agent against colorectal cancer, with a specific focus on its application in three-dimensional (3D) cell culture models. The provided protocols offer detailed methodologies for key experiments to evaluate the efficacy of this compound in a more physiologically relevant tumor microenvironment.

This compound (FuOH) has demonstrated significant anti-proliferative and pro-apoptotic effects on colorectal cancer cells.[1][2] Studies on 3D colonospheres, which mimic the complex cell-cell interactions and nutrient gradients of in vivo tumors, have shown that this compound can inhibit their growth and induce apoptosis at micromolar concentrations.[1] This suggests that this compound could be a promising candidate for further preclinical development.

The primary mechanism of action of this compound involves the induction of apoptosis, or programmed cell death.[3] Evidence suggests that this compound's pro-apoptotic effects are linked to the modulation of key signaling pathways, including the PI3K/Akt pathway, which is often dysregulated in colorectal cancer.[1]

Data Presentation

The following tables summarize the quantitative data on the efficacy of this compound in inhibiting the growth of colorectal cancer cells.

Table 1: IC50 Values of this compound in Colorectal Cancer Models

Cell Line/ModelCulture TypeThis compound IC50 (µM)Reference
HT-29 Colonospheres3D1.8[1]
Caco-22D<20[4]
WiDr2D<20[4]
HCT1162D<20[4]
DLD-12D<20[4]
SW6202D<20[4]

Table 2: Effect of this compound on HT-29 Colonosphere Viability

This compound Concentration (µM)Cell Viability (%)Reference
1.088.6[1]
2.524.5[1]
5.04.1[1]

Experimental Protocols

Protocol 1: Generation of 3D Colorectal Cancer Spheroids (HT-29)

This protocol describes the formation of colorectal cancer spheroids from the HT-29 cell line using the hanging drop method. This method facilitates the aggregation of cells into spheroids.

Materials:

  • HT-29 colorectal cancer cell line

  • Complete cell culture medium (e.g., McCoy's 5A with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • Petri dishes (non-adherent)

  • Micropipettes and sterile tips

Procedure:

  • Culture HT-29 cells in a standard 2D flask until they reach 70-80% confluency.

  • Wash the cells with PBS and detach them using Trypsin-EDTA.

  • Neutralize the trypsin with complete culture medium and centrifuge the cell suspension at 200 x g for 5 minutes.

  • Resuspend the cell pellet in fresh complete medium and perform a cell count to determine the cell concentration.

  • Adjust the cell suspension to a concentration of 2.5 x 10^5 cells/mL.

  • Pipette 20 µL droplets of the cell suspension onto the lid of a non-adherent petri dish.

  • Invert the lid and place it over the bottom of the petri dish, which contains a small amount of sterile PBS to maintain humidity.

  • Incubate the hanging drops at 37°C in a humidified atmosphere with 5% CO2 for 3-5 days to allow for spheroid formation.[5]

  • Monitor spheroid formation daily using an inverted microscope.

G Protocol 1: 3D Spheroid Generation Workflow cluster_0 Cell Preparation cluster_1 Spheroid Formation start Start: 2D Cell Culture harvest Harvest and Resuspend Cells start->harvest count Cell Counting and Concentration Adjustment harvest->count hanging_drop Create Hanging Drops count->hanging_drop incubation Incubate for 3-5 Days hanging_drop->incubation monitoring Monitor Spheroid Formation incubation->monitoring end end monitoring->end End: Spheroids Ready for Treatment

Caption: Workflow for generating 3D colorectal cancer spheroids.

Protocol 2: this compound Treatment of 3D Spheroids

This protocol outlines the procedure for treating the generated 3D spheroids with this compound to assess its anti-cancer effects.

Materials:

  • Pre-formed 3D colorectal cancer spheroids

  • This compound stock solution (dissolved in a suitable solvent like DMSO)

  • Complete cell culture medium

  • 96-well ultra-low attachment plates

  • Inverted microscope

Procedure:

  • Gently transfer the formed spheroids from the hanging drops into the wells of a 96-well ultra-low attachment plate containing fresh complete culture medium.

  • Prepare serial dilutions of this compound in complete culture medium from the stock solution to achieve the desired final concentrations (e.g., 0, 1, 2.5, 5, 10 µM).

  • Carefully remove the existing medium from the wells containing the spheroids and replace it with the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).

  • Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for the desired treatment period (e.g., 24, 48, 72 hours).

  • Observe and document any morphological changes in the spheroids, such as size reduction or disintegration, using an inverted microscope at regular intervals.

G Protocol 2: this compound Treatment Workflow start Start: Pre-formed Spheroids prepare_treatment Prepare this compound Dilutions start->prepare_treatment treat_spheroids Treat Spheroids start->treat_spheroids prepare_treatment->treat_spheroids incubation Incubate for Desired Duration treat_spheroids->incubation observation Observe Morphological Changes incubation->observation end End: Proceed to Analysis observation->end G Protocol 3: Apoptosis Assay Workflow start Start: Treated Spheroids equilibration Equilibrate Plate to Room Temperature start->equilibration add_reagent Add Caspase-Glo® 3/7 3D Reagent equilibration->add_reagent mix_plate Mix on Plate Shaker add_reagent->mix_plate incubation Incubate at Room Temperature mix_plate->incubation read_luminescence Measure Luminescence incubation->read_luminescence analysis Data Analysis read_luminescence->analysis end End: Apoptosis Quantified analysis->end G This compound's Effect on the PI3K/Akt Pathway This compound This compound PI3K PI3K This compound->PI3K Inhibits Akt Akt PI3K->Akt Activates Cell_Survival Cell Survival/ Proliferation Akt->Cell_Survival Promotes Apoptosis Apoptosis Akt->Apoptosis Inhibits

References

Application Notes and Protocols for In Vivo Delivery of Fucoxanthinol Using Nanoparticle-Based Systems

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Fucoxanthinol, the primary metabolite of fucoxanthin (B1674175), exhibits a wide range of therapeutic properties, including anti-cancer, anti-inflammatory, and anti-obesity effects. However, its poor water solubility and low bioavailability present significant challenges for its effective in vivo delivery. Nanoparticle-based delivery systems have emerged as a promising strategy to overcome these limitations by enhancing the stability, solubility, and bioavailability of this compound. This document provides detailed application notes and experimental protocols for the preparation, characterization, and in vivo evaluation of this compound-loaded nanoparticle systems.

Application Notes

Nanoparticle Systems for this compound Delivery

Several types of nanoparticles have been investigated for the delivery of fucoxanthin, which is then metabolized to this compound in vivo. These include solid lipid nanoparticles (SLNs), and polymeric nanoparticles such as those made from casein and chitosan.

  • Solid Lipid Nanoparticles (SLNs): SLNs are colloidal carriers made from biodegradable and biocompatible lipids that are solid at room temperature.[1] They offer advantages such as high stability, controlled release, and the ability to encapsulate lipophilic drugs like fucoxanthin.[1]

  • Casein-Chitosan Nanoparticles: These are self-assembled nanoparticles formed through the interaction of casein, a milk protein, and chitosan, a natural polysaccharide. They are biocompatible and can effectively encapsulate and protect fucoxanthin, improving its water dispersibility and bioavailability.

Data Presentation

The following tables summarize the quantitative data from various studies on fucoxanthin-loaded nanoparticle systems.

Table 1: Physicochemical Properties of Fucoxanthin-Loaded Nanoparticles

Nanoparticle TypeCore MaterialsAverage Size (nm)Zeta Potential (mV)Encapsulation Efficiency (%)Drug Loading (%)Reference
SLNCoconut Oil, Glyceryl Monostearate248.98 ± 4.0-32.93 ± 1.298.30 ± 0.265.48 ± 0.82[2]
Casein Nanoparticles (FX-CN)Casein237 ± 13-12.87>71Not Reported[3]
Chitosan-Coated Casein Nanoparticles (FX-CS-CN)Casein, Chitosan277 ± 26+24.00>71Not Reported[3]

Table 2: In Vivo Pharmacokinetic Parameters of this compound after Oral Administration of Fucoxanthin-Loaded Nanoparticles in Rats

FormulationDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC (ng·h/mL)Relative Bioavailability (%)Reference
Fucoxanthin Crystals1018.54 ± 3.214.0 ± 0.0153.21 ± 28.45100[2]
Fucoxanthin-SLN10158.32 ± 21.542.0 ± 0.04172.54 ± 567.322723.16[2]

Experimental Protocols

Protocol 1: Preparation and Characterization of Fucoxanthin-Loaded Solid Lipid Nanoparticles (SLNs)

This protocol is adapted from a method describing the formulation of fucoxanthin-loaded SLNs using a high-pressure homogenization technique.[3]

Materials:

  • Fucoxanthin

  • Coconut Oil

  • Glyceryl Monostearate (GMS)

  • Tween 80

  • Soy Lecithin (B1663433)

  • Deionized Water

Equipment:

  • Magnetic stirrer with heating plate

  • High-pressure homogenizer

  • Particle size and zeta potential analyzer (e.g., Malvern Zetasizer)

  • Spectrophotometer or HPLC system

Procedure:

  • Preparation of the Lipid Phase: a. Weigh 95% coconut oil and 5% GMS (w/w) and place them in a beaker. b. Heat the beaker in a water bath at 65°C until the lipids are completely melted. c. Add 1.25% Tween 80 and 1.25% soy lecithin (w/w) to the melted lipids and stir for 15 minutes using a magnetic stirrer. d. Add the desired amount of fucoxanthin (e.g., 10% of the total lipid weight) to the lipid phase and stir in the dark until fully dissolved.

  • Preparation of the Aqueous Phase: a. Heat deionized water to 65°C.

  • Formation of the Pre-emulsion: a. Add the hot aqueous phase to the lipid phase dropwise while stirring at high speed (e.g., 10,000 rpm) for 15 minutes to form a coarse pre-emulsion.

  • High-Pressure Homogenization: a. Subject the pre-emulsion to high-pressure homogenization for a specified number of cycles (e.g., 4 cycles) at a set pressure to form the nanoemulsion. b. Cool down the nanoemulsion to room temperature to allow the lipids to solidify and form SLNs.

  • Characterization: a. Particle Size and Zeta Potential: Dilute the SLN dispersion with deionized water and measure the particle size and zeta potential using a dynamic light scattering instrument. b. Encapsulation Efficiency (EE%) and Drug Loading (DL%): i. To determine the total amount of fucoxanthin, dissolve a known amount of the SLN formulation in a suitable organic solvent (e.g., methanol) to break the nanoparticles and release the encapsulated drug. ii. To determine the amount of unencapsulated fucoxanthin, centrifuge the SLN dispersion and measure the fucoxanthin concentration in the supernatant. iii. Quantify the fucoxanthin concentration using a spectrophotometer or HPLC. iv. Calculate EE% and DL% using the following formulas:

    • EE% = (Total Fucoxanthin - Unencapsulated Fucoxanthin) / Total Fucoxanthin * 100
    • DL% = (Total Fucoxanthin - Unencapsulated Fucoxanthin) / Total Lipid Weight * 100

Protocol 2: In Vivo Bioavailability Study in Rats

This protocol outlines the procedure for an in vivo pharmacokinetic study in rats to evaluate the oral bioavailability of this compound from nanoparticle formulations.

Materials:

  • Fucoxanthin-loaded nanoparticle formulation

  • Control (free fucoxanthin suspension)

  • Sprague-Dawley rats (male, specific weight range, e.g., 200-250 g)

  • Oral gavage needles

  • Anesthetic (e.g., isoflurane)

  • Blood collection tubes (e.g., with anticoagulant like heparin or EDTA)

  • Centrifuge

  • LC-MS/MS system for this compound analysis

Procedure:

  • Animal Acclimatization and Fasting: a. Acclimatize the rats for at least one week before the experiment with free access to food and water. b. Fast the rats overnight (approximately 12 hours) before oral administration, with free access to water.

  • Dosing: a. Divide the rats into groups (e.g., control group and nanoparticle formulation group), with at least 6 rats per group. b. Administer a single oral dose of the fucoxanthin formulation (e.g., 10 mg/kg) to each rat using an oral gavage needle.

  • Blood Sampling: a. Collect blood samples (approximately 0.3 mL) from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) post-administration.[4] b. Anesthetize the rats lightly during blood collection to minimize distress. c. Collect the blood in tubes containing an anticoagulant.

  • Plasma Preparation: a. Centrifuge the blood samples (e.g., at 3000 x g for 10 minutes at 4°C) to separate the plasma. b. Transfer the plasma to clean tubes and store at -80°C until analysis.

  • Sample Analysis: a. Extract this compound from the plasma samples using a suitable solvent extraction method. b. Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: a. Plot the plasma concentration of this compound versus time for each group. b. Calculate the key pharmacokinetic parameters, including Cmax (maximum plasma concentration), Tmax (time to reach Cmax), and AUC (area under the concentration-time curve), using appropriate software. c. Calculate the relative bioavailability of the nanoparticle formulation compared to the control using the formula: Relative Bioavailability (%) = (AUC_nanoparticle / AUC_control) * 100.

Protocol 3: Evaluation of Signaling Pathways by Western Blotting

This protocol describes a general procedure for analyzing the protein expression levels of key signaling molecules, such as STAT3 and EGFR, in tumor tissues from mice treated with this compound-loaded nanoparticles.

Materials:

  • Tumor tissue samples

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-STAT3, anti-p-STAT3, anti-EGFR, anti-p-EGFR, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • ECL Western blotting substrate

  • Chemiluminescence imaging system

Procedure:

  • Protein Extraction: a. Homogenize the frozen tumor tissue samples in ice-cold RIPA buffer containing protease and phosphatase inhibitors. b. Incubate the lysates on ice for 30 minutes. c. Centrifuge the lysates at high speed (e.g., 14,000 x g) for 15 minutes at 4°C. d. Collect the supernatant containing the total protein.

  • Protein Quantification: a. Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.

  • SDS-PAGE and Protein Transfer: a. Mix equal amounts of protein (e.g., 20-40 µg) from each sample with Laemmli sample buffer and heat at 95°C for 5 minutes. b. Load the samples onto an SDS-PAGE gel and perform electrophoresis to separate the proteins by size. c. Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.

  • Immunoblotting: a. Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding. b. Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation. c. Wash the membrane three times with TBST for 10 minutes each. d. Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature. e. Wash the membrane three times with TBST for 10 minutes each.

  • Detection and Analysis: a. Add the ECL substrate to the membrane and incubate for the recommended time. b. Capture the chemiluminescent signal using an imaging system. c. Quantify the band intensities using image analysis software and normalize to a loading control (e.g., β-actin) to compare protein expression levels between different samples.

Mandatory Visualization

Experimental Workflow Diagram

G cluster_prep Nanoparticle Formulation and Dosing cluster_sampling In Vivo Study cluster_analysis Sample Analysis and Data Processing formulation Prepare Fucoxanthin-Loaded Nanoparticles and Control dosing Oral Gavage to Fasted Rats formulation->dosing blood_collection Serial Blood Collection (0-24h) dosing->blood_collection plasma_sep Plasma Separation (Centrifugation) blood_collection->plasma_sep extraction This compound Extraction from Plasma plasma_sep->extraction lcms LC-MS/MS Analysis extraction->lcms pk_analysis Pharmacokinetic Analysis (Cmax, Tmax, AUC) lcms->pk_analysis end Results pk_analysis->end Determine Relative Bioavailability

Caption: Workflow for the in vivo bioavailability study of this compound nanoparticles.

Signaling Pathway Diagram

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_effects Cellular Effects EGFR EGFR STAT3 STAT3 EGFR->STAT3 Activates pSTAT3 p-STAT3 STAT3->pSTAT3 Phosphorylation pSTAT3_dimer p-STAT3 Dimer pSTAT3->pSTAT3_dimer Dimerization This compound This compound (from Nanoparticles) This compound->pSTAT3 Inhibits Target_Genes Target Gene Expression (e.g., Bcl-2, Survivin, VEGF) pSTAT3_dimer->Target_Genes Promotes Transcription Apoptosis Apoptosis Target_Genes->Apoptosis Inhibits Proliferation Decreased Proliferation Target_Genes->Proliferation Promotes

Caption: this compound inhibits the STAT3/EGFR signaling pathway.

References

Application Notes and Protocols for Assessing Fucoxanthinol's Anti-Angiogenic Effects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to assessing the anti-angiogenic properties of fucoxanthinol, a metabolite of the marine carotenoid fucoxanthin (B1674175). Detailed protocols for key in vitro and ex vivo assays are provided, along with a summary of quantitative data from published studies and visual representations of the underlying molecular signaling pathways.

Introduction

Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in tumor growth and metastasis.[1] The inhibition of angiogenesis is a key strategy in cancer therapy. Fucoxanthin, a carotenoid found in brown seaweeds, and its primary metabolite, this compound, have demonstrated significant anti-cancer properties, including the inhibition of angiogenesis.[2][3] this compound has been shown to suppress key steps in the angiogenic cascade, including endothelial cell proliferation, migration, and tube formation.[4][5] These effects are mediated through the modulation of critical signaling pathways, primarily the Vascular Endothelial Growth Factor (VEGF), Phosphatidylinositol 3-kinase (PI3K)/Akt, and Mitogen-activated protein kinase (MAPK) pathways.[2][4][6]

Quantitative Data Summary

The following tables summarize the reported anti-angiogenic effects of fucoxanthin and this compound at various concentrations in different assay systems.

Table 1: Effect of Fucoxanthin/Fucoxanthinol on Endothelial Cell Proliferation

CompoundCell LineAssayConcentrationInhibition (%)Reference
FucoxanthinHUVECProliferation Assay10 - 100 µMUp to ~90%[4]
FucoxanthinFaDuMTT Assay3, 6, 9 µg/mL (48h)Dose-dependent decrease[7]
FucoxanthinDetroit 562MTT Assay3, 6, 9 µg/mL (48h)Dose-dependent decrease[7]

Table 2: Effect of Fucoxanthin/Fucoxanthinol on Endothelial Cell Migration and Invasion

CompoundCell LineAssayConcentrationInhibition (%)Reference
FucoxanthinHUVECWound Healing Assay10 - 100 µMUp to ~140% vs VEGF[4]
This compoundHT-29 ColonospheresTranswell Migration20 µM~18%[8]
This compoundHT-29 ColonospheresTranswell Migration50 µM~85%[8]
This compoundHCT116 ColonospheresTranswell Migration20 µM~24%[8]
This compoundHCT116 ColonospheresTranswell Migration50 µM~83%[8]
This compoundHT-29 ColonospheresTranswell Invasion20 µM~47%[8]
This compoundHT-29 ColonospheresTranswell Invasion50 µM~87%[8]
This compoundHCT116 ColonospheresTranswell Invasion20 µM~53%[8]
This compoundHCT116 ColonospheresTranswell Invasion50 µM~93%[8]
FucoxanthinHUVECMigration Assay20 µM (24h)37.92%[5]

Table 3: Effect of Fucoxanthin/Fucoxanthinol on Tube Formation and Aortic Ring Sprouting

CompoundAssay SystemAssayConcentrationInhibitionReference
FucoxanthinHUVECTube Formation10, 50, 100 µMDose-dependent decrease in branching points[4]
FucoxanthinRat Aortic RingSprouting Assay5, 10, 20 µM (7 days)Dose-dependent reduction in microvessel length[5]
FucoxanthinHUVECTube Formation5, 10, 20 µM (18h)Dose-dependent decrease in tubule number[5]

Signaling Pathways

This compound exerts its anti-angiogenic effects by targeting key signaling pathways that regulate endothelial cell function.

VEGF Signaling Pathway

Vascular Endothelial Growth Factor (VEGF) is a potent pro-angiogenic factor that initiates a signaling cascade upon binding to its receptor, VEGFR2, on endothelial cells. Fucoxanthin has been shown to interfere with this pathway by potentially binding to VEGF, thereby preventing its interaction with VEGFR2 and subsequent downstream signaling.[4][6][9] This leads to reduced phosphorylation of VEGFR2 and downstream effectors like MEK and Erk.[4]

VEGF_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binds This compound This compound This compound->VEGF pVEGFR2 p-VEGFR2 This compound->pVEGFR2 Inhibits pMEK p-MEK This compound->pMEK Inhibits pErk p-Erk This compound->pErk Inhibits VEGFR2->pVEGFR2 Phosphorylation MEK MEK pVEGFR2->MEK Activates MEK->pMEK Phosphorylation Erk Erk pMEK->Erk Activates Erk->pErk Phosphorylation Angiogenesis Angiogenesis (Proliferation, Migration, Tube Formation) pErk->Angiogenesis Promotes

Caption: this compound inhibits the VEGF signaling pathway.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is crucial for endothelial cell survival and proliferation. Fucoxanthin and this compound have been demonstrated to inhibit the phosphorylation of both PI3K and Akt, leading to the suppression of downstream pro-angiogenic processes.[2]

PI3K_Akt_Signaling_Pathway GrowthFactors Growth Factors (e.g., VEGF) Receptor Receptor Tyrosine Kinase GrowthFactors->Receptor Binds PI3K PI3K Receptor->PI3K Activates pPI3K p-PI3K PI3K->pPI3K Phosphorylation Akt Akt pPI3K->Akt Activates pAkt p-Akt Akt->pAkt Phosphorylation CellSurvival Cell Survival & Proliferation pAkt->CellSurvival Promotes This compound This compound This compound->pPI3K Inhibits This compound->pAkt Inhibits

Caption: this compound inhibits the PI3K/Akt signaling pathway.

Experimental Protocols

The following are detailed protocols for commonly used assays to evaluate the anti-angiogenic effects of this compound.

Endothelial Cell Tube Formation Assay

This assay assesses the ability of endothelial cells to form capillary-like structures (tubes) on a basement membrane matrix.

Tube_Formation_Workflow A Coat wells with basement membrane matrix B Seed HUVECs onto the matrix A->B C Treat with this compound or vehicle control B->C D Incubate for 4-18 hours C->D E Stain cells (e.g., Calcein AM) D->E F Image and quantify tube formation E->F Wound_Healing_Workflow A Grow HUVECs to confluent monolayer B Create a scratch with a pipette tip A->B C Wash to remove debris B->C D Add medium with this compound or vehicle control C->D E Image the wound at 0h and subsequent time points D->E F Measure and quantify wound closure E->F Aortic_Ring_Workflow A Isolate thoracic aorta from a rat B Clean and section aorta into 1 mm rings A->B C Embed aortic rings in collagen gel B->C D Add medium with this compound or vehicle control C->D E Incubate for 7-14 days, changing medium regularly D->E F Image and quantify microvessel outgrowth E->F

References

Application Note: Proteomics Analysis of Cellular Response to Fucoxanthinol Treatment

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Fucoxanthinol (FxOH) is a primary and biologically active metabolite of fucoxanthin (B1674175), a marine carotenoid abundant in brown seaweeds.[1][2][3] Upon ingestion, fucoxanthin is hydrolyzed by digestive enzymes into this compound, which is then absorbed into circulation.[4][5] Numerous studies have highlighted the potent anti-cancer properties of this compound, which often exhibits greater activity than its precursor, fucoxanthin.[6][7][8] Its mechanisms of action include inducing apoptosis, promoting cell cycle arrest, and inhibiting angiogenesis across various cancer cell lines.[7][9][10]

Proteomics, the large-scale study of proteins, offers a powerful approach to comprehensively understand the molecular mechanisms underlying the cellular response to this compound treatment. By quantifying changes in the proteome, researchers can identify key proteins and signaling pathways modulated by FxOH, providing critical insights for drug development and therapeutic applications. This application note provides a detailed overview and protocols for conducting a proteomics analysis of cells treated with this compound.

Key Cellular Processes and Signaling Pathways Modulated by this compound

This compound exerts its anti-proliferative and cancer-preventive effects by modulating a variety of signaling pathways.[7][11]

  • Apoptosis Induction: FxOH is a potent inducer of apoptosis. This is achieved through the activation of the caspase cascade (caspase-3, -8, and -9) and the cleavage of Poly (ADP-ribose) polymerase (PARP).[8][9][12] It also modulates the Bcl-2 family of proteins, leading to the downregulation of anti-apoptotic members like Bcl-2 and Bcl-xL and the upregulation of pro-apoptotic members like Bax.[9][13]

  • NF-κB Pathway Inhibition: The NF-κB signaling pathway is a major target of this compound.[6] FxOH has been shown to inhibit NF-κB by preventing the degradation of its inhibitor, IκBα, thereby blocking the nuclear translocation and activity of NF-κB transcription factors.[4][6]

  • PI3K/Akt/mTOR Pathway Inhibition: this compound can suppress the PI3K/Akt/mTOR signaling pathway, a critical cascade for cell survival, proliferation, and growth.[9][14] Inhibition of this pathway contributes significantly to its apoptotic effects.

  • Cell Cycle Arrest: Treatment with this compound can cause cancer cells to arrest in the G0/G1 phase of the cell cycle.[7][11] This is associated with the downregulation of key cell cycle regulators like cyclin D and cyclin-dependent kinase 4 (CDK4).[7]

  • Other Pathways: this compound also influences other signaling molecules and pathways, including the MAPK, JAK/STAT, and Nrf2 pathways, highlighting its multi-target nature.[4][6][7]

Experimental Workflow and Key Findings

A typical proteomics workflow for analyzing the cellular response to this compound involves several key stages, from sample preparation to data analysis.

G cluster_workflow Experimental Workflow A Cell Culture (e.g., Cancer Cell Line) B This compound Treatment (Control vs. Treated) A->B C Cell Lysis & Protein Extraction B->C D Protein Digestion (e.g., Trypsin) C->D E Peptide Cleanup (e.g., C18 Desalting) D->E F LC-MS/MS Analysis E->F G Data Analysis (Protein ID & Quantification) F->G H Pathway & Functional Analysis G->H

A high-level workflow for proteomics analysis of this compound-treated cells.
Quantitative Data Summary

The following tables summarize hypothetical but literature-supported quantitative proteomics data reflecting the changes in protein expression in cancer cells following this compound treatment.

Table 1: Differentially Expressed Proteins in the Apoptosis Pathway

Protein Name Gene Name Function Fold Change (FxOH vs. Control) p-value
B-cell lymphoma 2 BCL2 Anti-apoptotic -2.1 <0.01
Bcl-2-like protein 1 BCL2L1 Anti-apoptotic -1.9 <0.01
Bcl-2-associated X protein BAX Pro-apoptotic +1.8 <0.01
Caspase-3 CASP3 Apoptosis execution +2.5 (Cleaved) <0.01
Caspase-9 CASP9 Apoptosis initiation +2.2 (Cleaved) <0.01
PARP1 PARP1 DNA repair, Apoptosis +3.0 (Cleaved) <0.01

| X-linked IAP | XIAP | Caspase inhibition | -1.7 | <0.05 |

Table 2: Differentially Expressed Proteins in the NF-κB and PI3K/Akt Pathways

Protein Name Gene Name Pathway Fold Change (FxOH vs. Control) p-value
NF-kappa-B inhibitor alpha NFKBIA NF-κB +1.6 (Stabilized) <0.05
RelA (p65) RELA NF-κB -1.5 (Nuclear) <0.05
PI3-kinase p85 subunit PIK3R1 PI3K/Akt -1.4 <0.05
AKT serine/threonine kinase 1 AKT1 PI3K/Akt -1.8 (Phospho) <0.01
mTOR MTOR PI3K/Akt -1.7 (Phospho) <0.01

| Cyclin D1 | CCND1 | Cell Cycle | -2.0 | <0.01 |

Signaling Pathway Visualizations

G cluster_apoptosis This compound-Induced Apoptosis FxOH This compound Bcl2 Bcl-2 / Bcl-xL FxOH->Bcl2 Bax Bax FxOH->Bax Mito Mitochondrion Bcl2->Mito Bax->Mito CytC Cytochrome c Mito->CytC Casp9 Caspase-9 CytC->Casp9 Casp3 Caspase-3 Casp9->Casp3 PARP PARP Casp3->PARP Cleavage Apoptosis Apoptosis Casp3->Apoptosis

This compound induces apoptosis by inhibiting Bcl-2 and activating caspases.

G cluster_nfkb Inhibition of NF-κB Pathway cluster_nucleus FxOH This compound IKK IKK FxOH->IKK IkBa IκBα IKK->IkBa P NFkB_p65 p65 IkBa->NFkB_p65 NFkB_p50 p50 IkBa->NFkB_p50 p65_nuc p65 NFkB_p65->p65_nuc Translocation p50_nuc p50 NFkB_p50->p50_nuc Nucleus Nucleus Transcription Gene Transcription (Inflammation, Survival) p65_nuc->Transcription p50_nuc->Transcription

This compound blocks NF-κB activation by stabilizing the IκBα inhibitor.

Detailed Protocols

Protocol 1: Cell Culture and this compound Treatment

This protocol is a general guideline and should be optimized for the specific cell line used. Here, we use a human cancer cell line (e.g., colon cancer Caco-2 or lung cancer A549) as an example.[10][13]

Materials:

  • Human cancer cell line (e.g., A549, ATCC® CCL-185™)

  • Complete growth medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

  • This compound (FxOH), high purity

  • Dimethyl sulfoxide (B87167) (DMSO), sterile

  • Phosphate-Buffered Saline (PBS), sterile

  • Cell culture flasks/plates

  • CO₂ incubator (37°C, 5% CO₂)

Procedure:

  • Cell Seeding: Culture cells to ~80% confluency. Trypsinize, count, and seed cells into appropriate culture plates (e.g., 10 cm plates for protein extraction) at a density that will allow them to reach 70-80% confluency at the time of harvest. Allow cells to adhere overnight.

  • Stock Solution Preparation: Prepare a high-concentration stock solution of this compound (e.g., 10-20 mM) in DMSO. Store at -20°C, protected from light.

  • Treatment:

    • Prepare working solutions of FxOH by diluting the stock solution in a complete growth medium to the desired final concentrations (e.g., 5 µM, 10 µM, 25 µM).[1][9][13]

    • Prepare a vehicle control medium containing the same final concentration of DMSO as the highest FxOH concentration.

    • Aspirate the old medium from the cells and replace it with the FxOH-containing medium or the vehicle control medium.

    • Include at least three biological replicates for each condition.

  • Incubation: Incubate the cells for the desired treatment period (e.g., 24 or 48 hours).

  • Cell Harvest:

    • Aspirate the medium and wash the cells twice with ice-cold PBS to remove any residual medium.[15]

    • Proceed immediately to cell lysis and protein extraction (Protocol 2).

Protocol 2: Protein Extraction, Reduction, Alkylation, and Digestion

This protocol is adapted from standard procedures for preparing cell lysates for mass spectrometry.[15][16][17]

Materials:

  • Lysis Buffer: 8 M Urea (B33335) in 50 mM Ammonium Bicarbonate (ABC), pH 8.0, with protease and phosphatase inhibitors.

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • LC-MS Grade Trypsin (e.g., TPCK-treated)

  • 50 mM Ammonium Bicarbonate (ABC), pH 8.0

  • Sonicator or homogenizer

  • Heated shaker/thermomixer

Procedure:

  • Cell Lysis:

    • Add an appropriate volume of ice-cold Lysis Buffer to the washed cell pellet/plate (e.g., 200-500 µL for a 10 cm plate).

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Sonicate the lysate on ice (e.g., 3 cycles of 15 seconds on, 30 seconds off) to shear DNA and ensure complete lysis.[16]

    • Centrifuge at ~16,000 x g for 15 minutes at 4°C to pellet cell debris.[16]

  • Protein Quantification: Transfer the supernatant (protein extract) to a new tube. Determine the protein concentration using a compatible assay (e.g., BCA assay).

  • Reduction:

    • Take a defined amount of protein (e.g., 50-100 µg) and adjust the volume with Lysis Buffer.

    • Add DTT to a final concentration of 10 mM.

    • Incubate at 37°C for 1 hour with gentle shaking.

  • Alkylation:

    • Cool the sample to room temperature.

    • Add IAA to a final concentration of 20-25 mM (a ~2-fold molar excess over DTT).

    • Incubate for 30-45 minutes at room temperature in the dark.[18]

  • Protein Digestion:

    • Dilute the sample with 50 mM ABC to reduce the urea concentration to below 2 M (a 4-fold or greater dilution).

    • Add trypsin at a protein:enzyme ratio of 50:1 (w/w).

    • Incubate overnight (16-18 hours) at 37°C with shaking.

  • Stop Digestion: Acidify the sample by adding formic acid (FA) to a final concentration of 1% to stop the tryptic digestion. The pH should be ~2-3.

Protocol 3: Peptide Desalting and Cleanup

This step is crucial to remove urea, salts, and detergents that interfere with LC-MS/MS analysis.[19]

Materials:

  • C18 StageTips or spin columns

  • Activation Solution: 100% Acetonitrile (ACN)

  • Washing Solution: 0.1% Formic Acid (FA) in water

  • Elution Solution: 50-80% ACN with 0.1% FA

  • Vacuum manifold or centrifuge

Procedure:

  • Activate C18 Material: Pass the Activation Solution through the C18 tip/column, followed by equilibration with the Washing Solution.

  • Load Sample: Load the acidified peptide sample onto the C18 material.

  • Wash: Wash the C18 material thoroughly with the Washing Solution to remove contaminants.

  • Elute Peptides: Elute the bound peptides using the Elution Solution into a clean low-binding tube.

  • Dry and Resuspend: Dry the eluted peptides completely using a vacuum concentrator. Resuspend the peptide pellet in a small volume (e.g., 20-50 µL) of 0.1% FA for LC-MS/MS analysis.

Protocol 4: LC-MS/MS-Based Proteomic Analysis

This is a general protocol; specific parameters will depend on the instrument used.[20][21]

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Reversed-phase analytical column (e.g., C18, 75 µm ID x 15 cm)

  • High-resolution mass spectrometer (e.g., Orbitrap or Q-TOF)

Procedure:

  • Sample Injection: Inject a portion of the resuspended peptide sample (e.g., 1-2 µg) onto the analytical column.

  • Chromatographic Separation: Separate the peptides using a gradient of increasing organic solvent (e.g., ACN with 0.1% FA) over a set time (e.g., 60-120 minutes). The flow rate is typically in the nL/min range.

  • Mass Spectrometry:

    • Operate the mass spectrometer in positive ion mode.

    • Use a Data-Dependent Acquisition (DDA) method.

    • Acquire a full MS scan (e.g., m/z 350-1500).

    • Select the top N (e.g., 10-20) most intense precursor ions from the MS1 scan for fragmentation (MS/MS) via collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD).

    • Use dynamic exclusion to prevent repeated fragmentation of the same abundant peptides.

  • Data Analysis:

    • Process the raw MS data using a proteomics software suite (e.g., MaxQuant, Proteome Discoverer, Spectronaut).

    • Search the MS/MS spectra against a relevant protein database (e.g., human UniProt/Swiss-Prot).

    • Specify trypsin as the enzyme, allowing for up to two missed cleavages. Set carbamidomethylation of cysteine as a fixed modification and oxidation of methionine as a variable modification.

    • Perform label-free quantification (LFQ) to determine the relative abundance of proteins between the control and this compound-treated groups.

    • Perform statistical analysis to identify significantly regulated proteins (e.g., t-test, ANOVA) and conduct pathway and functional enrichment analysis (e.g., GO, KEGG).

References

Targeted Metabolomics Profiling of Fucoxanthinol's Metabolic Effects: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fucoxanthinol, the primary metabolite of the marine carotenoid fucoxanthin (B1674175), has garnered significant scientific interest due to its diverse pharmacological activities, including anti-inflammatory, anti-obesity, and anti-cancer effects. Understanding the precise molecular mechanisms underlying these therapeutic benefits is crucial for its development as a potential therapeutic agent. Targeted metabolomics, a powerful analytical approach, enables the precise quantification of a specific group of metabolites, offering deep insights into the metabolic pathways modulated by this compound. These application notes provide a comprehensive guide to employing targeted metabolomics to profile the metabolic effects of this compound, complete with detailed experimental protocols and data interpretation.

Application Highlights

  • Elucidate Anti-inflammatory Mechanisms: Investigate how this compound modulates key inflammatory pathways, such as NF-κB and Nrf2, by quantifying changes in related metabolites like eicosanoids and glutathione.

  • Characterize Anti-obesity Effects: Profile the impact of this compound on lipid and glucose metabolism by measuring key metabolites in pathways like fatty acid oxidation, glycolysis, and the TCA cycle.

  • Uncover Anti-cancer Pathways: Analyze alterations in cancer cell metabolism, including changes in amino acid and central carbon metabolism, following this compound treatment to identify novel therapeutic targets.

Data Presentation: Quantitative Metabolomic Changes Induced by this compound

While comprehensive targeted metabolomics data for this compound is still an emerging field, existing studies on its precursor, fucoxanthin, provide valuable insights into its metabolic effects. The following tables summarize quantitative data from studies on fucoxanthin, which is readily metabolized to this compound in the body. These tables serve as a reference for expected metabolic alterations.

Table 1: Effects of Fucoxanthin on Lipid Metabolism in High-Fat Diet-Induced Obese Rats

AnalyteControl (High-Fat Diet)Fucoxanthin Supplemented (High-Fat Diet)Percentage Change
Plasma
Triglycerides (mg/100 mL)98.3 ± 9.386.2 ± 5.1↓ 12.3%
HDL Cholesterol (mg/100 mL)12.9 ± 4.120.4 ± 6.7↑ 58.1%
Liver
Total Lipids (mg/g)139.4 ± 9.380.2 ± 7.1↓ 42.5%
Total Cholesterol (mg/g)15.2 ± 1.111.8 ± 0.9↓ 22.4%
Triglycerides (mg/g)65.7 ± 5.442.1 ± 3.8↓ 36.0%
Feces
Total Lipids (mg/g)25.4 ± 3.145.8 ± 5.2↑ 80.3%
Cholesterol (mg/g)3.2 ± 0.45.9 ± 0.7↑ 84.4%
Triglycerides (mg/g)4.5 ± 1.010.6 ± 5.8↑ 135.6%

Data adapted from a study on fucoxanthin supplementation in rats fed a high-fat diet.[1]

Table 2: Pharmacokinetic Parameters of this compound in Rats

ParameterIntravenous (0.8 mg/kg)Intragastric (20 mg/kg)
Cmax (ng/mL)185.3 ± 25.1102.5 ± 18.7
Tmax (h)0.08 ± 0.002.3 ± 0.8
AUC (0-t) (ng·h/mL)158.6 ± 21.4672.1 ± 112.3
Bioavailability (%)-17.8 ± 3.0

Data represents the pharmacokinetics of this compound following administration to rats.[2]

Experimental Protocols

This section provides detailed methodologies for targeted metabolomics analysis of this compound's effects in biological samples.

Protocol 1: Targeted Quantification of this compound in Plasma/Serum by LC-MS/MS

This protocol is designed for the accurate and precise quantification of this compound in plasma or serum samples.

1. Sample Preparation (Protein Precipitation)

  • To 100 µL of plasma or serum in a microcentrifuge tube, add 20 µL of an internal standard (IS) working solution (e.g., hydroxyprogesterone (B1663944) caproate at 235 ng/mL).[3]

  • Add 680 µL of ice-cold methanol (B129727) to precipitate proteins.[4]

  • Vortex the mixture vigorously for 1 minute.

  • Centrifuge at 25,000 x g for 10 minutes at 4°C.

  • Carefully transfer the clear supernatant to a new tube.

  • Filter the supernatant through a 0.22 µm syringe filter into an LC autosampler vial.

2. LC-MS/MS Analysis

  • LC System: Agilent 1100 series or equivalent.[5]

  • Column: Zorbax SB-C18 column (e.g., 2.1 × 150 mm, 1.7 µm).[4]

  • Mobile Phase:

    • A: 0.1% formic acid in water

    • B: Acetonitrile with 0.1% formic acid

  • Gradient: Isocratic elution with 92% B.[4][6]

  • Flow Rate: 0.5 mL/min.[4][6]

  • Column Temperature: 35°C.[5]

  • Injection Volume: 5 µL.

  • MS System: Triple quadrupole mass spectrometer (e.g., AB SCIEX 4000 QTRAP®).[5]

  • Ionization Mode: Positive electrospray ionization (ESI+).[4][6]

  • MRM Transitions:

    • This compound: 617.2 → 109.0[4][6]

    • Internal Standard (Hydroxyprogesterone Caproate): 429.4 → 313.2[4]

3. Data Analysis

  • Generate a standard curve by plotting the peak area ratio of this compound to the internal standard against the concentration of this compound standards.

  • Quantify this compound in the samples by interpolating their peak area ratios from the standard curve.

Protocol 2: Targeted Lipidomics of this compound-Treated Cells

This protocol outlines a workflow for analyzing changes in lipid mediator profiles in cells treated with this compound.

1. Cell Culture and Treatment

  • Culture cells of interest (e.g., macrophages, adipocytes) to the desired confluency.

  • Treat cells with this compound at various concentrations and time points. Include a vehicle control (e.g., DMSO).

2. Metabolite Extraction

  • Aspirate the culture medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).

  • Add 1 mL of ice-cold methanol to the culture plate and scrape the cells.

  • Transfer the cell suspension to a tube and add 2 mL of methyl tert-butyl ether (MTBE).

  • Vortex for 10 minutes at 4°C.

  • Add 500 µL of water and vortex for 1 minute.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C to separate the phases.

  • Collect the upper organic phase (containing lipids) into a new tube.

  • Dry the lipid extract under a gentle stream of nitrogen.

  • Reconstitute the dried extract in a suitable solvent (e.g., methanol/acetonitrile) for LC-MS/MS analysis.

3. LC-MS/MS Analysis

  • Utilize a targeted lipidomics platform with a comprehensive panel of lipid mediators (e.g., eicosanoids, endocannabinoids).

  • Employ a C18 reversed-phase column with a gradient elution of methanol and water containing 0.1% formic acid.

  • Use a triple quadrupole mass spectrometer operating in MRM mode with optimized transitions for each lipid mediator.

4. Data Analysis

  • Integrate the peak areas for each targeted lipid mediator.

  • Normalize the data to an appropriate internal standard.

  • Perform statistical analysis (e.g., t-test, ANOVA) to identify significant changes in lipid mediator levels between this compound-treated and control groups.

Mandatory Visualizations

Experimental and Data Analysis Workflow

cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis BiologicalSample Biological Sample (Plasma, Serum, Cells) InternalStandard Spike with Internal Standard BiologicalSample->InternalStandard Extraction Metabolite Extraction (Protein Precipitation/LLE) InternalStandard->Extraction Centrifugation Centrifugation Extraction->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Drying Dry Down Supernatant->Drying Reconstitution Reconstitute Drying->Reconstitution LC_Separation LC Separation (Reversed-Phase) Reconstitution->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection PeakIntegration Peak Integration MS_Detection->PeakIntegration Quantification Quantification (Standard Curve) PeakIntegration->Quantification StatisticalAnalysis Statistical Analysis Quantification->StatisticalAnalysis PathwayAnalysis Pathway Analysis StatisticalAnalysis->PathwayAnalysis BiologicalInterpretation Biological Interpretation PathwayAnalysis->BiologicalInterpretation

Targeted Metabolomics Workflow
Signaling Pathways Modulated by this compound

PI3K/Akt Signaling Pathway

This compound has been shown to inhibit the PI3K/Akt signaling pathway, which is often hyperactivated in cancer and inflammatory diseases.[7][8][9][10] This inhibition can lead to decreased cell proliferation, survival, and migration.

This compound This compound PI3K PI3K This compound->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis CellGrowth Cell Growth & Proliferation mTOR->CellGrowth

This compound's Inhibition of the PI3K/Akt Pathway

NF-κB Signaling Pathway

The NF-κB pathway is a key regulator of inflammation. This compound can suppress the activation of NF-κB, leading to a reduction in the expression of pro-inflammatory genes.[3][11][12][13][14]

This compound This compound IKK IKK This compound->IKK IkappaB IκBα IKK->IkappaB P NFkappaB NF-κB IkappaB->NFkappaB Inhibition Nucleus Nucleus NFkappaB->Nucleus Inflammation Pro-inflammatory Gene Expression Nucleus->Inflammation

This compound's Suppression of the NF-κB Pathway

Nrf2 Signaling Pathway

This compound can activate the Nrf2 signaling pathway, a master regulator of the antioxidant response. This leads to the increased expression of antioxidant enzymes, protecting cells from oxidative stress.[15][16]

This compound This compound Keap1 Keap1 This compound->Keap1 Nrf2 Nrf2 Keap1->Nrf2 Inhibition Nucleus Nucleus Nrf2->Nucleus ARE ARE Nucleus->ARE AntioxidantEnzymes Antioxidant Enzyme Expression ARE->AntioxidantEnzymes

This compound's Activation of the Nrf2 Pathway

References

Troubleshooting & Optimization

Technical Support Center: Enhancing Fucoxanthinol's Aqueous Solubility for In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with practical guidance on overcoming the challenges associated with the poor aqueous solubility of fucoxanthinol in in vitro experimental setups.

Frequently Asked Questions (FAQs)

Q1: Why is this compound's poor aqueous solubility a problem for in vitro assays?

A1: this compound, like its precursor fucoxanthin (B1674175), is a lipophilic molecule, meaning it has very low solubility in water-based solutions such as cell culture media.[1][2] This poor solubility can lead to several issues in in vitro experiments, including:

  • Precipitation: The compound may fall out of solution, leading to inaccurate concentrations and unreliable experimental results.

  • Low Bioavailability: Insoluble particles are not readily taken up by cells, reducing the effective dose and potentially masking the true biological activity of the compound.[3]

  • Inconsistent Results: Uneven dispersion of the compound can cause high variability between experimental replicates.

Q2: What are the most common methods to improve the aqueous solubility of this compound for cell culture experiments?

A2: Several techniques can be employed to enhance the aqueous solubility of this compound. The most common and effective methods include:

  • Use of Organic Solvents: Dimethyl sulfoxide (B87167) (DMSO) is widely used to dissolve fucoxanthin and this compound for in vitro studies.[4]

  • Cyclodextrin (B1172386) Inclusion Complexes: Encapsulating this compound within cyclodextrin molecules can significantly increase its water solubility.[5][6]

  • Nanoparticle Formulations: Loading this compound into nanoparticles, such as solid lipid nanoparticles (SLNs) or polymeric nanoparticles, can improve its dispersion and delivery in aqueous media.[7][8]

  • Solid Dispersions: Creating a solid dispersion of this compound in a water-soluble polymer can enhance its dissolution rate.

Q3: I am using DMSO to dissolve my this compound. What concentration is safe for my cells?

A3: For most cell lines, it is recommended to keep the final concentration of DMSO in the cell culture medium at or below 0.1% (v/v) to minimize cytotoxicity.[4] It is crucial to prepare a concentrated stock solution of this compound in DMSO and then dilute it into the culture medium to achieve the desired final concentration of both the compound and the solvent. Always include a vehicle control (medium with the same final concentration of DMSO without this compound) in your experiments to account for any effects of the solvent on the cells.[4]

Q4: Can the method I use to solubilize this compound affect its stability?

A4: Yes, the formulation can impact the stability of this compound. Fucoxanthin, a closely related compound, is known to be sensitive to heat, light, and oxygen.[9] Encapsulation methods like cyclodextrin inclusion complexes and nanoparticle formulations can protect the compound from degradation, thereby improving its stability in experimental conditions.[5][10]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Precipitate forms in the cell culture medium after adding this compound. The concentration of this compound exceeds its solubility limit in the final medium, even with a solubilizing agent. The concentration of the organic solvent (e.g., DMSO) is too low in the final dilution.- Try a lower final concentration of this compound. - Increase the concentration of the solubilizing agent in your stock solution, ensuring the final concentration in the media remains non-toxic to cells. - Consider using a more robust solubilization technique like cyclodextrin inclusion complexes or nanoparticle formulations.
High variability in results between replicate wells. Uneven dispersion of this compound in the culture medium. The compound may be precipitating or forming aggregates.- After adding the this compound stock solution to the medium, vortex or gently pipette to ensure thorough mixing before adding to the cells. - Visually inspect the medium for any signs of precipitation before application. - Switch to a solubilization method that provides better dispersion, such as a nanoparticle formulation.
No observable effect of this compound on my cells, even at high concentrations. The actual concentration of soluble, bioavailable this compound is much lower than the nominal concentration due to poor solubility. The compound may have degraded in the medium.- Confirm the solubility of your this compound preparation at the concentrations you are testing. - Use a solubilization method known to enhance bioavailability, such as solid lipid nanoparticles or cyclodextrin complexes.[5][7] - Prepare fresh solutions for each experiment to minimize degradation.
My vehicle control (DMSO) is showing a biological effect. The concentration of DMSO is too high and is causing cellular stress or other off-target effects.- Ensure the final concentration of DMSO in your culture medium is at or below 0.1%.[4] - If your cells are particularly sensitive to DMSO, you may need to use a lower concentration or explore alternative solubilization methods that do not require organic solvents.

Data Presentation

Table 1: Comparison of Fucoxanthin/Fucoxanthinol Solubility Enhancement Methods

Method Carrier/System Fold Increase in Solubility/Efficacy Key Findings Reference
Cyclodextrin Inclusion Complex 2-hydroxypropyl-β-cyclodextrin (2-HP-β-CD)Not explicitly quantified as fold increase, but forms a stable, water-soluble complex.Forms a 1:2 inclusion complex with fucoxanthin, enhancing stability and antitumor activity in vitro.[5][6]
Nanoparticles Casein and ChitosanNot explicitly quantified, but improved water dispersibility and bioavailability.Nanoparticles showed over 71% encapsulation efficiency and enhanced bioaccessibility in simulated digestion.[8]
Solid Lipid Nanoparticles (SLNs) Palm Stearin and CholesterolBioavailability improved by 712.33% compared to free fucoxanthin.Encapsulation efficiency was high (96.24%), with sustained release of the compound.
Solid Lipid Nanoparticles (SLNs) Coconut oil and glycerol (B35011) monostearateOral bioavailability increased by 2723.16% compared to fucoxanthin crystals.Nanoparticles of ~249 nm with an encapsulation efficiency of 98.30%.[7]
Polymeric Nanoparticles Polyvinylpyrrolidone (PVP)Not quantified, but improved stability.Encapsulation efficiency of 85.50% and enhanced thermal stability of fucoxanthin.[10]

Experimental Protocols

Protocol 1: Preparation of this compound-Cyclodextrin Inclusion Complex

This protocol is adapted from a method for fucoxanthin and is expected to be applicable to this compound due to their structural similarities.[5]

Materials:

  • This compound

  • 2-hydroxypropyl-β-cyclodextrin (2-HP-β-CD)

  • Deionized water

  • Ethanol (B145695)

  • Ultrasonic bath

Procedure:

  • Dissolve this compound: Prepare a concentrated solution of this compound in ethanol.

  • Dissolve Cyclodextrin: In a separate container, dissolve 2-HP-β-CD in deionized water. A molar ratio of 1:2 (this compound:2-HP-β-CD) is a good starting point based on fucoxanthin studies.[5]

  • Mixing: Slowly add the this compound-ethanol solution to the aqueous 2-HP-β-CD solution while stirring continuously.

  • Ultrasonication: Place the mixture in an ultrasonic bath and sonicate. This aids in the formation of the inclusion complex.

  • Solvent Removal: Remove the ethanol and a portion of the water using a rotary evaporator or by freeze-drying.

  • Characterization (Optional but Recommended): Confirm the formation of the inclusion complex using techniques such as Fourier Transform Infrared Spectroscopy (FTIR), Differential Scanning Calorimetry (DSC), or X-ray Diffraction (XRD).

  • Preparation for In Vitro Assay: The resulting powder can be dissolved in deionized water or directly in cell culture medium to prepare a stock solution for your experiments.

Protocol 2: Preparation of this compound Stock Solution using DMSO

This is a standard method for preparing poorly soluble compounds for in vitro assays.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

Procedure:

  • Weigh this compound: Accurately weigh a small amount of this compound powder in a sterile microcentrifuge tube.

  • Add DMSO: Add the appropriate volume of DMSO to achieve a high-concentration stock solution (e.g., 10 mM, 20 mM, or 50 mM).

  • Dissolve: Vortex or gently heat the tube until the this compound is completely dissolved. Ensure no visible particles remain.

  • Sterilization (Optional): If necessary, the stock solution can be filter-sterilized using a 0.22 µm syringe filter compatible with DMSO.

  • Storage: Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. Protect from light.

  • Preparation for In Vitro Assay: For your experiment, thaw an aliquot of the stock solution and dilute it directly into the pre-warmed cell culture medium to the desired final concentration. Ensure the final DMSO concentration does not exceed 0.1%.[4] For example, to achieve a 10 µM final concentration from a 10 mM stock, you would perform a 1:1000 dilution (e.g., 1 µL of stock into 1 mL of medium), resulting in a final DMSO concentration of 0.1%.

Visualizations

experimental_workflow cluster_prep Preparation of this compound cluster_assay In Vitro Assay This compound This compound Powder Solubilization Solubilization Method (e.g., DMSO, Cyclodextrin) This compound->Solubilization StockSolution Concentrated Stock Solution Solubilization->StockSolution Dilution Dilution in Media StockSolution->Dilution CellCulture Cell Culture CellCulture->Dilution Treatment Cell Treatment Dilution->Treatment Analysis Data Analysis Treatment->Analysis

Caption: Experimental workflow for preparing and testing this compound in in vitro assays.

cyclodextrin_inclusion cluster_before Before Complexation cluster_after After Complexation This compound This compound (Poorly Soluble) Complex This compound-Cyclodextrin Inclusion Complex (Water Soluble) This compound->Complex + Cyclodextrin Water Water Molecules

Caption: Mechanism of this compound solubility enhancement by cyclodextrin inclusion.

References

Technical Support Center: Large-Scale Purification of Fucoxanthinol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the large-scale purification of fucoxanthinol.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources for producing this compound on a large scale?

A1: this compound is primarily produced on a large scale through the enzymatic or chemical conversion of fucoxanthin (B1674175), which is abundant in brown seaweeds and diatoms.[1][2] Direct isolation from natural sources like the microalga Nitzschia laevis is also a viable method.[2][3]

Q2: What is the most significant challenge in the large-scale purification of this compound?

A2: The most significant challenge is the inherent instability of this compound. Like its precursor fucoxanthin, it is highly susceptible to degradation by heat, light, and acidic pH.[4][5] This instability can lead to isomerization and reduced purity and yield during extraction, purification, and storage.[4]

Q3: What purity levels can be realistically expected from large-scale purification of this compound?

A3: With optimized methods, it is possible to achieve high purity levels. For instance, an enzymatic approach using cholesterol esterase has been reported to yield this compound with a purity of up to 98%.[1][6] A two-step method involving solid-phase extraction (SPE) and thin-layer chromatography (TLC) has also achieved 98% purity with a recovery of 85%.[2][3]

Q4: What are the main advantages of enzymatic conversion of fucoxanthin to this compound over chemical reduction?

A4: Enzymatic conversion is generally preferred for large-scale production due to higher conversion rates, greater specificity (resulting in fewer by-products), and milder reaction conditions, which helps to preserve the integrity of the this compound molecule.[1][6] Chemical reduction methods often result in a wider range of by-products with similar polarities, complicating the purification process and lowering the final yield.[2]

Q5: How can I monitor the purity of this compound during the purification process?

A5: High-Performance Liquid Chromatography (HPLC) with a C30 column is a highly effective method for monitoring the purity of this compound and separating it from its isomers and other carotenoids.[7] Photodiode Array (PDA) detection can be used to identify this compound by its characteristic UV-Vis absorption spectrum.[7]

Troubleshooting Guides

Problem 1: Low Yield of this compound
Possible Cause Suggested Solution
Degradation during extraction/purification - Work under dim light and low-temperature conditions.[8] - Use solvents with antioxidants (e.g., 0.1% BHT).[9] - Maintain a neutral to slightly alkaline pH (pH 7-9) during processing.[10]
Inefficient enzymatic conversion - Ensure optimal enzyme concentration, temperature (around 37°C), and pH (around 7.0).[1] - Investigate potential enzyme inhibition by substrates or products. - Address mass transfer limitations in large-scale reactors by ensuring adequate mixing.[1][3]
Poor recovery from chromatography column - Optimize the mobile phase composition and gradient. - Ensure the column is not overloaded. - Check for irreversible adsorption of this compound onto the stationary phase.
Losses during solvent evaporation - Use a rotary evaporator at low temperatures and under vacuum.[8] - Blanket the concentrated solution with an inert gas like nitrogen to prevent oxidation.
Problem 2: Low Purity of this compound
Possible Cause Suggested Solution
Co-elution of impurities - Use a C30 reversed-phase HPLC column for better separation of carotenoid isomers.[7] - Optimize the gradient elution program to improve resolution. - Consider a multi-step purification approach (e.g., column chromatography followed by preparative HPLC or crystallization).
Presence of fucoxanthin - If using enzymatic conversion, ensure the reaction goes to completion. - Optimize chromatographic conditions to separate fucoxanthin from this compound.
Isomerization - Avoid exposure to light, heat, and acidic conditions throughout the process.[4][5] - Store purified this compound at low temperatures (-20°C or below) under an inert atmosphere.
Presence of degradation products - Implement the solutions for preventing degradation as mentioned in "Problem 1". - Use fresh, high-quality solvents for all steps.

Quantitative Data Presentation

Table 1: Comparison of this compound Purification Methods

Method Source/Precursor Purity Achieved Yield/Recovery Scale Reference
Enzymatic Conversion (Immobilized Cholesterol Esterase)Fucoxanthin>98%95.02% (Conversion)Lab-scale[1][6]
Solid-Phase Extraction (SPE) & Thin-Layer Chromatography (TLC)Nitzschia laevis extract98%~85% (Recovery)Lab-scale[2][3]
Chemical Reduction (NaBH₄) followed by Column ChromatographyFucoxanthin85.51%55.86% (Yield)Lab-scale[1]

Experimental Protocols

Protocol 1: Enzymatic Conversion of Fucoxanthin to this compound

This protocol is based on the method described by Zhang et al. (2022).[1]

1. Enzyme Immobilization:

  • Prepare an immobilized cholesterol esterase. This can be achieved through methods like covalent bonding to a solid support or creating enzyme aggregates.

2. Enzymatic Reaction:

  • Dissolve fucoxanthin in a suitable organic solvent (e.g., ethanol).
  • Prepare a reaction buffer (e.g., 0.1 M potassium phosphate (B84403) buffer, pH 7.0).
  • Add the fucoxanthin solution and the immobilized enzyme to the reaction buffer in a stirred-tank reactor.
  • Maintain the reaction at 37°C with constant stirring.
  • Monitor the conversion of fucoxanthin to this compound by taking periodic samples and analyzing them via HPLC.
  • Continue the reaction until the desired conversion rate is achieved.

3. Product Recovery:

  • Separate the immobilized enzyme from the reaction mixture by filtration or centrifugation. The enzyme can be washed and reused.
  • Extract the this compound from the aqueous phase using an appropriate organic solvent (e.g., ethyl acetate).
  • Wash the organic phase with brine and dry it over anhydrous sodium sulfate.
  • Evaporate the solvent under reduced pressure at a low temperature to obtain crude this compound.

4. Purification:

  • Purify the crude this compound using column chromatography (e.g., silica (B1680970) gel or C18) or preparative HPLC to achieve high purity.

Protocol 2: Purification of this compound using SPE and TLC

This protocol is based on the method described by Sun et al. (2019).[2]

1. Solid-Phase Extraction (SPE):

  • Condition a C18 SPE cartridge with methanol (B129727) followed by water.
  • Load the crude this compound extract (dissolved in a minimal amount of the loading solvent) onto the cartridge.
  • Wash the cartridge with a low-polarity solvent to remove non-polar impurities.
  • Elute the this compound with a more polar solvent (e.g., methanol or acetone).
  • Collect the eluate and evaporate the solvent.

2. Preparative Thin-Layer Chromatography (TLC):

  • Dissolve the residue from the SPE step in a small volume of solvent.
  • Apply the solution as a band onto a preparative TLC plate (e.g., silica gel GF254).
  • Develop the plate in a suitable solvent system (e.g., a mixture of hexane (B92381) and acetone).
  • After development, identify the this compound band under UV light or by comparison with a standard.
  • Scrape the silica gel containing the this compound band from the plate.
  • Extract the this compound from the silica gel with a polar solvent (e.g., acetone (B3395972) or methanol).
  • Filter to remove the silica gel and evaporate the solvent to obtain purified this compound.

Mandatory Visualizations

Fucoxanthinol_Purification_Workflow cluster_source Source Material cluster_extraction Extraction & Conversion cluster_purification Purification cluster_final_product Final Product Source Fucoxanthin-rich Biomass (e.g., Brown Seaweed) Extraction Solvent Extraction (e.g., Ethanol) Source->Extraction Conversion Enzymatic Conversion (Cholesterol Esterase) Extraction->Conversion Crude Fucoxanthin ColumnChrom Column Chromatography (e.g., Silica, C18) Conversion->ColumnChrom Crude this compound PrepHPLC Preparative HPLC (C30 Column) ColumnChrom->PrepHPLC Partially Purified Crystallization Crystallization PrepHPLC->Crystallization Highly Pure Fraction FinalProduct High-Purity this compound Crystallization->FinalProduct

Caption: General workflow for the large-scale production and purification of this compound.

Troubleshooting_Low_Purity Start Low Purity of this compound Detected CheckHPLC Review HPLC Chromatogram Start->CheckHPLC BroadPeaks Broad or Tailing Peaks? CheckHPLC->BroadPeaks ExtraPeaks Unexpected Peaks Present? CheckHPLC->ExtraPeaks Sol_Column Action: Optimize mobile phase, check column health, reduce loading BroadPeaks->Sol_Column Yes Sol_Degradation Action: Check for degradation. Implement protective measures (low light, temp, antioxidants) ExtraPeaks->Sol_Degradation Yes, with characteristic degradation profile Sol_Impurities Action: Identify impurities (MS, NMR). Optimize selectivity of purification step. ExtraPeaks->Sol_Impurities Yes, unknown peaks

Caption: Troubleshooting workflow for addressing low purity issues in this compound purification.

References

Fucoxanthinol stability issues under different pH and light conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of fucoxanthinol under various experimental conditions. This compound, the deacetylated metabolite of fucoxanthin (B1674175), is a subject of increasing interest for its potential therapeutic applications. However, its stability is a critical factor that can influence experimental outcomes and product shelf-life. This guide offers troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during research and development.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors affecting this compound stability in experimental settings?

A1: The stability of this compound is significantly influenced by pH, light exposure, and temperature.[1][2][3] Generally, this compound is more stable under neutral to alkaline pH conditions and when protected from light.[4][5][6] Acidic environments and exposure to light, particularly UV radiation, can lead to rapid degradation and isomerization.[1][4][7]

Q2: My this compound solution is changing color. What could be the cause?

A2: A color change in your this compound solution is a primary indicator of degradation.[4] This can be caused by several factors, including:

  • Exposure to acidic pH: this compound is unstable in acidic conditions (pH 1.2-4), which can lead to the breakdown of the molecule.[1][5][6]

  • Light exposure: Photodegradation occurs when the solution is exposed to light, leading to a loss of the characteristic orange-red color.[4][8]

  • Oxidation: The presence of oxygen can also contribute to the degradation of this compound.

To troubleshoot, ensure your solutions are prepared in buffers with a neutral to alkaline pH, stored in amber vials or wrapped in foil to protect from light, and consider purging solutions with an inert gas like nitrogen or argon to minimize oxidation.

Q3: I am observing unexpected peaks in my HPLC chromatogram. What are they?

A3: The appearance of new peaks in your HPLC analysis of this compound likely corresponds to degradation products or isomers.[1][6] Under stress conditions such as acidic pH or light exposure, this compound can undergo isomerization to form various cis-isomers (e.g., 9'-cis, 13-cis, 13'-cis) or degrade into smaller molecules like apo-fucoxanthinones.[1][2][5][9] To confirm the identity of these peaks, further analytical characterization using techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) may be necessary.

Q4: How can I improve the stability of this compound in my formulations?

A4: Several strategies can be employed to enhance the stability of this compound:

  • pH Control: Maintain the pH of the solution in the neutral to alkaline range (pH 7-9).[4][5]

  • Light Protection: Store solutions and samples in the dark or use light-blocking containers.[4][8]

  • Use of Antioxidants: The addition of antioxidants, such as ascorbic acid, can help to mitigate oxidative degradation.[4]

  • Encapsulation: Microencapsulation or nanoencapsulation can provide a protective barrier against environmental factors like light, oxygen, and pH excursions.[10][11][12][13]

  • Low-Temperature Storage: Storing this compound solutions at refrigerated or frozen temperatures can slow down the rate of degradation.[8][14]

Troubleshooting Guides

Issue 1: Rapid Degradation of this compound in Solution
  • Symptom: Significant decrease in this compound concentration over a short period, confirmed by spectrophotometry or HPLC.

  • Potential Causes:

    • Acidic pH of the solvent or buffer: this compound is known to be unstable in acidic conditions.[1][5][6]

    • Exposure to ambient or UV light: Photodegradation is a major pathway for this compound breakdown.[4][7]

    • Presence of oxidizing agents: Oxygen or other reactive species can degrade the molecule.

  • Troubleshooting Steps:

    • Verify the pH of your solution. Adjust to a neutral or slightly alkaline pH if necessary.

    • Prepare and store the solution in a dark environment. Use amber-colored glassware or wrap containers with aluminum foil.

    • De-gas your solvents and consider working under an inert atmosphere (e.g., nitrogen or argon).

    • Add a suitable antioxidant, such as ascorbic acid, to the formulation.[4]

Issue 2: Inconsistent Results in Cell-Based Assays
  • Symptom: High variability in experimental results when using this compound.

  • Potential Causes:

    • Degradation of this compound in culture media: The pH and composition of cell culture media may affect stability over the incubation period.

    • Phototoxicity induced by light exposure: If assays are performed under standard laboratory lighting, this compound may degrade and generate phototoxic byproducts.

  • Troubleshooting Steps:

    • Prepare fresh this compound stock solutions for each experiment.

    • Minimize the exposure of the this compound-containing media to light during preparation and incubation.

    • Conduct preliminary stability tests of this compound in your specific cell culture medium over the time course of your experiment.

    • Perform experiments under subdued lighting conditions.

Data Presentation

Table 1: Summary of Fucoxanthin Stability under Different pH Conditions*

pHStability AssessmentReference
1.2Significant degradation of all-trans and cis-isomers.[1][6]
3Least stable condition observed in one study.[4]
2-4Generally unstable in this acidic range.[5][6]
5-7Considered an ideal range for stability.[14]
6-10Stable in neutral and alkaline systems.[5][6]
7.4Retarded degradation compared to acidic pH.[1][2][3]
9Exhibited the greatest stability in one study.[4]

*Note: Much of the available literature focuses on fucoxanthin, the precursor to this compound. The stability trends are generally considered to be similar for both compounds due to their structural similarities.

Table 2: Impact of Light on Fucoxanthin Stability*

ConditionObservationReference
Light ExposureCauses sharp degradation of total, all-trans, 13-cis, and 13'-cis fucoxanthin. Promotes 9'-cis isomer formation.[1][2]
Dark StorageSignificantly greater stability compared to storage in light.[4][8]
UVA ExposureAll-trans-fucoxanthin is unstable upon UVA exposure.[15]
300 & 2000 luxIsomerization from 13-cis and 13'-cis to all-trans, and from all-trans to 9'-cis was observed.[6]

*Note: The stability trends for this compound are expected to be similar to its precursor, fucoxanthin.

Experimental Protocols

Protocol: Assessing this compound Stability under Different pH Conditions
  • Preparation of Buffer Solutions: Prepare a series of buffers with varying pH values (e.g., pH 3, 5, 7, 9) using appropriate buffer systems (e.g., citrate (B86180) for acidic pH, phosphate (B84403) for neutral pH, and borate (B1201080) for alkaline pH).

  • Preparation of this compound Stock Solution: Prepare a concentrated stock solution of this compound in a suitable organic solvent (e.g., ethanol (B145695) or DMSO).

  • Sample Preparation: Dilute the this compound stock solution in each buffer to a final, known concentration.

  • Incubation: Aliquot the samples into amber HPLC vials or tubes wrapped in aluminum foil to protect from light. Incubate the samples at a controlled temperature (e.g., 25°C) for a defined period (e.g., 0, 24, 48, 72 hours).

  • Analysis: At each time point, analyze the concentration of this compound using a validated HPLC method with UV-Vis detection (monitoring at ~450 nm).[16][17]

  • Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0). The degradation kinetics can be determined by plotting the natural logarithm of the concentration versus time.[1][2]

Protocol: Evaluating the Photostability of this compound
  • Sample Preparation: Prepare a solution of this compound in a suitable solvent or buffer of a fixed pH (e.g., pH 7.4).

  • Light Exposure:

    • Test Group: Place an aliquot of the solution in a transparent container (e.g., clear glass vial) and expose it to a controlled light source (e.g., a photostability chamber with a specific light intensity in lux or a UV lamp).

    • Control Group: Wrap an identical aliquot in aluminum foil to serve as a dark control.

  • Incubation: Keep both the test and control samples at a constant temperature.

  • Sampling and Analysis: At predetermined time intervals, withdraw samples from both groups and analyze the this compound concentration using HPLC.

  • Data Analysis: Compare the degradation rate of the light-exposed sample to the dark control to determine the extent of photodegradation.

Visualizations

Experimental_Workflow_pH_Stability cluster_prep Preparation cluster_incubation Incubation (Dark, 25°C) cluster_analysis Analysis A Prepare Buffers (pH 3, 5, 7, 9) C Dilute Stock in Buffers A->C B Prepare this compound Stock Solution B->C D T = 0h C->D E T = 24h C->E F T = 48h C->F G T = 72h C->G H HPLC Analysis D->H E->H F->H G->H I Calculate % Remaining H->I J Determine Degradation Kinetics I->J

Caption: Workflow for assessing this compound stability at different pH values.

Troubleshooting_Logic Start Inconsistent Experimental Results Check1 Is the this compound Solution Freshly Prepared? Start->Check1 Action1 Prepare Fresh Solution Before Each Experiment Check1->Action1 No Check2 Is the Solution Protected From Light? Check1->Check2 Yes Action1->Check2 Action2 Use Amber Vials Work in Subdued Light Check2->Action2 No Check3 Is the pH of the Medium/Buffer Optimal? Check2->Check3 Yes Action2->Check3 Action3 Adjust pH to 7-9 If Possible Check3->Action3 No End Consistent Results Check3->End Yes Action3->End

Caption: Troubleshooting inconsistent results with this compound.

References

Technical Support Center: Optimizing Fucoxanthinol Dosage for In Vivo Animal Cancer Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing fucoxanthinol dosage in in vivo animal cancer models.

Frequently Asked Questions (FAQs)

Q1: What is the primary difference between fucoxanthin (B1674175) and this compound for in vivo studies?

A1: Fucoxanthin is a carotenoid found in brown seaweeds. When administered orally, it is metabolized in the gastrointestinal tract by digestive enzymes into its deacetylated form, this compound.[1][2][3] this compound is considered the more bioactive metabolite and demonstrates more potent anti-cancer effects, including the induction of cell-cycle arrest and apoptosis.[1][4] Therefore, while many studies administer fucoxanthin, the therapeutic effects are largely attributed to this compound.

Q2: What are the known anti-cancer mechanisms of this compound?

A2: this compound exerts its anti-cancer effects through the modulation of various signaling pathways. These include, but are not limited to, the NF-κB, PI3K/Akt, MAPK, and JAK/STAT pathways.[1] It can induce apoptosis by activating caspases and altering the expression of Bcl-2 family proteins.[1][3]

Q3: What is a typical starting dosage for fucoxanthin in mouse cancer models?

A3: Based on published studies, oral gavage dosages for fucoxanthin in mice range from 2.5 mg/kg to 100 mg/kg body weight, administered daily or every few days.[5][6] Dietary administration of fucoxanthin has also been reported at concentrations of 0.1% to 0.3% of the feed.[7][8] It is crucial to start with a dose-response study to determine the optimal dosage for your specific cancer model and experimental goals.

Q4: Is there a recommended dosage for direct administration of this compound?

A4: Currently, there is limited published data on the direct administration of this compound in in vivo animal cancer models, with most studies opting to administer its precursor, fucoxanthin. One study noted delayed tumor growth and increased apoptosis in a group treated with this compound, but specific dosage information was not provided.[3] Researchers should perform dose-escalation studies starting with a low dose to determine both efficacy and potential toxicity of directly administered this compound.

Q5: What are the common administration routes for fucoxanthin/fucoxanthinol in animal models?

A5: The most common route of administration for fucoxanthin is oral gavage, as it mimics dietary intake and allows for its natural conversion to this compound.[5][6] Intraperitoneal injections have also been used.[9] For direct administration of this compound, intravenous or intraperitoneal routes might be considered to bypass gastrointestinal metabolism, though specific protocols are not well-established in the literature.

Q6: What are the potential side effects or toxicities associated with fucoxanthin/fucoxanthinol?

A6: Fucoxanthin is generally considered safe, with toxicity studies in mice showing no mortality or significant abnormalities at oral doses up to 2000 mg/kg.[10] However, some studies have noted that high doses of fucoxanthin might be toxic to cells in vitro.[11] As with any experimental compound, it is essential to conduct preliminary toxicity studies in your specific animal model.

Troubleshooting Guide

Issue 1: Poor solubility of this compound for in vivo administration.

  • Cause: this compound, like other carotenoids, has poor water solubility.[12]

  • Solution:

    • Vehicle Selection: For oral gavage, this compound can be suspended in edible oils such as corn oil or olive oil.

    • Encapsulation: Consider using nano-delivery systems like solid lipid nanoparticles (SLNs) or nanoemulsions to improve water solubility and bioavailability.[13][14]

    • Solubilizing Agents: For parenteral injections, biocompatible solubilizing agents such as DMSO or Tween 80 may be used, but their concentrations should be carefully optimized to avoid toxicity.

Issue 2: Instability of this compound in solution.

  • Cause: Carotenoids are susceptible to degradation by light, heat, and oxidation.[15]

  • Solution:

    • Preparation: Prepare fresh solutions of this compound for each administration.

    • Storage: Store stock solutions and prepared doses in amber vials or wrapped in foil at -20°C or -80°C to protect from light and heat.

    • Handling: Minimize the exposure of the compound to air and light during preparation and administration.

Issue 3: Inconsistent anti-tumor effects.

  • Cause: This could be due to variable bioavailability, inconsistent administration, or issues with the animal model.

  • Solution:

    • Bioavailability: If administering fucoxanthin, be aware that its conversion to this compound can vary between animals. Direct administration of this compound, if feasible, could reduce this variability. Encapsulation methods can also improve and standardize bioavailability.[14]

    • Administration Technique: Ensure consistent and accurate dosing for each animal. For oral gavage, proper technique is critical to avoid accidental administration into the lungs.

    • Animal Model: Ensure the tumor model is well-characterized and exhibits consistent growth kinetics.

Issue 4: Difficulty in detecting this compound in plasma or tissues.

  • Cause: this compound may be rapidly metabolized or distributed to specific tissues.

  • Solution:

    • Pharmacokinetic Studies: Conduct a pilot pharmacokinetic study to determine the optimal time points for sample collection after administration.

    • Metabolite Analysis: this compound is further metabolized in the liver to amarouciaxanthin A.[2][16] Analytical methods should be capable of detecting both this compound and its metabolites.

    • Sensitive Detection Methods: Utilize highly sensitive analytical techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) for quantification.

Data Presentation

Table 1: Summary of Fucoxanthin Dosage in In Vivo Animal Cancer Models

Animal ModelCancer TypeAdministration RouteDosageTreatment ScheduleKey FindingsReference
BALB/c nu/nu miceColon CancerOral Gavage2.5 mg/kgEvery 2-3 days for 4 weeksInhibited tumor incidence[5][6]
HamstersOral CancerOral Gavage50 mg/kgDaily for 16 weeksInhibited tumor development[17]
C57BL/6J micePancreatic CancerDietary0.3% in dietAd libitum for 3 weeksPrevented adenocarcinoma development[7]
PDX micePancreatic CancerDietary0.3% in dietAd libitum for 27 daysAbrogated tumor development[8]

Note: Data on direct this compound administration in in vivo cancer models is currently limited in the published literature.

Experimental Protocols

Protocol 1: Preparation and Oral Gavage Administration of Fucoxanthin

  • Materials:

    • Fucoxanthin powder

    • Vehicle (e.g., corn oil, olive oil)

    • Microcentrifuge tubes

    • Vortex mixer

    • Sonicator (optional)

    • Animal feeding needles (gavage needles)

    • Syringes

  • Preparation of Fucoxanthin Suspension: a. Weigh the required amount of fucoxanthin powder based on the desired dose and the number of animals. b. In a microcentrifuge tube, add the fucoxanthin powder. c. Add the appropriate volume of the vehicle to achieve the final desired concentration. d. Vortex the mixture vigorously for 2-3 minutes to ensure a homogenous suspension. e. If necessary, sonicate the suspension for a short period to aid in dispersion. Protect from light during this process. f. Prepare the suspension fresh before each administration.

  • Oral Gavage Procedure: a. Gently restrain the mouse. b. Measure the distance from the tip of the mouse's nose to the last rib to determine the correct insertion depth for the gavage needle. c. Draw the prepared fucoxanthin suspension into the syringe fitted with the gavage needle. d. Carefully insert the gavage needle into the esophagus. Do not force the needle. e. Slowly administer the suspension. f. Monitor the animal for any signs of distress after administration.

Protocol 2: Hypothetical Protocol for Intraperitoneal Injection of this compound

Disclaimer: This is a hypothetical protocol based on general practices for administering lipophilic compounds and should be optimized and validated in your specific experimental setting.

  • Materials:

    • This compound

    • Solubilizing agent (e.g., DMSO)

    • Vehicle (e.g., sterile saline or PBS)

    • Sterile microcentrifuge tubes

    • Sterile syringes and needles (e.g., 27-30 gauge)

  • Preparation of this compound Solution: a. Dissolve this compound in a minimal amount of a suitable solubilizing agent like DMSO. b. Further dilute the solution with sterile saline or PBS to the final desired concentration. The final concentration of the solubilizing agent should be kept to a minimum (typically <5-10%) to avoid toxicity. c. Ensure the final solution is clear and free of precipitates. If precipitation occurs, the formulation needs to be optimized. d. Prepare the solution fresh under sterile conditions and protect it from light.

  • Intraperitoneal Injection Procedure: a. Properly restrain the mouse, exposing the lower abdominal area. b. Lift the skin and insert the needle at a shallow angle into the peritoneal cavity. c. Aspirate to ensure no fluid or blood is drawn back, confirming correct needle placement. d. Slowly inject the this compound solution. e. Withdraw the needle and monitor the animal for any adverse reactions.

Mandatory Visualizations

Signaling_Pathways cluster_this compound This compound cluster_PI3K_Akt PI3K/Akt Pathway cluster_MAPK MAPK Pathway cluster_NFkB NF-κB Pathway cluster_JAK_STAT JAK/STAT Pathway cluster_Apoptosis Apoptosis This compound This compound PI3K PI3K This compound->PI3K Inhibits MAPK MAPK This compound->MAPK Modulates NFkB NF-κB This compound->NFkB Inhibits JAK JAK This compound->JAK Modulates Caspases Caspases This compound->Caspases Activates Bcl2 Bcl-2 Family This compound->Bcl2 Modulates Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Cell_Growth Cell_Growth mTOR->Cell_Growth Proliferation Proliferation mTOR->Proliferation Inflammation Inflammation NFkB->Inflammation Cell_Survival Cell_Survival NFkB->Cell_Survival STAT STAT JAK->STAT Gene_Transcription Gene_Transcription STAT->Gene_Transcription Apoptotic_Execution Apoptotic_Execution Caspases->Apoptotic_Execution

Caption: Signaling pathways modulated by this compound in cancer cells.

Experimental_Workflow cluster_Preparation Preparation cluster_Administration Administration cluster_Monitoring Monitoring & Analysis cluster_Endpoint Endpoint Analysis Formulation This compound Formulation (e.g., in oil or nanoparticles) Dosing Dose Calculation and Preparation Formulation->Dosing Animal_Model Animal Model Preparation (Tumor Cell Implantation) Administration Administration (e.g., Oral Gavage, IP Injection) Animal_Model->Administration Dosing->Administration Tumor_Measurement Tumor Volume Measurement Administration->Tumor_Measurement Body_Weight Body Weight Monitoring Administration->Body_Weight Toxicity_Assessment Toxicity Assessment Administration->Toxicity_Assessment Tissue_Collection Tissue and Blood Collection Tumor_Measurement->Tissue_Collection Body_Weight->Tissue_Collection Toxicity_Assessment->Tissue_Collection Molecular_Analysis Molecular Analysis (Western Blot, IHC, etc.) Tissue_Collection->Molecular_Analysis Data_Analysis Data Analysis and Interpretation Molecular_Analysis->Data_Analysis

Caption: General experimental workflow for in vivo this compound studies.

References

Technical Support Center: Overcoming Low Bioavailability of Oral Fucoxanthinol Administration

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) to address challenges associated with the low oral bioavailability of fucoxanthinol. Fucoxanthin (B1674175), the precursor found in brown seaweeds, is metabolized into this compound in the gastrointestinal tract before absorption.[1][2][3] However, its inherent instability and poor solubility significantly limit its systemic availability.[4][5][6]

Troubleshooting Guides

This section addresses common problems encountered during this compound bioavailability studies and offers potential solutions.

Problem IDIssue EncounteredPossible CausesSuggested Troubleshooting Steps
FUCO-BIO-001 Low or undetectable levels of this compound in plasma after oral administration. 1. Degradation of fucoxanthin/fucoxanthinol in the GI tract: Fucoxanthin is sensitive to acidic pH, heat, light, and digestive enzymes.[4][5][6][7] 2. Poor solubility and dissolution: Fucoxanthin is a lipophilic compound with very low water solubility (0.00057 g/L), limiting its dissolution in gastrointestinal fluids.[6][8] 3. Inefficient micellarization: As a lipophilic molecule, fucoxanthin requires incorporation into mixed micelles for absorption by enterocytes. Insufficient lipid in the formulation or diet can hinder this process. 4. Analytical method not sensitive enough. 1. Utilize an encapsulation strategy: Formulate fucoxanthin using lipid-based delivery systems such as liposomes, solid lipid nanoparticles (SLNs), or nano-structured lipid carriers to protect it from degradation and improve solubility.[4][5][9] 2. Co-administer with dietary lipids: Including fish oil or medium-chain triglycerides (MCTs) in the formulation can enhance absorption.[6] 3. Optimize analytical methods: Employ a highly sensitive analytical method like LC-MS/MS for the quantification of this compound and its metabolites in plasma.
FUCO-BIO-002 High variability in bioavailability results between experimental subjects. 1. Differences in gastrointestinal physiology: Variations in gastric pH, enzyme activity, and intestinal transit time among individuals can affect fucoxanthin stability and absorption. 2. Food-drug interactions: The presence and composition of food in the GI tract can significantly impact the absorption of lipophilic compounds. 3. Gut microbiota differences: The gut microbiome may play a role in the metabolism of fucoxanthin.1. Standardize experimental conditions: Ensure consistent fasting periods and diet for all subjects. 2. Administer with a standardized high-fat meal: This can help to stimulate bile salt secretion and improve micellarization, potentially reducing variability. 3. Increase sample size: A larger number of subjects can help to account for inter-individual variability.
FUCO-BIO-003 Poor in vitro-in vivo correlation (IVIVC). 1. In vitro dissolution method does not mimic in vivo conditions: Simple dissolution tests in aqueous buffers are not representative of the complex environment of the GI tract. 2. Caco-2 cell permeability assay limitations: This model may not fully recapitulate the complexity of intestinal absorption, including the role of mucus and efflux transporters.1. Use biorelevant dissolution media: Employ fasted state simulated intestinal fluid (FaSSIF) and fed state simulated intestinal fluid (FeSSIF) to better predict in vivo dissolution. 2. Refine in vitro models: Consider co-culture models (e.g., Caco-2 with HT29-MTX mucus-producing cells) for more accurate permeability assessments.
FUCO-BIO-004 Instability of the fucoxanthin formulation during storage. 1. Oxidation and isomerization: Fucoxanthin's polyunsaturated structure makes it susceptible to degradation by oxygen, light, and heat.[6][10] 2. pH sensitivity: Fucoxanthin is more stable in alkaline conditions and degrades in acidic environments.[11][12]1. Protect from light and oxygen: Store formulations in amber containers and under an inert atmosphere (e.g., nitrogen). 2. Control pH: For liquid formulations, buffer to a slightly alkaline pH if possible. 3. Add antioxidants: Incorporating antioxidants like ascorbic acid can improve stability.[11][12] 4. Lyophilize the formulation: Freeze-drying can improve the long-term stability of nanoparticle formulations.[9]

Frequently Asked Questions (FAQs)

1. What is the primary metabolite of fucoxanthin that is absorbed in the body?

Dietary fucoxanthin is primarily hydrolyzed by digestive enzymes, such as lipase (B570770) and esterase, in the gastrointestinal tract to its deacetylated form, this compound.[1][2] this compound is the main metabolite absorbed by intestinal cells and detected in the bloodstream.[1][2][3] It is further metabolized in the liver to amarouciaxanthin A.[3][13]

2. Why is the oral bioavailability of this compound so low?

The low bioavailability of this compound stems from the properties of its precursor, fucoxanthin:

  • Poor Water Solubility: Fucoxanthin is highly lipophilic, which limits its dissolution in the aqueous environment of the gut.[6][8]

  • Instability: It is highly susceptible to degradation by heat, light, oxygen, and acidic pH in the stomach.[4][5][6][7]

  • Enzymatic Degradation: It can be broken down by gastric and intestinal enzymes.[4][5]

3. What are the most promising strategies to enhance the bioavailability of this compound?

Encapsulation within lipid-based nano-delivery systems is the most effective approach.[4][5][7] These systems protect fucoxanthin from degradation and enhance its solubility and absorption.

Delivery SystemMechanism of Bioavailability EnhancementReported Improvement
Liposomes Encapsulate fucoxanthin in a protective lipid bilayer, improving stability and facilitating absorption.Bioavailability increased from 25% to 61.2%.[4][5]
Solid Lipid Nanoparticles (SLNs) Entrap fucoxanthin in a solid lipid core, offering high stability, controlled release, and significantly improved oral bioavailability.[9][14]A 7.12-fold (712.33%) increase in bioavailability compared to free fucoxanthin.[9] An exceptional oral bioavailability of 2723.16% compared to fucoxanthin crystals was reported in one study.[15]
Nano-structured Lipid Carriers (NLCs) Similar to SLNs but with a less ordered lipid matrix, allowing for higher drug loading and reduced drug expulsion during storage.Can significantly solubilize fucoxanthin and enhance its bioavailability.[4][5]
Nanoemulsions Increase the surface area for absorption and can be formulated with lipids that promote lymphatic uptake.Significantly increased bioaccessibility in animal models.[7]

4. How does co-administration with lipids improve this compound absorption?

Co-administration with lipids, such as fish oil or medium-chain triglycerides (MCTs), enhances the absorption of the lipophilic fucoxanthin by:

  • Improving Solubilization: Fucoxanthin readily dissolves in these oils.[6]

  • Stimulating Bile Salt Secretion: Dietary fats trigger the release of bile salts, which are crucial for forming the mixed micelles necessary for the absorption of fat-soluble compounds across the intestinal wall.

5. What in vitro models are suitable for assessing this compound bioavailability?

  • Simulated Gastrointestinal Digestion: An in vitro model that mimics the conditions of the mouth, stomach, and small intestine to assess the stability and release of fucoxanthin from its delivery system.

  • Caco-2 Cell Permeability Assay: This assay uses a monolayer of human intestinal Caco-2 cells to model the intestinal barrier and evaluate the transport of this compound.[1][2] Studies have shown that nanoencapsulation can lead to a 1.8-fold improvement in membrane permeability in Caco-2 cells.[16][17]

Experimental Protocols

Protocol 1: Preparation of Fucoxanthin-Loaded Solid Lipid Nanoparticles (SLNs)

This protocol is a generalized method based on the hot homogenization and ultrasonication technique.

Materials:

  • Fucoxanthin

  • Solid lipid (e.g., palm stearin, glyceryl monostearate)

  • Liquid lipid (e.g., cholesterol, oleic acid)

  • Surfactant (e.g., Tween 80, Poloxamer 188)

  • Purified water

Procedure:

  • Preparation of Lipid Phase: Melt the solid and liquid lipids together at a temperature approximately 5-10°C above the melting point of the solid lipid.

  • Drug Incorporation: Dissolve the fucoxanthin in the molten lipid mixture.

  • Preparation of Aqueous Phase: Heat the purified water containing the surfactant to the same temperature as the lipid phase.

  • Homogenization: Add the hot aqueous phase to the hot lipid phase and immediately homogenize using a high-shear homogenizer for 5-10 minutes to form a coarse pre-emulsion.

  • Ultrasonication: Subject the pre-emulsion to high-power probe ultrasonication for 10-15 minutes to reduce the particle size to the nanometer range.

  • Cooling and Solidification: Cool the resulting nanoemulsion in an ice bath to allow the lipid to solidify and form SLNs.

  • Purification/Concentration (Optional): Centrifuge or dialyze the SLN dispersion to remove excess surfactant.

  • Lyophilization (Optional): For long-term storage, freeze-dry the SLN dispersion, often with a cryoprotectant (e.g., trehalose).

Protocol 2: Caco-2 Cell Permeability Assay

Objective: To evaluate the transport of this compound (from fucoxanthin-loaded formulations) across an intestinal epithelial cell monolayer.

Procedure:

  • Cell Culture: Culture Caco-2 cells on permeable Transwell® inserts until they form a confluent and differentiated monolayer (typically 21 days).

  • Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.

  • Preparation of Test Solutions: Prepare the fucoxanthin formulation (e.g., SLNs) and a control solution (free fucoxanthin) in transport medium (e.g., Hanks' Balanced Salt Solution). Fucoxanthin will be converted to this compound by the cells.

  • Apical to Basolateral Transport (Absorption):

    • Remove the culture medium from the apical (upper) and basolateral (lower) chambers of the Transwell® inserts.

    • Add the test solution to the apical chamber and fresh transport medium to the basolateral chamber.

    • Incubate at 37°C.

  • Sampling: At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber and replace with fresh medium. Also, collect a sample from the apical chamber at the end of the experiment.

  • Quantification: Analyze the concentration of this compound in the collected samples using a validated analytical method such as HPLC or LC-MS/MS.

  • Calculation of Apparent Permeability Coefficient (Papp):

    • Papp (cm/s) = (dQ/dt) / (A * C0)

    • Where dQ/dt is the steady-state flux of this compound to the basolateral side, A is the surface area of the membrane, and C0 is the initial concentration in the apical chamber.

Visualizations

experimental_workflow Experimental Workflow for Bioavailability Enhancement cluster_formulation Formulation Development cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Studies prep Preparation of Fucoxanthin Formulation (e.g., SLNs) char Physicochemical Characterization (Size, Zeta, EE%) prep->char digest Simulated GI Digestion prep->digest caco2 Caco-2 Permeability Assay digest->caco2 pk Pharmacokinetic Study (Animal Model) caco2->pk pd Pharmacodynamic/ Efficacy Study pk->pd

Caption: Workflow for developing and testing enhanced fucoxanthin formulations.

fucoxanthin_metabolism Metabolic Pathway of Fucoxanthin cluster_gi Gastrointestinal Tract cluster_circulation Systemic Circulation cluster_liver Liver fucoxanthin Oral Fucoxanthin fucoxanthinol_gi This compound fucoxanthin->fucoxanthinol_gi Hydrolysis (Lipase, Esterase) fucoxanthinol_blood This compound fucoxanthinol_gi->fucoxanthinol_blood Absorption by Enterocytes amarouciaxanthin Amarouciaxanthin A fucoxanthinol_blood->amarouciaxanthin Metabolism

Caption: Metabolic conversion of fucoxanthin after oral administration.

signaling_pathway Inhibitory Action of this compound on Inflammatory Pathways cluster_pathways Intracellular Signaling cluster_response Cellular Response LPS Inflammatory Stimuli (e.g., LPS) Akt Akt LPS->Akt activates MAPK MAPK LPS->MAPK activates NFkB NF-κB LPS->NFkB activates This compound This compound This compound->Akt inhibits This compound->MAPK inhibits This compound->NFkB inhibits Akt->NFkB MAPK->NFkB iNOS iNOS NFkB->iNOS COX2 COX-2 NFkB->COX2 TNFa TNF-α NFkB->TNFa IL6 IL-6 NFkB->IL6

Caption: this compound's modulation of key inflammatory signaling pathways.[4]

References

Minimizing fucoxanthinol degradation during extraction and storage

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Fucoxanthinol Extraction and Storage

This guide provides researchers, scientists, and drug development professionals with essential information for minimizing the degradation of this compound during extraction and long-term storage.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and why is it considered unstable?

A1: this compound is the primary metabolite of fucoxanthin (B1674175), a major carotenoid found in brown seaweeds. Fucoxanthin is hydrolyzed into this compound in the gastrointestinal tract after consumption.[1] Like its precursor, this compound's structure contains a unique allenic bond, a 5,6-monoepoxide, and a conjugated polyene chain.[2][3] This complex structure makes it highly susceptible to degradation from various environmental factors.[3][4]

Q2: What are the primary factors that cause this compound degradation?

A2: The main factors that trigger the degradation of fucoxanthin and its derivatives like this compound are exposure to high temperatures, light, oxygen, and non-optimal pH levels, particularly acidic conditions.[2][3][4] The presence of heavy metals and enzymatic reactions can also contribute to its degradation.[2][4]

Q3: What are the visible signs of this compound degradation?

A3: Fucoxanthin, the precursor, is a yellowish-brown or orange pigment.[4][5] Degradation, often involving isomerization from the natural all-trans form to various cis-isomers, can lead to a noticeable loss or change in this color.[6] A fading of the characteristic orange-yellow color of an extract is a primary visual indicator of degradation.

Q4: How can I minimize this compound degradation during the extraction process?

A4: To minimize degradation during extraction, it is crucial to control the environmental factors. Key recommendations include:

  • Use Green Solvents: Ethanol (B145695) is an effective and more eco-friendly solvent choice compared to methanol (B129727) or acetone.[2][7]

  • Control Temperature: Keep extraction temperatures low. While slightly elevated temperatures (e.g., 40-50°C) can improve extraction efficiency, temperatures above this can accelerate degradation.[2][8] For solvent evaporation post-extraction, use a rotary evaporator at a temperature below 40°C.[5]

  • Exclude Light: Perform all extraction and handling steps in the dark or under amber/red light to prevent photodegradation.[5]

  • Limit Oxygen Exposure: Minimize the extract's exposure to air. Using techniques like sonication for extraction can be performed in sealed vessels.[9]

Q5: What are the best practices for storing this compound extracts and purified compounds?

A5: Proper storage is critical for maintaining the stability of this compound.

  • Temperature: Store extracts at low temperatures, preferably at -20°C or colder for long-term storage.[5] Refrigeration at 4°C is suitable for short-term storage.[6][10]

  • Light: Always store samples in amber-colored glass vials or containers wrapped in aluminum foil to completely block out light.[6][10]

  • Atmosphere: For high-purity samples or long-term storage, flush the storage container with an inert gas like nitrogen or argon to displace oxygen.

  • pH: Ensure the storage solvent is neutral or slightly alkaline (pH 7-9), as acidic conditions significantly accelerate degradation.[5][11]

Troubleshooting Guide

Problem 1: My this compound yield is significantly lower than expected after extraction.

  • Possible Cause 1: Inefficient Extraction Parameters. The choice of solvent, temperature, and extraction time greatly impacts yield.

    • Solution: Optimize your extraction protocol. Ethanol (60-90%) is often effective.[12] While higher temperatures can increase initial extraction rates, they can also cause degradation, leading to a net loss.[12] Compare different methods such as maceration, ultrasound-assisted extraction (UAE), or microwave-assisted extraction (MAE) to see what works best for your source material.[2][13] UAE can increase yield by improving solvent penetration.[13]

  • Possible Cause 2: Degradation During Extraction. The compound may have degraded during the process.

    • Solution: Ensure all steps were performed with minimal exposure to light and heat. Use a rotary evaporator set below 40°C for solvent removal.[5] Re-evaluate the duration of the extraction; prolonged times, even at moderate temperatures, can lead to degradation.

  • Possible Cause 3: Poor Quality of Starting Material. The fucoxanthin content in seaweed can vary based on species, season, and harvesting location.[2]

    • Solution: Source high-quality brown seaweed. The blade of the algae typically has a higher fucoxanthin content than other parts.[2] Ensure the seaweed was dried properly (e.g., air-dried in the dark at room temperature) to prevent initial degradation.

Problem 2: The vibrant color of my extract faded quickly during storage.

  • Possible Cause 1: Photodegradation. Exposure to light is a primary cause of fucoxanthin/fucoxanthinol degradation.[5][8]

    • Solution: Immediately transfer extracts to amber glass vials.[6] Store these vials in a dark place, such as a freezer or a light-proof box. For all handling procedures, use a dimly lit room or red safety lights.

  • Possible Cause 2: Oxidation. The presence of oxygen will degrade the compound over time.

    • Solution: For long-term storage, dispense the extract into smaller, single-use vials to minimize headspace and repeated exposure to air upon opening. Purge the vial with an inert gas (nitrogen or argon) before sealing.

  • Possible Cause 3: Improper Temperature. Storage at room temperature or even refrigeration (4°C) may not be sufficient to prevent degradation over several weeks.

    • Solution: For any storage longer than a few days, use a freezer set to -20°C or ideally -80°C.[5]

Problem 3: I am seeing unexpected or inconsistent peaks in my HPLC/LC-MS analysis.

  • Possible Cause 1: Isomerization. Exposure to heat, light, or acid can cause the natural all-trans fucoxanthin to convert into various cis-isomers (e.g., 9'-cis, 13-cis).[7][8] These isomers will have different retention times from the parent compound.

    • Solution: Review your extraction and storage protocols to eliminate sources of heat and light. Ensure all solvents and buffers used are at a neutral pH. Light exposure, in particular, can promote the formation of the 9′-cis isomer.[14]

  • Possible Cause 2: Degradation Products. In addition to isomers, other degradation products like apo-fucoxanthinones or epoxides can form.[8]

    • Solution: Implement stricter protective measures during handling. If degradation is unavoidable, use a robust analytical method (like LC-MS/MS) that can identify and quantify these specific degradation products alongside this compound.

Experimental Protocols

Protocol 1: General Extraction of Fucoxanthin/Fucoxanthinol from Brown Seaweed

This protocol is a generalized method based on common solvent extraction techniques.[5][9]

  • Preparation of Seaweed:

    • Thoroughly wash fresh brown seaweed (e.g., Sargassum or Padina species) with distilled water to remove salt and debris.

    • Air-dry the seaweed in a dark, well-ventilated area at room temperature for several days until brittle.

    • Grind the dried seaweed into a fine powder using a blender, taking care not to generate excessive heat. Store the powder in a sealed container at -20°C in the dark.

  • Solvent Extraction:

    • Weigh 10 g of powdered seaweed and place it into a 250 mL amber flask.

    • Add 100 mL of 90% ethanol (or acetone). A solid-to-solvent ratio of 1:10 is common.[13]

    • Seal the flask and stir the mixture on a magnetic stirrer for 12-24 hours at room temperature (25°C) in complete darkness.[13]

    • Alternatively, use an ultrasonic bath for 30-60 minutes to accelerate extraction.[9]

  • Filtration and Concentration:

    • Vacuum-filter the mixture through Whatman No. 1 filter paper to separate the extract from the solid seaweed residue.[5]

    • Repeat the extraction on the residue 2-3 more times with fresh solvent until the powder becomes colorless.

    • Pool all the filtrates together.

    • Concentrate the crude extract using a rotary evaporator with the water bath temperature set to no higher than 40°C .[5]

  • Final Storage:

    • Transfer the concentrated extract into an amber glass vial.

    • Flush the vial with nitrogen gas, seal tightly, and store at -20°C.

Protocol 2: Quantification of this compound by LC-MS/MS

This protocol is adapted for the sensitive quantification of this compound in biological matrices like plasma or serum.[15][16]

  • Sample Preparation (Liquid-Liquid Extraction):

    • To 200 µL of plasma, add an internal standard (IS).

    • Add 800 µL of acetonitrile (B52724) to precipitate proteins. Vortex for 1 minute.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube.

    • Add 1 mL of dichloromethane (B109758), vortex, and centrifuge to separate the layers.

    • Collect the lower organic layer. Repeat the dichloromethane extraction.

    • Evaporate the pooled organic layers to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., methanol/acetonitrile).

  • LC-MS/MS Conditions:

    • LC Column: A reverse-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5-10 µL.

    • MS Detection: Electrospray ionization in positive mode (ESI+).

    • MRM Transitions: Monitor the specific precursor-to-product ion transitions.

      • This compound: m/z 617.2 → 109.0[15][16]

      • Fucoxanthin (if measured): m/z 659.3 → 109.0[15][16]

  • Quantification:

    • Generate a calibration curve using this compound standards of known concentrations (e.g., 1 to 500 ng/mL).

    • Calculate the concentration in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Data Summary Tables

Table 1: Influence of Environmental Factors on Fucoxanthin Stability

FactorConditionObservationReference(s)
Temperature 5°C and 37°C80% loss after 40 and 14 days of storage, respectively.[2]
50°CSignificant decrease in stability after the third week of storage.[2]
60°CNearly total loss detected after the fifth day of storage.[2]
75°C94% stability loss after 60 minutes.[2]
pH Acidic (pH 1.2 - 3)Significant degradation; least stable condition.[5][14][17]
Neutral (pH 7.0 - 7.5)Considered stable.[2][17]
Alkaline (pH 9)Most stable condition, especially in the dark (62.1% retention after 4 weeks).[5][11]
Light Exposed to LightDrastic degradation observed after just one week.[5]
Stored in DarkSignificantly higher stability; crucial for preservation.[5][10][11]
Antioxidant 1.0% Ascorbic AcidGreatly delayed degradation, with ~71% pigment retention in the dark after 4 weeks.[5][11]

Table 2: Comparison of Fucoxanthin Extraction Methods and Yields from Seaweed

Extraction MethodSeaweed SpeciesSolvent / ConditionsFucoxanthin YieldReference(s)
Maceration Sargassum siliquosumMethanol, 45°C, 30 min706.98 µg/g DW[2]
Microwave-Assisted (MAE) Undaria pinnatifidaEthanol, 50°C, 10 min109.30 mg/100g (1093 µg/g)[2]
Supercritical Fluid (SFE) Undaria pinnatifidaCO₂, 60°C, 400 bar, 3h (with Ethanol)994.53 µg/g DW[2]
Supercritical Fluid (SFE) Saccharina japonicaCO₂, 45°C, 250 bar, 2h0.41 mg/g (410 µg/g)[2]
Ultrasound-Assisted (UAE) Padina australisMethanol -> Chloroform/Methanol -> Chloroform16.9 mg/g (16900 µg/g)[13]
Enzyme-Assisted (EAE) Fucus vesiculosusViscozyme, 3.05 h0.657 mg/g DW (657 µg/g)[1]

Note: DW = Dry Weight. Yields can vary significantly based on the exact parameters and source material.

Visualizations and Workflows

Fucoxanthinol_Degradation_Pathway cluster_start Precursors cluster_factors Degradation Factors cluster_products Degradation & Isomerization Products Fucoxanthin Fucoxanthin (all-trans) This compound This compound (Active Metabolite) Fucoxanthin->this compound Metabolism (in vivo) Cis_Isomers Cis-Isomers (9'-cis, 13-cis) Fucoxanthin->Cis_Isomers Isomerization Other_Products Other Products (Epoxides, Apo-fucoxanthinones) Fucoxanthin->Other_Products Degradation This compound->Cis_Isomers Isomerization This compound->Other_Products Degradation Light Light Light->Cis_Isomers Light->Other_Products Heat Heat Heat->Cis_Isomers Heat->Other_Products Oxygen Oxygen Oxygen->Other_Products Acid Acid (Low pH) Acid->Cis_Isomers Acid->Other_Products

Caption: Factors leading to the degradation and isomerization of fucoxanthin and this compound.

Extraction_Workflow cluster_prep Step 1: Material Preparation cluster_extract Step 2: Extraction (Protect from Light/Heat) cluster_store Step 3: Storage Start Brown Seaweed Dry Drying (Dark, Room Temp) Start->Dry Grind Grinding (Low Heat) Dry->Grind Extract Solvent Extraction (e.g., Ethanol, <45°C) Grind->Extract Filter Filtration Extract->Filter Concentrate Concentration (Rotary Evaporator, <40°C) Filter->Concentrate Store Store Extract Concentrate->Store Conditions Amber Vial -20°C or colder Inert Atmosphere Store->Conditions

Caption: Recommended workflow for minimizing degradation during this compound extraction.

Troubleshooting_Yield Problem Problem: Low this compound Yield Q_Degradation Was the process protected from light and heat? Problem->Q_Degradation A_Degradation_Yes No -> Action: Implement dark conditions & temp control (<40°C) Q_Degradation->A_Degradation_Yes No Q_Params Are extraction parameters optimal? Q_Degradation->Q_Params Yes A_Params_Yes No -> Action: Test different solvents, times, and methods (e.g., UAE) Q_Params->A_Params_Yes No Q_Material Is the starting material high quality? Q_Params->Q_Material Yes A_Material_Yes No -> Action: Source new seaweed; check species & drying method Q_Material->A_Material_Yes No Conclusion If all checks pass, consider analytical/ quantification issues. Q_Material->Conclusion Yes

Caption: Troubleshooting flowchart for addressing low this compound extraction yields.

References

Troubleshooting fucoxanthinol interference in cell-based assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers using fucoxanthinol. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during in-vitro cell-based assays involving this potent marine carotenoid.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section is organized by the type of interference you may be observing.

Category 1: Interference with Colorimetric Viability Assays (e.g., MTT, XTT, MTS)

Question 1: My absorbance readings in this compound-treated wells are unexpectedly high, even in cell-free controls. Why is this happening and how can I fix it?

Answer: This issue can arise from two primary properties of this compound: its inherent color and its strong antioxidant activity.

  • Colorimetric Interference: Fucoxanthin, the precursor to this compound, is a yellow-orange pigment that absorbs light in the blue-green spectrum, with absorption maxima typically observed between 446-470 nm.[1][2][3][4] Although the formazan (B1609692) product of MTT assays is measured at ~570 nm, the broad absorbance spectrum of this compound can overlap and artificially inflate the readings.

  • Antioxidant Interference: The MTT assay relies on the reduction of a tetrazolium salt by metabolically active cells.[5] However, potent antioxidants can directly reduce the MTT reagent to its colored formazan product in the absence of cells.[5][6] This leads to a false positive signal, suggesting higher cell viability than is actually present.

Troubleshooting Steps:

  • Run a Cell-Free Control: This is the most critical step. Prepare wells with your highest concentration of this compound in culture medium but without cells. Add the assay reagent (e.g., MTT) and incubate as you would with your experimental samples. If you observe a color change, this confirms direct interference.

  • Subtract Background: If the interference is minimal and consistent, you can subtract the absorbance value of the cell-free control (this compound + media + reagent) from your experimental wells.

  • Wash Cells Before Reagent Addition: If the interference is from extracellular this compound, carefully wash the cell monolayer with phosphate-buffered saline (PBS) before adding the MTT reagent. Note that this will not correct for interference from internalized this compound.

  • Switch to a Non-Redox-Based Assay: This is the most robust solution. Assays that do not rely on cellular reduction are not susceptible to this type of antioxidant interference.

Recommended Alternative Assays:

Assay TypePrincipleAdvantages for this compound Studies
Sulforhodamine B (SRB) Assay Measures total protein content, which correlates with cell number.Not affected by the compound's redox potential or color after fixation.
ATP-Based Luminescence Assays (e.g., CellTiter-Glo®) Measures ATP levels, a direct indicator of metabolically active cells.Luminescence is not affected by colored compounds; measures a distinct viability marker.[7]
Lactate Dehydrogenase (LDH) Cytotoxicity Assay Measures the release of LDH from damaged cells, quantifying cytotoxicity.Measures cell death instead of viability, avoiding direct interaction with the compound in viable cells.[7]
Crystal Violet Assay Stains the DNA of adherent cells, providing a measure of cell number.Simple, inexpensive, and not based on metabolic reduction.
Category 2: Interference with Fluorescence-Based Assays

Question 2: I am observing high background fluorescence in my this compound-treated wells, even in my negative controls. What is causing this?

Answer: this compound, like its precursor fucoxanthin, is a fluorescent molecule. This intrinsic fluorescence, or autofluorescence, can interfere with assays that use fluorescent reporters, especially those in the blue-green range. Fucoxanthin has been shown to have a broad excitation spectrum (peaking around 444-488 nm) and emits light in the far-red region of the spectrum (around 680-780 nm).[8][9][10]

Troubleshooting Steps:

  • Run a "Compound Only" Control: Prepare control wells containing this compound in media at the same concentrations as your experiment, but without the fluorescent assay reagent. Measure the fluorescence using the same filter set as your assay. This will quantify the autofluorescence of this compound itself.

  • Choose Red-Shifted Dyes: Since cellular autofluorescence is typically strongest in the blue-green spectrum, and this compound's excitation is also in this range, switching to fluorescent probes that excite and emit at longer, red-shifted wavelengths can significantly improve your signal-to-noise ratio.[11][12]

  • Use Phenol (B47542) Red-Free Media: Phenol red is a common component of cell culture media that is also fluorescent. Using phenol red-free media can help reduce overall background fluorescence.[12][13]

  • Optimize Instrument Settings: Adjust the gain and exposure time on your fluorescence reader to maximize the signal from your specific probe while minimizing the background from this compound.

Experimental Protocols & Methodologies

Protocol 1: Cell-Free Control for MTT Assay Interference
  • Plate Setup: In a 96-well plate, designate several wells for the cell-free control.

  • Add Compound: Add cell culture medium and this compound to these wells at the highest concentration used in your experiment. Do not add cells.

  • Incubation: Incubate the plate under the same conditions and for the same duration as your main experiment (e.g., 24, 48, or 72 hours at 37°C, 5% CO₂).

  • Add MTT Reagent: Add 10 µL of 5 mg/mL MTT solution to each well, including the cell-free controls.

  • Incubate with Reagent: Incubate for 2-4 hours.

  • Observe: Visually inspect the wells. A purple color change in the cell-free wells indicates direct reduction of MTT by this compound.

  • Solubilize and Read: Add 100 µL of solubilization buffer (e.g., DMSO or acidic isopropanol), and read the absorbance at the appropriate wavelength (e.g., 570 nm). The reading from these wells represents the interference signal.

Protocol 2: Sulforhodamine B (SRB) Assay for Cell Viability
  • Cell Plating and Treatment: Plate and treat cells with this compound as per your experimental design.

  • Cell Fixation: After the treatment period, gently remove the culture medium. Fix the adherent cells by adding 100 µL of ice-cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour.

  • Washing: Wash the plate five times with slow-running tap water to remove TCA and excess medium. Air dry the plate completely.

  • Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well. Incubate at room temperature for 30 minutes.

  • Remove Unbound Dye: Quickly wash the plate four times with 1% (v/v) acetic acid to remove unbound SRB dye. Air dry the plate completely.

  • Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

  • Read Absorbance: Shake the plate for 5-10 minutes on a shaker and measure the absorbance at 510 nm.

Visualizations: Workflows and Signaling Pathways

Troubleshooting Workflow

This diagram outlines the decision-making process when encountering unexpected results in viability assays with this compound.

G A Start: Unexpected Viability Results B Run Cell-Free Control (this compound + Media + Reagent) A->B C Is there a signal (color/fluorescence) in the cell-free control? B->C D Interference Confirmed C->D Yes E No Interference Detected C->E No G Switch to a Non-Interfering Assay: - SRB (Protein) - CellTiter-Glo (ATP) - LDH (Cytotoxicity) D->G F Consider Alternative Explanations: - Biological effect of this compound - Experimental error E->F H Proceed with Original Assay (with proper controls) E->H

Caption: Troubleshooting decision tree for this compound assay interference.

Key Signaling Pathways Modulated by this compound

This compound exerts its anti-proliferative and pro-apoptotic effects by modulating several key intracellular signaling pathways.

G cluster_0 This compound Action cluster_1 Signaling Pathways cluster_2 Cellular Outcomes This compound This compound PI3K_Akt PI3K/Akt Pathway This compound->PI3K_Akt Inhibits MAPK MAPK Pathway (ERK, JNK, p38) This compound->MAPK Modulates NFkB NF-κB Pathway This compound->NFkB Inhibits JAK_STAT JAK/STAT Pathway This compound->JAK_STAT Inhibits Apoptosis ↑ Apoptosis (Caspase Activation) PI3K_Akt->Apoptosis CellCycleArrest ↑ Cell Cycle Arrest (G0/G1 Phase) PI3K_Akt->CellCycleArrest Proliferation ↓ Proliferation PI3K_Akt->Proliferation MAPK->Apoptosis MAPK->Proliferation NFkB->Proliferation Inflammation ↓ Inflammation NFkB->Inflammation JAK_STAT->Proliferation

Caption: Major signaling pathways modulated by this compound.

References

Technical Support Center: Enhancing Fucoxanthinol Yield from Algal Cultures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the extraction and enhancement of fucoxanthinol from algal cultures.

Frequently Asked Questions (FAQs)

Q1: What is the relationship between fucoxanthin (B1674175) and this compound?

A1: Fucoxanthin is a primary carotenoid found in brown seaweeds and diatoms. This compound is the deacetylated metabolite of fucoxanthin.[1][2][3] In the context of drug development and nutraceuticals, this compound is often considered the more biologically active form. The conversion of fucoxanthin to this compound occurs naturally in the mammalian gastrointestinal tract through the action of enzymes like lipase (B570770) and cholesterol esterase.[1][2][3] This conversion can also be achieved in a laboratory setting using enzymatic hydrolysis.[4]

Q2: Which algal species are the best sources for fucoxanthin production?

A2: While many brown macroalgae (seaweeds) contain fucoxanthin, microalgae, particularly diatoms and haptophytes, are generally considered more promising for commercial production due to their rapid growth rates and higher fucoxanthin content.[5][6] Some of the most studied and high-yielding microalgal species include Phaeodactylum tricornutum, Odontella aurita, and Tisochrysis lutea.[5][7] The fucoxanthin content in microalgae can be up to 100 times higher than in brown seaweeds.[8][9]

Q3: What are the main challenges in maximizing this compound yield?

A3: The primary challenges include:

  • Low Biomass Productivity: Optimizing culture conditions to achieve high-density algal growth.

  • Fucoxanthin Degradation: Fucoxanthin is sensitive to light, heat, and oxygen, which can lead to degradation during extraction and processing.[10]

  • Inefficient Extraction: The robust cell walls of microalgae can hinder the efficient extraction of intracellular fucoxanthin.[11]

  • Suboptimal Conversion: Ensuring the efficient enzymatic conversion of fucoxanthin to this compound.

  • Trade-off between Growth and Pigment Accumulation: Conditions that favor rapid algal growth may not always align with those that maximize fucoxanthin content.[12]

Troubleshooting Guides

Issue 1: Low Fucoxanthin Content in Algal Biomass
Possible Cause Troubleshooting Step
Suboptimal Light Conditions Optimize Light Intensity: Fucoxanthin content is highly influenced by light. For many diatoms, lower light intensities (10-100 µmol/m²/s) tend to promote higher fucoxanthin accumulation as the cells increase their light-harvesting pigments.[9][12] High light can lead to photo-oxidative stress and the conversion of fucoxanthin to photoprotective pigments like diadinoxanthin.[8] Experiment with Light Wavelength: Blue-green light is preferentially absorbed by fucoxanthin and has been shown to enhance its accumulation in diatoms.[5]
Nutrient Limitation or Imbalance Adjust Nitrogen Source and Concentration: Nitrogen is a critical nutrient for fucoxanthin synthesis. Studies have shown that different nitrogen sources (e.g., sodium nitrate, potassium nitrate, urea) can impact both biomass and fucoxanthin yields differently depending on the algal species.[12] Experiment with varying nitrogen concentrations to find the optimal level for your specific culture. Ensure Sufficient Silicate (for diatoms): Silicate is essential for the growth of diatoms and can indirectly affect fucoxanthin production by influencing overall cell health and division.[8]
Inappropriate Growth Phase for Harvest Harvest During the Late Exponential Phase: Fucoxanthin content often peaks during the late exponential growth phase before declining in the stationary phase.[12] Monitor the growth curve of your culture and harvest at the optimal time point.
Non-optimal Temperature Maintain Optimal Culture Temperature: The optimal temperature for fucoxanthin production is species-specific. For example, the optimal temperature for Tisochrysis lutea is around 30°C, while for Phaeodactylum tricornutum it is closer to 22°C.[5]
Issue 2: Poor Fucoxanthin Extraction Efficiency
Possible Cause Troubleshooting Step
Ineffective Cell Wall Disruption Implement a Cell Disruption Pre-treatment: The rigid cell walls of microalgae can be a significant barrier to solvent penetration.[11] Employ mechanical methods (e.g., bead beating, high-pressure homogenization, ultrasonication) or enzymatic hydrolysis to break down the cell walls prior to extraction.[11]
Inappropriate Solvent Selection Choose a Suitable Solvent: Fucoxanthin is a semi-polar molecule and dissolves well in mid-polar solvents.[13] Ethanol (B145695) and acetone (B3395972) are commonly used and effective solvents for fucoxanthin extraction.[13][14] The choice of solvent can significantly impact the extraction yield.[13]
Suboptimal Extraction Parameters Optimize Extraction Time and Temperature: Prolonged extraction times at high temperatures can lead to fucoxanthin degradation.[13] Microwave-assisted extraction (MAE) can significantly reduce extraction time to a few minutes and is often performed at temperatures around 60°C.[13] For conventional solvent extraction, it's crucial to find a balance that maximizes yield while minimizing degradation.
Issue 3: Low Conversion of Fucoxanthin to this compound
Possible Cause Troubleshooting Step
Inactive or Insufficient Enzyme Verify Enzyme Activity: Ensure that the cholesterol esterase or lipase being used is active. Use a fresh batch of enzyme if necessary. Optimize Enzyme Concentration: The concentration of the enzyme will affect the rate of conversion. Perform small-scale trials to determine the optimal enzyme-to-substrate ratio.
Suboptimal Reaction Conditions Maintain Optimal pH and Temperature: The enzymatic conversion of fucoxanthin to this compound is pH and temperature-dependent. A typical protocol uses a potassium phosphate (B84403) buffer at pH 7.0 and a temperature of 37°C.[4] Ensure Proper Mixing: Continuous agitation during the incubation period is necessary to ensure adequate mixing of the enzyme and substrate.

Quantitative Data Summary

Table 1: Fucoxanthin Yield from Various Microalgae Species

Microalgae SpeciesFucoxanthin Content (mg/g dry weight)Reference
Phaeodactylum tricornutum15.71 - 59.2[5][13]
Tisochrysis lutea4.8 - 11.5[5]
Odontella aurita~6.01 (mg/L/day productivity)[9]
Nitzschia laevis10 - 15.6[5]
Isochrysis zhangjiangensis22.6[5]

Table 2: Comparison of Fucoxanthin Extraction Methods

Extraction MethodSolventTemperature (°C)TimeFucoxanthin Yield (µg/g dry weight)Reference
Conventional SolventEthanol40-191 (wet weight)[15]
Conventional SolventMethanol4530 min706.98[16]
Ultrasonic-AssistedEthanol (80%)5030 min750[16]
Supercritical CO₂CO₂ with Ethanol452 h410 - 770[16]
Liquefied DMEDimethyl Ether2543 min390 (dry of wet)[15]

Experimental Protocols

Protocol 1: General Fucoxanthin Extraction from Microalgae
  • Harvesting and Drying: Harvest algal cells by centrifugation. Wash the pellet with distilled water to remove salts and then freeze-dry the biomass.

  • Cell Disruption (Optional but Recommended): Resuspend the dried biomass in the chosen extraction solvent and disrupt the cells using a bead beater, sonicator, or high-pressure homogenizer.

  • Solvent Extraction:

    • Add an appropriate volume of solvent (e.g., ethanol or acetone) to the disrupted biomass.

    • Stir the mixture in the dark to prevent photodegradation of fucoxanthin.

    • Separate the extract from the cell debris by centrifugation or filtration.

  • Solvent Evaporation: Evaporate the solvent from the extract under reduced pressure using a rotary evaporator.

  • Purification (Optional): The crude extract can be further purified using techniques like column chromatography or centrifugal partition chromatography.

Protocol 2: Enzymatic Conversion of Fucoxanthin to this compound
  • Prepare Reaction Mixture: In a suitable vessel, combine the fucoxanthin extract, potassium phosphate buffer (0.1 M, pH 7.0), and taurocholic acid.

  • Add Enzyme: Add cholesterol esterase to the mixture.

  • Incubation: Incubate the reaction mixture at 37°C with constant rotation for approximately 4 hours.[4]

  • Extraction of this compound: After incubation, partition the reaction mixture with an organic solvent (e.g., ethyl acetate) to extract the this compound.

  • Analysis: Analyze the resulting this compound by liquid chromatography-mass spectrometry (LC-MS) to confirm the conversion.

Visualizations

Fucoxanthin_Biosynthesis_Pathway Pyruvate_G3P Pyruvate + G3P MEP_Pathway MEP Pathway Pyruvate_G3P->MEP_Pathway IPP Isopentenyl Pyrophosphate (IPP) MEP_Pathway->IPP GGPP Geranylgeranyl Diphosphate (GGPP) IPP->GGPP Phytoene Phytoene GGPP->Phytoene Lycopene Lycopene Phytoene->Lycopene Beta_Carotene β-Carotene Lycopene->Beta_Carotene Zeaxanthin Zeaxanthin Beta_Carotene->Zeaxanthin Violaxanthin Violaxanthin Zeaxanthin->Violaxanthin Neoxanthin Neoxanthin Violaxanthin->Neoxanthin Diadinoxanthin Diadinoxanthin Violaxanthin->Diadinoxanthin Fucoxanthin Fucoxanthin Neoxanthin->Fucoxanthin Acetylation & Ketolation Diadinoxanthin->Fucoxanthin Conversion Fucoxanthin_to_Fucoxanthinol_Workflow cluster_extraction Fucoxanthin Extraction cluster_conversion Enzymatic Conversion cluster_analysis Analysis Algal_Biomass Algal Biomass Cell_Disruption Cell Disruption Algal_Biomass->Cell_Disruption Solvent_Extraction Solvent Extraction Cell_Disruption->Solvent_Extraction Crude_Fucoxanthin_Extract Crude Fucoxanthin Extract Solvent_Extraction->Crude_Fucoxanthin_Extract Enzymatic_Hydrolysis Enzymatic Hydrolysis (Cholesterol Esterase) Crude_Fucoxanthin_Extract->Enzymatic_Hydrolysis Fucoxanthinol_Product This compound Enzymatic_Hydrolysis->Fucoxanthinol_Product Purification Purification Fucoxanthinol_Product->Purification LCMS_Analysis LC-MS Analysis Purification->LCMS_Analysis Troubleshooting_Logic cluster_Fx_Content Low Fucoxanthin Content cluster_Extraction Poor Extraction cluster_Conversion Low Conversion Start Low this compound Yield Check_Fx_Content Check Fucoxanthin Content in Biomass Start->Check_Fx_Content Check_Extraction_Efficiency Check Extraction Efficiency Start->Check_Extraction_Efficiency Check_Conversion_Rate Check Conversion Rate Start->Check_Conversion_Rate Optimize_Culture Optimize Culture Conditions (Light, Nutrients, Temperature) Check_Fx_Content->Optimize_Culture Check_Harvest_Time Verify Harvest Time Check_Fx_Content->Check_Harvest_Time Improve_Cell_Disruption Improve Cell Disruption Check_Extraction_Efficiency->Improve_Cell_Disruption Optimize_Solvent Optimize Solvent System Check_Extraction_Efficiency->Optimize_Solvent Verify_Enzyme_Activity Verify Enzyme Activity Check_Conversion_Rate->Verify_Enzyme_Activity Optimize_Reaction Optimize Reaction Conditions (pH, Temp, Time) Check_Conversion_Rate->Optimize_Reaction

References

Fucoxanthinol Stability & Isomerization: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, maintaining the structural integrity of fucoxanthinol is paramount to ensuring experimental accuracy and therapeutic efficacy. Isomerization, the process by which the all-trans form of this compound converts to its cis isomers, can significantly alter its biological activity. This technical support center provides troubleshooting guidance and answers to frequently asked questions to help you mitigate and prevent this compound isomerization in your experiments.

Troubleshooting Guide: Unexpected this compound Isomerization

Encountering unexpected this compound isomerization can be a significant setback. This guide will help you identify and resolve potential causes.

Problem: HPLC analysis shows a high percentage of cis-isomers of this compound in your sample.

Potential Cause Recommended Action
Inappropriate pH of Solvent/Buffer This compound, much like its precursor fucoxanthin (B1674175), is highly susceptible to acidic conditions which can catalyze isomerization.[1][2][3][4] Fucoxanthin has been shown to be most stable in neutral to alkaline conditions (pH 6.0-10.0).[2]
High Temperature Exposure Thermal stress is a primary driver of isomerization. Fucoxanthin degradation is noted to increase significantly at temperatures above 25-50°C.[1][2]
Light Exposure Exposure to light, particularly UV rays, provides the energy needed to convert trans-isomers to cis-isomers.[1][3][4] Increased light intensity can lead to a rapid degradation of all-trans fucoxanthin and promote the formation of cis-isomers like 9'-cis.[1][5][6]
Presence of Oxygen Oxygen can lead to oxidative degradation, which can occur alongside isomerization.[1] Fucoxanthin's highly unsaturated structure makes it prone to oxidation.[5]
Improper Storage Long-term storage at room temperature or in transparent containers can lead to cumulative isomerization.[3]

Frequently Asked Questions (FAQs)

1. What are the main isomers of this compound I should be aware of?

While research has focused more on fucoxanthin, its primary isomers are all-trans, 13-cis, 13'-cis, and 9'-cis.[7][8] Given the structural similarity, it is highly probable that this compound forms a similar isomeric profile. The all-trans isomer is typically the most abundant and biologically active form.[9]

2. What is the optimal pH for working with this compound solutions?

Based on studies of fucoxanthin, a neutral to slightly alkaline pH range of 7.0 to 9.0 is recommended to minimize isomerization.[4] Acidic conditions (pH below 6.0) should be strictly avoided as they significantly accelerate degradation and isomerization.[2][3]

3. What are the ideal temperature conditions for handling and storing this compound?

For short-term handling, it is best to keep this compound solutions on ice or at refrigerated temperatures (4°C). For long-term storage, freezing at -20°C or below is recommended.[3] Studies on fucoxanthin show that degradation is minimal at temperatures between 25-50°C, but increases significantly at higher temperatures.[2]

4. How can I protect my this compound samples from light-induced isomerization?

Always use amber-colored vials or wrap your containers in aluminum foil to block out light.[10] Work in a dimly lit environment or under yellow light conditions when handling this compound solutions.

5. Are there any chemical additives that can help prevent isomerization?

The addition of antioxidants can help to mitigate oxidative degradation, which can occur in conjunction with isomerization. Ascorbic acid has been shown to delay the degradation of fucoxanthin.[4]

6. What is the best way to store this compound for long-term stability?

For optimal long-term stability, this compound should be stored as a dry powder or in an oxygen-free solvent at -20°C or -80°C in the dark.[3][10] If storing as a solution, use a solvent that has been purged with an inert gas like argon or nitrogen to remove dissolved oxygen.

Data Summary Tables

Table 1: Effect of pH on Fucoxanthin Stability

pH Stability Reference
1.2-4.0Very Low / Significant Degradation[1][2][5][6]
4.6Degradation promoted[1][5][6]
6.0-10.0Stable[2]
7.4-7.5Retarded Degradation / Stable[1][5][6]
9.0Most Stable[4]

Table 2: Effect of Temperature on Fucoxanthin Stability

Temperature (°C) Observation Reference
4More stable for long-term storage[3]
25-50Little to no change[2]
25-60Significant degradation[1][5][6]
>80Significant reduction in content[11]
100Significant degradation[2]

Experimental Protocols

Protocol 1: HPLC Analysis of this compound Isomers

This protocol provides a general method for the separation and quantification of this compound isomers. It is based on established methods for fucoxanthin analysis.[7][8][12][13]

  • Column: A C30 or C18 reversed-phase column is recommended for optimal separation of carotenoid isomers.[7][8]

  • Mobile Phase: A gradient elution is typically used. A common mobile phase system consists of a mixture of methanol, methyl tert-butyl ether (MTBE), and water.[7][8]

  • Flow Rate: A flow rate of 1.0 mL/min is a good starting point.[12]

  • Detection: A photodiode array (PDA) or UV-Vis detector set to the maximum absorbance of this compound (around 450 nm) should be used.

  • Column Temperature: Maintain the column at a constant temperature, for example, 25°C, to ensure reproducible retention times.

  • Sample Preparation: Dissolve the this compound sample in the mobile phase or a compatible organic solvent. Ensure the sample is filtered through a 0.22 µm filter before injection.

  • Isomer Identification: Isomers can be identified based on their retention times and characteristic UV-Vis spectra. The all-trans isomer is typically the most abundant, followed by the various cis-isomers.[7]

Visualizations

Fucoxanthinol_Isomerization_Pathway cluster_trans More Stable cluster_cis Less Stable AllTrans All-trans this compound Cis13 13-cis AllTrans->Cis13 Light, Heat, Acid Cis13prime 13'-cis AllTrans->Cis13prime Light, Heat, Acid Cis9prime 9'-cis AllTrans->Cis9prime Light, Heat, Acid Cis13->AllTrans Re-isomerization (minor) Cis13prime->AllTrans Re-isomerization (minor) Cis9prime->AllTrans Re-isomerization (minor)

Caption: Isomerization of all-trans this compound to various cis-isomers.

Caption: Workflow for assessing this compound isomerization.

References

Fucoxanthinol Analysis in Complex Biological Matrices: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on method validation for fucoxanthinol analysis in complex biological matrices. It includes detailed troubleshooting guides and frequently asked questions to address common challenges encountered during experimental procedures.

Troubleshooting Guide

This guide addresses specific issues that may arise during the analysis of this compound in biological samples.

Problem Potential Cause Recommended Solution
Low or No this compound Peak Incomplete extraction from the biological matrix.Optimize the extraction procedure. Consider using a combination of solvents like methanol (B129727) and dichloromethane. Ensure vigorous vortexing and sufficient centrifugation time.[1] A solid-phase extraction (SPE) step can also be incorporated for cleaner samples.[1]
Degradation of this compound during sample processing.This compound is sensitive to light, heat, and acidic conditions.[2][3] All sample preparation steps should be performed under dim light and at low temperatures. Avoid strong acids.
Insufficient sensitivity of the analytical instrument.For low concentrations of this compound in biological samples, LC-MS/MS is recommended over HPLC due to its higher sensitivity and selectivity.[1]
Poor Peak Shape (Tailing or Fronting) Inappropriate mobile phase composition.Adjust the mobile phase composition. A common mobile phase is a gradient of acetonitrile (B52724) and water with 0.1% formic acid.[4][5][6]
Column overload.Dilute the sample or inject a smaller volume.
Contamination of the column or guard column.Wash the column with a strong solvent or replace the guard column.
High Background Noise Matrix effects from endogenous components in the biological sample.[7]Improve sample clean-up using solid-phase extraction (SPE).[1] Utilize an appropriate internal standard to compensate for matrix effects.[1][4][8]
Contaminated solvents or reagents.Use high-purity solvents and freshly prepared reagents.
Inconsistent Retention Time Fluctuations in column temperature.Use a column oven to maintain a consistent temperature.
Changes in mobile phase composition.Ensure the mobile phase is well-mixed and degassed.
Column degradation.Replace the analytical column.
Low Recovery Inefficient extraction.Evaluate different extraction solvents and techniques (e.g., liquid-liquid extraction, solid-phase extraction).[1]
Adsorption of this compound to labware.Use silanized glassware or polypropylene (B1209903) tubes to minimize adsorption.
Analyte degradation.Follow stability guidelines and process samples promptly.[4]

Frequently Asked Questions (FAQs)

1. What is the most suitable analytical method for this compound quantification in biological matrices?

For quantifying this compound in complex biological matrices like plasma or serum, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred method.[4][5][6][9] It offers superior sensitivity and selectivity compared to HPLC-UV, which is crucial due to the typically low concentrations of this compound found in in vivo samples.[1][10]

2. How should I prepare my biological samples for this compound analysis?

Common sample preparation techniques include:

  • Protein Precipitation (PPT): A simple and rapid method where a solvent like methanol is added to precipitate proteins.[6]

  • Liquid-Liquid Extraction (LLE): This involves extracting this compound into an immiscible organic solvent, such as a mixture of methanol and dichloromethane.[1]

  • Solid-Phase Extraction (SPE): This technique provides a cleaner sample by passing the sample through a cartridge that retains the analyte, which is then eluted with a suitable solvent.[1]

The choice of method depends on the complexity of the matrix and the required sensitivity.

3. What are the critical parameters for LC-MS/MS method validation for this compound?

A comprehensive method validation should include the following parameters as per FDA guidelines:[4]

  • Selectivity and Specificity: Ensuring no interference from endogenous components at the retention time of this compound and the internal standard.[8]

  • Linearity and Range: Demonstrating a linear relationship between the analyte concentration and the instrument response over a defined range.[4][6][8]

  • Accuracy and Precision: Assessing the closeness of the measured values to the true values (accuracy) and the degree of scatter between a series of measurements (precision).[4][5][6][8] This should be evaluated at multiple concentration levels (LOD, LLOQ, low, medium, and high).

  • Recovery: Determining the efficiency of the extraction procedure.[8]

  • Matrix Effect: Evaluating the influence of co-eluting matrix components on the ionization of the analyte.[8]

  • Stability: Assessing the stability of this compound in the biological matrix under various conditions (freeze-thaw, short-term at room temperature, and long-term storage).[4]

4. Which internal standard (IS) should be used for this compound analysis?

An ideal internal standard should have similar physicochemical properties and extraction recovery to the analyte. For this compound analysis, hydroxyprogesterone (B1663944) caproate [4][8] and fucoxanthin (B1674175) [1] have been successfully used as internal standards.

5. What are the typical precursor and product ions for this compound in MS/MS analysis?

In positive electrospray ionization (ESI+) mode, the protonated molecular ion [M+H]+ of this compound is observed at m/z 617.2 or 617.5.[1][4] A common product ion used for quantification in Multiple Reaction Monitoring (MRM) is m/z 109.0.[1][4][8] Therefore, the MRM transition is typically m/z 617.2 → 109.0.[4]

Quantitative Data Summary

The following tables summarize typical quantitative data from validated LC-MS/MS methods for this compound analysis in plasma.

Table 1: Linearity and Sensitivity of this compound Analysis

ParameterValueReference
Linearity Range1.17 - 600 ng/mL[4][5][8]
Correlation Coefficient (r)> 0.993[4][8]
Lower Limit of Quantification (LLOQ)1.17 ng/mL[4][8]
Limit of Detection (LOD)< 0.59 ng/mL[8]

Table 2: Accuracy and Precision of this compound Analysis

Concentration LevelIntra-day Precision (%RSD)Intra-day Accuracy (%)Inter-day Precision (%RSD)Inter-day Accuracy (%)Reference
LLOQ< 20%80 - 120%< 20%80 - 120%[4][8]
Low QC< 15%85 - 115%< 15%85 - 115%[4][8]
Medium QC< 15%85 - 115%< 15%85 - 115%[4][8]
High QC< 15%85 - 115%< 15%85 - 115%[4][8]

Table 3: Recovery and Stability of this compound

ParameterConditionResultReference
Recovery Low, Medium, High QC84.76% - 91.58%[4][8]
Freeze-Thaw Stability Three cyclesStable[4]
Short-Term Stability 24 hours at room temperatureStable[4]
Long-Term Stability 30 days at -80°CStable[4]

Experimental Protocols

Detailed Protocol for this compound Analysis in Plasma by LC-MS/MS

This protocol is based on a validated method for the simultaneous determination of fucoxanthin and this compound in rat plasma.[4][5][8]

1. Sample Preparation (Liquid-Liquid Extraction)

  • To 100 µL of plasma sample in a microcentrifuge tube, add 20 µL of the internal standard (IS) working solution (e.g., hydroxyprogesterone caproate).

  • Add 300 µL of acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Centrifuge at 13,000 rpm for 5 minutes.

  • Inject an aliquot (e.g., 5-10 µL) of the supernatant into the LC-MS/MS system.

2. LC-MS/MS Conditions

  • LC System: Agilent 1200 series or equivalent.

  • Column: Reverse-phase C18 column (e.g., Zorbax SB-C18, 2.1 mm x 50 mm, 3.5 µm).

  • Mobile Phase:

    • A: 0.1% Formic acid in water

    • B: Acetonitrile

  • Gradient: Isocratic elution with 92% B has been reported.[4][5][6]

  • Flow Rate: 0.5 mL/min.[4][5][6]

  • Column Temperature: 35 °C.

  • MS System: Triple quadrupole mass spectrometer.

  • Ionization Source: Electrospray Ionization (ESI) in positive mode.[4][5]

  • MRM Transitions:

    • This compound: 617.2 → 109.0[4]

    • Internal Standard (Hydroxyprogesterone caproate): 429.4 → 313.2[4]

Visualizations

Experimental_Workflow Sample Biological Sample (e.g., Plasma) Spike_IS Spike Internal Standard (IS) Sample->Spike_IS Extraction Sample Preparation (e.g., LLE, SPE, PPT) Spike_IS->Extraction Dry_Reconstitute Evaporation & Reconstitution Extraction->Dry_Reconstitute LC_Separation LC Separation (C18 Column) Dry_Reconstitute->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Data_Analysis Data Analysis (Quantification) MS_Detection->Data_Analysis Result This compound Concentration Data_Analysis->Result

Caption: Experimental workflow for this compound analysis.

Troubleshooting_Fucoxanthinol_Analysis Start Start: Problem Encountered Problem_Type What is the issue? Start->Problem_Type No_Peak Low or No Peak Problem_Type->No_Peak Signal Poor_Shape Poor Peak Shape Problem_Type->Poor_Shape Chromatography RT_Shift Retention Time Shift Problem_Type->RT_Shift Reproducibility Low_Recovery Low Recovery Problem_Type->Low_Recovery Quantitation Check_Extraction Optimize Extraction Protect from Light/Heat No_Peak->Check_Extraction Check_Mobile_Phase Adjust Mobile Phase Check for Overload Poor_Shape->Check_Mobile_Phase Check_Temp Check Column Temp & Mobile Phase Prep RT_Shift->Check_Temp Check_Extraction_Recovery Review Extraction Use Inert Labware Low_Recovery->Check_Extraction_Recovery Check_Sensitivity Check Instrument Sensitivity (LC-MS/MS) Check_Extraction->Check_Sensitivity Clean_Column Clean/Replace Column Check_Mobile_Phase->Clean_Column Check_Temp->Clean_Column

Caption: Troubleshooting decision tree for this compound analysis.

References

Validation & Comparative

Fucoxanthinol Versus Fucoxanthin: A Comparative Bioactivity Study

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers, scientists, and drug development professionals on the comparative bioactivities of fucoxanthin (B1674175) and its primary metabolite, fucoxanthinol.

Fucoxanthin, a marine carotenoid found in brown seaweeds, has garnered significant attention for its diverse pharmacological activities. Upon ingestion, fucoxanthin is metabolized in the gastrointestinal tract to its deacetylated form, this compound.[1][2] This conversion is a critical step, as numerous studies indicate that this compound is the more bioactive and potent form of the compound.[1][3][4] This guide provides a comprehensive comparison of the bioactivities of fucoxanthin and this compound, supported by experimental data, detailed protocols, and visual representations of key biological pathways.

In Vitro Anti-Cancer Activity

This compound consistently demonstrates superior anti-cancer activity compared to fucoxanthin across various cancer cell lines. This is evidenced by lower concentrations of this compound being required to inhibit cancer cell viability.

Cell LineCompoundConcentrationEffectCitation
Colorectal Cancer
Caco-2Fucoxanthin20 µM73.9±4.0% T/C[5]
This compound20 µM1.4±0.2% T/C[5]
WiDrFucoxanthin20 µM65.3±2.6% T/C[5]
This compound20 µM12.0±0.3% T/C[5]
HCT116Fucoxanthin20 µM↓ T/C (%)[5]
This compound20 µM↓ T/C (%)[5]
DLD-1Fucoxanthin20 µM↓ T/C (%)[5]
This compound20 µM↓ T/C (%)[5]
SW620Fucoxanthin20 µMNo significant effect[5]
This compound20 µM↓ T/C (%)[5]
Colo205Fucoxanthin20 µMNo significant effect[5]
This compound20 µMNo significant effect[5]
Breast Cancer
MDA-MB-231Fucoxanthin10 µMReduced cell viability[4][6]
This compound10 µMMore potent reduction in cell viability[4][6]
MCF-7Fucoxanthin10 µMReduced cell viability[6]
This compound10 µMMore potent reduction in cell viability[6]

T/C (%): Ratio of the absorbance of treated cells to control cells, indicating cell viability.

Antioxidant Activity

While both fucoxanthin and this compound exhibit antioxidant properties, their efficacy can vary depending on the specific type of radical being scavenged.

AssayCompoundEC50 / ActivityCitation
DPPH Radical ScavengingFucoxanthin0.14 mg/mL[2]
This compoundNot explicitly stated, but fucoxanthin's hydroxyl radical scavenging is 7.9 times higher[7]
Hydroxyl Radical ScavengingFucoxanthin7.9 times higher than this compound[7]
This compound-[7]

Anti-Inflammatory Activity

This compound has demonstrated potent anti-inflammatory effects by inhibiting the production of nitric oxide (NO), a key inflammatory mediator.

AssayCompoundConcentration% Inhibition of NO productionCitation
Nitric Oxide Inhibition (in LPS-stimulated BV-2 microglia)This compound5 µMSignificant inhibition[8]
10 µMMore significant inhibition[8]
20 µMMost significant inhibition[8]
FucoxanthinNot directly compared in the same study-

Experimental Protocols

Cell Viability (MTT) Assay

This protocol is used to assess the cytotoxic effects of fucoxanthin and this compound on cancer cells.

Materials:

  • 96-well plates

  • Cancer cell lines (e.g., Caco-2, MDA-MB-231)

  • Cell culture medium (e.g., DMEM) supplemented with 10% FBS

  • Fucoxanthin and this compound stock solutions (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 40% DMF in 2% acetic acid with 16% SDS)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of fucoxanthin or this compound and incubate for the desired period (e.g., 24, 48, or 72 hours). A vehicle control (DMSO) should be included.

  • After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Remove the medium and add 100-150 µL of the solubilization solution to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the vehicle-treated control.

DPPH Radical Scavenging Assay

This assay measures the ability of fucoxanthin and this compound to scavenge free radicals.

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol (B129727) or ethanol (B145695) (e.g., 0.1 mM)

  • Fucoxanthin and this compound solutions at various concentrations

  • Methanol or ethanol

  • 96-well plate or spectrophotometer cuvettes

  • Microplate reader or spectrophotometer

Procedure:

  • Prepare a working solution of DPPH with an absorbance of approximately 1.0 at 517 nm.

  • Add a specific volume of the fucoxanthin or this compound solution to the DPPH solution.

  • Incubate the mixture in the dark at room temperature for a set period (e.g., 30 minutes).

  • Measure the absorbance of the solution at 517 nm.

  • The radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 where Abs_control is the absorbance of the DPPH solution without the sample, and Abs_sample is the absorbance of the DPPH solution with the sample.

Nitric Oxide (NO) Inhibition (Griess) Assay

This assay determines the anti-inflammatory activity by measuring the inhibition of NO production in LPS-stimulated macrophages (e.g., RAW 264.7 or BV-2 cells).

Materials:

  • Macrophage cell line (e.g., RAW 264.7)

  • Cell culture medium

  • Lipopolysaccharide (LPS)

  • Fucoxanthin and this compound solutions

  • Griess reagent (Part A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)

  • Sodium nitrite (B80452) standard curve

  • 96-well plate

  • Microplate reader

Procedure:

  • Seed macrophage cells in a 96-well plate and allow them to adhere.

  • Pre-treat the cells with various concentrations of fucoxanthin or this compound for a specific time (e.g., 1-2 hours).

  • Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for 24 hours.

  • Collect the cell culture supernatant.

  • Mix equal volumes of the supernatant and Griess reagent (prepared by mixing Part A and Part B in a 1:1 ratio just before use).

  • Incubate for 10-15 minutes at room temperature.

  • Measure the absorbance at 540 nm.

  • Determine the nitrite concentration from the sodium nitrite standard curve and calculate the percentage of NO inhibition compared to the LPS-only treated cells.

Signaling Pathways and Mechanisms of Action

Fucoxanthin and its metabolite, this compound, exert their biological effects by modulating several key signaling pathways involved in cell proliferation, apoptosis, and inflammation. This compound has been shown to have a more pronounced effect on these pathways.[4][9]

NF-κB Signaling Pathway

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a crucial regulator of inflammation and cell survival. In cancer cells, this pathway is often constitutively active, promoting proliferation and preventing apoptosis. Both fucoxanthin and this compound can inhibit the NF-κB pathway, with this compound demonstrating a stronger inhibitory effect.[4][9] They achieve this by preventing the nuclear translocation of key NF-κB subunits like p65, p50, and RelB, thereby inhibiting the transcription of pro-survival and pro-inflammatory genes.[4][9]

NF_kB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Fx Fucoxanthin IKK IKK Fx->IKK inhibits FxOH This compound FxOH->IKK strongly inhibits IkB IκBα IKK->IkB phosphorylates NFkB_active Active NF-κB (p65/p50) NFkB NF-κB (p65/p50) IkB->NFkB inhibits NFkB->NFkB_active translocates to Transcription Gene Transcription (Proliferation, Anti-apoptosis, Inflammation) NFkB_active->Transcription Nucleus Nucleus

Inhibition of the NF-κB signaling pathway.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is another critical regulator of cell survival and proliferation. Fucoxanthin and this compound have been shown to inhibit this pathway, leading to decreased cell viability and induction of apoptosis in cancer cells.

PI3K_Akt_Pathway Fx Fucoxanthin PI3K PI3K Fx->PI3K inhibits FxOH This compound FxOH->PI3K strongly inhibits Akt Akt PI3K->Akt activates Downstream Downstream Effectors (e.g., mTOR, Bad) Akt->Downstream activates Proliferation Cell Proliferation & Survival Downstream->Proliferation

Inhibition of the PI3K/Akt signaling pathway.

Metabolic Conversion of Fucoxanthin to this compound

The biotransformation of fucoxanthin to this compound is a key step in its bioactivation. This metabolic process primarily occurs in the digestive tract.

Metabolism Fucoxanthin Fucoxanthin (Ingested) This compound This compound (Bioactive form) Fucoxanthin->this compound Deacetylation by Absorption Intestinal Absorption This compound->Absorption Enzymes Digestive Enzymes (Lipases, Esterases)

Metabolic conversion of fucoxanthin.

References

A Comparative Analysis of Fucoxanthinol and Astaxanthin: Unveiling Their Antioxidant Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the quest for potent natural antioxidants, the marine carotenoids fucoxanthinol and astaxanthin (B1665798) have emerged as prominent candidates, each demonstrating significant therapeutic potential. This guide provides a comprehensive, data-driven comparison of their antioxidant capabilities, supported by experimental evidence and detailed methodologies to aid in research and development.

Quantitative Comparison of Antioxidant Activity

The antioxidant potential of this compound and astaxanthin has been evaluated using various in vitro assays. The following tables summarize key quantitative data from multiple studies, offering a comparative overview of their efficacy in radical scavenging and quenching of reactive oxygen species.

Table 1: DPPH Radical Scavenging Activity
Compound IC50 Value (µg/mL) Reference
Fucoxanthin (B1674175)201.2 ± 21.4[1]
Fucoxanthin140[2]
This compound153.78 µM (approx. 92.1 µg/mL)[3]
Astaxanthin79.32 ± 18.10[1]
Astaxanthin17.5 ± 3.6[4]
Astaxanthin15.39[5]
Lower IC50 values indicate higher antioxidant activity.
Table 2: ABTS Radical Scavenging Activity
Compound EC50 Value (µg/mL) Reference
Fucoxanthin8.94 µM (approx. 5.9 µg/mL)[3]
Fucoxanthin30[2]
This compound2.49 µM (approx. 1.5 µg/mL)[3]
Astaxanthin7.7 ± 0.6[4][6]
Astaxanthin20.32[5]
Lower EC50 values indicate higher antioxidant activity.
Table 3: Singlet Oxygen Quenching Activity
Compound Quenching Rate Constant (kQ, x10^10 M-1 s-1) Reference
Fucoxanthin1.19[3][7]
This compound1.81[3][7]
AstaxanthinSignificantly higher than many other antioxidants[8][9]
Higher quenching rate constants indicate greater singlet oxygen quenching ability. A direct side-by-side quantitative comparison for astaxanthin's quenching rate constant was not available in the initial search results, but its high potency is widely reported.

Experimental Protocols

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This spectrophotometric assay is widely used to assess the free radical scavenging ability of antioxidants.[4][5][10][11]

Methodology:

  • A solution of DPPH in a suitable solvent (e.g., methanol (B129727) or ethanol) is prepared, exhibiting a deep violet color with a characteristic absorbance at approximately 517 nm.[4][5]

  • Varying concentrations of the test compounds (this compound or astaxanthin) are added to the DPPH solution.[4][5]

  • The mixture is incubated in the dark for a specified period (e.g., 30 minutes).[5]

  • The ability of the antioxidant to donate a hydrogen atom to the DPPH radical leads to its reduction to the stable, yellow-colored diphenylpicrylhydrazine.[4][5]

  • The decrease in absorbance at 517 nm is measured using a spectrophotometer.[4][10]

  • The percentage of DPPH radical scavenging activity is calculated, and the IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) is determined.[1][4]

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis DPPH DPPH Solution (Violet) Mix Mix & Incubate DPPH->Mix Antioxidant Antioxidant Solution (this compound or Astaxanthin) Antioxidant->Mix Measure Measure Absorbance @ 517 nm Mix->Measure Donates H+ DPPH_H DPPH-H (Yellow/Colorless) Mix->DPPH_H Reduction Calculate Calculate IC50 Measure->Calculate

DPPH Assay Workflow
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

This assay measures the ability of antioxidants to scavenge the stable ABTS radical cation (ABTS•+).[2][4][12][13]

Methodology:

  • The ABTS radical cation is generated by reacting ABTS with a strong oxidizing agent, such as potassium persulfate. This results in a blue-green solution.[4][13]

  • The ABTS•+ solution is diluted with a suitable buffer to obtain a specific absorbance at a particular wavelength (e.g., 734 nm).[4]

  • Different concentrations of the antioxidant are added to the ABTS•+ solution.

  • The mixture is incubated for a set time.

  • The antioxidant neutralizes the ABTS•+ by donating electrons or hydrogen atoms, causing the blue-green color to fade.[4]

  • The reduction in absorbance is measured spectrophotometrically.[4]

  • The antioxidant capacity is often expressed as Trolox Equivalent Antioxidant Capacity (TEAC) or as an EC50 value, representing the concentration required to scavenge 50% of the ABTS radicals.[4][13]

G cluster_prep Radical Generation cluster_reaction Scavenging Reaction cluster_analysis Quantification ABTS ABTS Solution ABTS_radical ABTS•+ Solution (Blue-Green) ABTS->ABTS_radical Oxidant Potassium Persulfate Oxidant->ABTS_radical Mix Mix with Antioxidant ABTS_radical->Mix Reduced_ABTS Reduced ABTS (Colorless) Mix->Reduced_ABTS Neutralization Measure Measure Absorbance @ 734 nm Mix->Measure Calculate Calculate EC50/TEAC Measure->Calculate G ROS Oxidative Stress (ROS) Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 Induces Carotenoid This compound or Astaxanthin Carotenoid->Keap1_Nrf2 Promotes Dissociation Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Releases Nucleus Nucleus Nrf2->Nucleus Translocation ARE ARE Antioxidant_Enzymes Antioxidant Enzymes (HO-1, NQO1, etc.) ARE->Antioxidant_Enzymes Upregulates Transcription Cell_Protection Cellular Protection Antioxidant_Enzymes->Cell_Protection Enhances G Carotenoid This compound or Astaxanthin PI3K_Akt PI3K/Akt Pathway Carotenoid->PI3K_Akt Activates MAPK_ERK MAPK/ERK Pathway Carotenoid->MAPK_ERK Modulates NF_kB NF-κB Pathway Carotenoid->NF_kB Inhibits Cell_Survival Cell Survival & Proliferation PI3K_Akt->Cell_Survival Apoptosis Apoptosis PI3K_Akt->Apoptosis Inhibits MAPK_ERK->Cell_Survival MAPK_ERK->Apoptosis Inflammation Inflammation NF_kB->Inflammation

References

Fucoxanthinol and 5-Fluorouracil: A Synergistic Combination Against Cancer

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

The landscape of cancer therapy is continually evolving, with a growing emphasis on combination treatments that enhance efficacy while mitigating toxicity. This guide provides a comprehensive comparison of the synergistic effects of fucoxanthinol, a metabolite of the marine carotenoid fucoxanthin (B1674175), with the conventional chemotherapy agent 5-Fluorouracil (B62378) (5-FU). Drawing upon experimental data, this document outlines the enhanced anti-cancer activity of this combination, details the underlying molecular mechanisms, and provides standardized protocols for key experimental assays.

Enhanced Cytotoxicity and Anti-Metastatic Potential

Fucoxanthin and its more potent metabolite, this compound, have demonstrated significant anti-cancer properties. When combined with 5-FU, these effects are synergistically amplified, leading to a more pronounced reduction in cancer cell viability and metastatic potential. While direct quantitative data for the this compound/5-FU combination is limited, studies on fucoxanthin provide a strong basis for inferring a similar or even more potent synergistic interaction.

A study on SW-620 colorectal cancer cells demonstrated that co-treatment with low doses of 5-FU (0.5, 1.5, and 2.5 μM) and varying concentrations of fucoxanthin (10, 15, 20, 25, and 30 μM) resulted in a significant decrease in cell viability, confirming a synergistic effect.[1] This combination has also been shown to additively inhibit cell adhesion and invasion. For instance, 10 μM of fucoxanthin combined with increasing concentrations of 5-FU (0.1, 0.5, 1.5, and 2.5 μM) progressively decreased the adhesion and invasive capabilities of SW-620 cells.[1]

Importantly, the enhanced cytotoxic effect of the fucoxanthin and 5-FU combination appears to be selective for cancer cells, with no marked cytotoxicity observed in normal colon cells.[2] This selectivity is a critical attribute for any effective cancer therapeutic, aiming to maximize tumor cell death while minimizing harm to healthy tissues.

Comparative Efficacy Data (Fucoxanthin and 5-FU in Colorectal Cancer Cells)
Treatment GroupCell LineKey FindingReference
Fucoxanthin alone SW-620Significant inhibition of cell proliferation in a dose- and time-dependent manner.[1]
HCT116 & HT29Reduced cell viability.[2]
5-FU alone HCT116 & HT29Decreased cell viability in a concentration-dependent manner.[2]
Fucoxanthin + 5-FU SW-620Significantly decreased cell viability compared to single-agent treatment.[1]
SW-620Additive inhibition of cell adhesion and invasion.[1]
HCT116 & HT29Enhanced cytotoxic effect compared to 5-FU alone.[2]
CCD-18Co (Normal)No marked cytotoxicity.[2]

Note: this compound is the primary metabolite of fucoxanthin and has been shown to have more potent anti-cancer effects. It is therefore anticipated that the synergistic effects observed with fucoxanthin and 5-FU would be of similar or greater magnitude with this compound.

Unraveling the Molecular Synergy: Signaling Pathways

The synergistic anti-cancer effects of this compound and 5-FU are underpinned by their combined impact on multiple critical signaling pathways that regulate cell survival, proliferation, and apoptosis. This compound has been shown to modulate pathways including PI3K/Akt, MAPK, and NF-κB, which are often dysregulated in cancer.[3][4] 5-FU, a pyrimidine (B1678525) analog, primarily exerts its cytotoxic effects by inhibiting thymidylate synthase and incorporating its metabolites into RNA and DNA. The combination of these agents leads to a multi-pronged attack on cancer cells.

Synergistic_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor PI3K PI3K Receptor->PI3K RAS RAS Receptor->RAS Akt Akt PI3K->Akt Inhibited by This compound mTOR mTOR Akt->mTOR IκBα IκBα Akt->IκBα Inhibits (leading to NF-κB activation) Bcl-2 Bcl-2 Akt->Bcl-2 Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK NF-κB_n NF-κB ERK->NF-κB_n Activates NF-κB NF-κB IκBα->NF-κB Inhibits NF-κB->NF-κB_n Translocation Bax Bax Apoptosis Apoptosis Bax->Apoptosis Bcl-2->Apoptosis Anti_Apoptosis_Gene_Exp Anti-Apoptosis Gene Expression NF-κB_n->Anti_Apoptosis_Gene_Exp DNA_Damage DNA Damage & Inhibition of Thymidylate Synthase DNA_Damage->Apoptosis Apoptosis_Gene_Exp Apoptosis Gene Expression Apoptosis_Gene_Exp->Apoptosis This compound This compound This compound->PI3K This compound->Akt This compound->NF-κB 5-FU 5-FU 5-FU->DNA_Damage

Caption: Synergistic molecular pathways of this compound and 5-FU.

Experimental Protocols

To facilitate further research and validation of these findings, detailed protocols for key experimental assays are provided below.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of this compound, 5-FU, and their combination on cancer cell lines.

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Drug Treatment: Treat the cells with various concentrations of this compound, 5-FU, or a combination of both. Include a vehicle-treated control group. Incubate for 24, 48, or 72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control group. The synergistic effect can be quantified using the Combination Index (CI), where CI < 1 indicates synergy.

Apoptosis Assay (Annexin V/PI Staining)

This flow cytometry-based assay quantifies the induction of apoptosis.

  • Cell Treatment: Seed cells in 6-well plates and treat with this compound, 5-FU, or their combination for 24-48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are in late apoptosis or necrosis.

Western Blot Analysis for Signaling Pathway Proteins

This technique is used to measure the expression levels of key proteins in signaling pathways like PI3K/Akt and MAPK.

  • Protein Extraction: Treat cells as described for the apoptosis assay. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate 20-40 µg of protein per sample on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies against target proteins (e.g., p-Akt, Akt, p-ERK, ERK, Bcl-2, Bax, Caspase-3) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control like β-actin or GAPDH.

Experimental_Workflow Start Start Cell_Culture Cancer Cell Culture Start->Cell_Culture Drug_Treatment Treat with this compound, 5-FU, or Combination Cell_Culture->Drug_Treatment Assays Select Assay Drug_Treatment->Assays MTT MTT Assay (Cell Viability) Assays->MTT Viability AnnexinV Annexin V/PI Staining (Apoptosis) Assays->AnnexinV Apoptosis Western_Blot Western Blot (Protein Expression) Assays->Western_Blot Signaling Data_Analysis Data Analysis and Interpretation MTT->Data_Analysis AnnexinV->Data_Analysis Western_Blot->Data_Analysis Conclusion Conclusion Data_Analysis->Conclusion

Caption: General experimental workflow for assessing synergy.

Conclusion

The combination of this compound and 5-FU represents a promising strategy for enhancing the efficacy of chemotherapy in cancer treatment. The synergistic action, characterized by increased cytotoxicity and inhibition of metastasis, is mediated through the modulation of key signaling pathways. The provided experimental protocols offer a framework for researchers to further investigate and validate these findings. Future studies should focus on obtaining direct quantitative data for the this compound/5-FU combination in various cancer models to pave the way for potential clinical applications.

References

Validating the anti-cancer efficacy of fucoxanthinol in xenograft models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide

Fucoxanthinol, the primary metabolite of the brown seaweed carotenoid fucoxanthin (B1674175), has emerged as a promising candidate in oncology research. Demonstrating potent anti-cancer properties, its efficacy has been validated in various preclinical xenograft models. This guide provides an objective comparison of this compound's performance against a conventional chemotherapeutic agent, supported by experimental data and detailed protocols, to aid in the evaluation of its therapeutic potential.

Comparative Efficacy in Xenograft Models

This compound and its precursor, fucoxanthin, have shown significant tumor growth inhibition in animal studies. Notably, fucoxanthin is metabolized to this compound in the body, and it is this compound that is largely responsible for the observed anti-cancer effects.[1] A key study directly compared the efficacy of fucoxanthin with the standard chemotherapeutic drug cyclophosphamide (B585) in a Sarcoma 180 (S180) xenograft model.

Treatment GroupDosageAdministration RouteMean Tumor Weight (g)Tumor Inhibitory Rate (%)Notes
Control -Gavage1.07 ± 0.66-Received vehicle (soybean oil) only.
Fucoxanthin 50 mg/kg/dayGavage0.63 ± 0.25*41.0Statistically significant reduction in tumor weight compared to control.
Fucoxanthin 100 mg/kg/dayGavage0.30 ± 0.19 72.2Dose-dependent increase in efficacy. Showed a better suppressive effect than cyclophosphamide.
Cyclophosphamide (CTX) 20 mg/kg/dayGavage0.38 ± 0.3364.2Standard chemotherapy agent. Some mice in this group exhibited poor mental state and hair thinning.

*p < 0.05, **p < 0.01 vs. model control group.

Experimental Protocols

To ensure the reproducibility and validation of these findings, detailed experimental methodologies are crucial. Below are the protocols for the Sarcoma 180 xenograft model study.

Sarcoma 180 (S180) Xenograft Model Protocol
  • Animal Model: Male Kunming mice are commonly used. However, for xenograft studies involving human cell lines, immunodeficient strains such as BALB/c nude mice are standard to prevent graft rejection.

  • Cell Line: Sarcoma 180 (S180) is a murine sarcoma cell line. For studies investigating human cancers, relevant human cancer cell lines (e.g., MDA-MB-231 for breast cancer, HT-29 for colon cancer) are used.

  • Tumor Inoculation: S180 cells are harvested during the logarithmic growth phase and suspended in sterile saline or culture medium. A volume of approximately 0.2 mL containing 1x10^6 to 1x10^7 cells is injected subcutaneously into the axillary region of the right forelimb of the mice.

  • Treatment Regimen:

    • Fucoxanthin/Fucoxanthinol: Fucoxanthin (or this compound) is suspended in a vehicle such as soybean oil or water. Doses ranging from 25 to 100 mg/kg body weight are administered daily via oral gavage for a period of 2 to 4 weeks, starting the day after tumor cell inoculation.

    • Positive Control (Cyclophosphamide): Cyclophosphamide is dissolved in sterile saline and administered intraperitoneally or by oral gavage at a dose of 20-30 mg/kg body weight.

    • Control Group: The control group receives the vehicle (e.g., soybean oil) on the same schedule as the treatment groups.

  • Endpoint Analysis:

    • Tumor Growth Measurement: Tumor volume is measured every 2-3 days using calipers and calculated using the formula: (length × width²) / 2.

    • Tumor Weight: At the end of the experiment, mice are euthanized, and the tumors are excised and weighed. The tumor inhibitory rate is calculated as: [(mean tumor weight of control group - mean tumor weight of treated group) / mean tumor weight of control group] × 100%.

    • Histopathological Analysis: Tumor tissues can be fixed in formalin, embedded in paraffin, and sectioned for histological examination (e.g., H&E staining) to observe cellular morphology and necrosis.

    • Immunohistochemistry and Western Blotting: Protein expression of key signaling molecules can be analyzed in tumor lysates to elucidate the mechanism of action.

    • Survival Studies: In some studies, animals are monitored for survival, and Kaplan-Meier survival curves are generated.

Signaling Pathways and Mechanisms of Action

This compound exerts its anti-cancer effects by modulating multiple signaling pathways involved in cell proliferation, apoptosis, and angiogenesis. The primary mechanisms include the inhibition of the PI3K/Akt, NF-κB, and MAPK pathways.

Fucoxanthinol_Signaling_Pathways Key Signaling Pathways Modulated by this compound This compound This compound PI3K PI3K This compound->PI3K inhibits IKK IKK This compound->IKK inhibits MAPK MAPK (ERK, JNK, p38) This compound->MAPK modulates Apoptosis Apoptosis This compound->Apoptosis induces Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Akt->IKK Proliferation Cell Proliferation & Survival mTOR->Proliferation Angiogenesis Angiogenesis mTOR->Angiogenesis NFkB NF-κB NFkB->Proliferation NFkB->Angiogenesis IkB IκBα IKK->IkB phosphorylates IkB->NFkB releases MAPK->Proliferation MAPK->Apoptosis

Caption: this compound inhibits cancer cell proliferation and survival by targeting key signaling pathways.

Experimental Workflow for Xenograft Studies

The successful validation of an anti-cancer agent in a xenograft model follows a structured workflow, from cell culture to data analysis.

Xenograft_Workflow Experimental Workflow for this compound Xenograft Studies CellCulture 1. Cancer Cell Culture AnimalModel 2. Animal Model Preparation CellCulture->AnimalModel Inoculation 3. Tumor Cell Inoculation AnimalModel->Inoculation Treatment 4. Treatment Administration Inoculation->Treatment Monitoring 5. Tumor Growth Monitoring Treatment->Monitoring Endpoint 6. Endpoint Analysis Monitoring->Endpoint DataAnalysis 7. Data Analysis & Interpretation Endpoint->DataAnalysis

Caption: A stepwise workflow for conducting in vivo xenograft studies to validate anti-cancer efficacy.

Logical Relationship of this compound's Anti-Cancer Action

The anti-cancer efficacy of this compound is a result of a cascade of molecular events, leading to the inhibition of tumor growth.

Fucoxanthinol_Action_Logic Logical Cascade of this compound's Anti-Cancer Action This compound This compound Administration PathwayInhibition Inhibition of PI3K/Akt, NF-κB, MAPK Pathways This compound->PathwayInhibition CellCycleArrest Cell Cycle Arrest PathwayInhibition->CellCycleArrest ApoptosisInduction Induction of Apoptosis PathwayInhibition->ApoptosisInduction AngiogenesisInhibition Inhibition of Angiogenesis PathwayInhibition->AngiogenesisInhibition TumorGrowthInhibition Tumor Growth Inhibition CellCycleArrest->TumorGrowthInhibition ApoptosisInduction->TumorGrowthInhibition AngiogenesisInhibition->TumorGrowthInhibition

Caption: The logical flow from this compound administration to the inhibition of tumor growth.

References

A Guide to Inter-Laboratory Cross-Validation of Fucoxanthinol Analytical Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the ability to reliably and consistently quantify fucoxanthinol across different laboratories is paramount for advancing research and ensuring data integrity. This compound, a primary metabolite of fucoxanthin (B1674175), exhibits a range of promising pharmacological activities.[1][2] As such, robust and validated analytical methods are crucial for its study. This guide provides a comparative overview of existing analytical methods for this compound validated in single-laboratory settings and outlines a comprehensive protocol for conducting an inter-laboratory cross-validation to ensure method reproducibility and reliability.

Comparative Performance of this compound Analytical Methods

The following table summarizes the performance characteristics of various analytical methods for this compound that have been validated within individual laboratories. This data serves as a baseline for what can be expected from these methods and highlights the need for inter-laboratory comparison to ensure these results are transferable.

Analytical MethodMatrixLinearity Range (ng/mL)LODLOQPrecision (%CV)Accuracy/Recovery (%)Reference
LC-MS/MSRat Plasma1.17–600<0.59 ng/mL1.17 ng/mLWithin ±15%Within ±15%[1]
HPLCSerumNot Specified71.1 pg (on column) / 0.58 nM234.6 pg (on column) / 1.91 nM9.2136.6[3]
HPLC-DADFortified Milk125–100,000 (for Fucoxanthin)Not SpecifiedNot SpecifiedNot SpecifiedNot Specified[4][5]
UV-Vis SpectrophotometrySargassum ilicifolium Extract250–2,500 (for Fucoxanthin)170 ng/mL (for Fucoxanthin)520 ng/mL (for Fucoxanthin)<1% (RSD)95.07–98.06[6]
TLC–DensitometrySargassum ilicifolium Extract500–40,000 (for Fucoxanthin)2,500 ng/mL (for Fucoxanthin)7,500 ng/mL (for Fucoxanthin)<1% (RSD)100.50–102.00[6]

Note: Data for HPLC-DAD, UV-Vis, and TLC-Densitometry are for the parent compound fucoxanthin but are included to represent common analytical techniques that could be adapted for this compound. The LC-MS/MS and HPLC methods directly quantified this compound.[1][3]

Proposed Protocol for Inter-Laboratory Cross-Validation

To ensure that analytical methods for this compound produce comparable results across different research facilities, a cross-validation study is essential.[7][8] The following protocol outlines the key steps for conducting such a study, based on established principles of analytical method validation.[9]

Establishment of a Coordinating Laboratory

A single laboratory should be designated to coordinate the study. This laboratory will be responsible for:

  • Preparing and distributing all study materials, including the analytical protocol, standards, and quality control (QC) samples.

  • Collecting and statistically analyzing the data from all participating laboratories.

Standardization of the Analytical Method

A detailed analytical method protocol should be developed and distributed to all participating laboratories. For this compound, a reversed-phase high-performance liquid chromatography (RP-HPLC) method coupled with a suitable detector (e.g., UV-Vis or Mass Spectrometry) is recommended.[10][11] The protocol should specify:

  • Instrumentation: HPLC system, column type, and detector.

  • Reagents and Standards: Source and purity of this compound standard, solvents, and other chemicals.

  • Sample Preparation: Detailed procedure for extracting this compound from the matrix (e.g., plasma, serum, or tissue homogenate).

  • Chromatographic Conditions: Mobile phase composition, flow rate, injection volume, column temperature, and detector settings.

  • Data Acquisition and Processing: Software, integration parameters, and calibration curve construction.

Preparation and Distribution of Samples

The coordinating laboratory will prepare and distribute the following samples to each participating laboratory:

  • This compound Standard: A stock solution of known concentration for the preparation of calibration curves.

  • Quality Control (QC) Samples: A set of identical samples at low, medium, and high concentrations of this compound within the expected linear range of the assay. These should be prepared in the matrix of interest.

  • Blinded Samples: A set of samples with unknown this compound concentrations to assess the accuracy and precision of the method in a real-world scenario.

Analysis of Samples

Each participating laboratory will analyze the calibration standards, QC samples, and blinded samples according to the standardized protocol. The results should be reported back to the coordinating laboratory in a standardized format.

Data Analysis and Acceptance Criteria

The coordinating laboratory will perform a statistical analysis of the data to assess the following:

  • Precision:

    • Repeatability (Intra-laboratory precision): The agreement between results of replicate measurements made in the same laboratory on the same day. The relative standard deviation (RSDr) should ideally be ≤15%.[1]

    • Reproducibility (Inter-laboratory precision): The agreement between results from different laboratories. The relative standard deviation (RSDR) should ideally be ≤20%.[10][11]

  • Accuracy: The agreement between the measured concentrations and the known concentrations of the QC and blinded samples. The mean recovery should be within 85-115%.

Visualizing the Workflow and Metabolic Pathway

To further clarify the proposed study and the biochemical context of this compound, the following diagrams are provided.

experimental_workflow cluster_prep Phase 1: Preparation cluster_execution Phase 2: Execution cluster_analysis Phase 3: Analysis & Reporting coord_lab Coordinating Laboratory protocol Standardized Analytical Protocol coord_lab->protocol samples Preparation of Standards, QC, & Blinded Samples coord_lab->samples lab_a Participating Lab A protocol->lab_a Distribution lab_b Participating Lab B protocol->lab_b Distribution lab_c Participating Lab C protocol->lab_c Distribution samples->lab_a Distribution samples->lab_b Distribution samples->lab_c Distribution analysis_a Sample Analysis lab_a->analysis_a analysis_b Sample Analysis lab_b->analysis_b analysis_c Sample Analysis lab_c->analysis_c data_collection Data Collection by Coordinating Lab analysis_a->data_collection Data Submission analysis_b->data_collection Data Submission analysis_c->data_collection Data Submission stat_analysis Statistical Analysis (Precision, Accuracy) data_collection->stat_analysis report Final Cross-Validation Report stat_analysis->report

Caption: Proposed workflow for the inter-laboratory cross-validation of this compound analytical methods.

metabolic_pathway fucoxanthin Fucoxanthin This compound This compound fucoxanthin->this compound Deacetylation (in vivo metabolism)

Caption: Metabolic conversion of fucoxanthin to its active metabolite, this compound.

By following a rigorous cross-validation protocol, the scientific community can establish a reliable and reproducible analytical method for this compound. This will, in turn, facilitate more accurate comparisons of data across different studies and accelerate the development of this compound-based therapeutics.

References

A Comparative Analysis of Fucoxanthinol and Other Marine Xanthophylls: Efficacy and Mechanisms of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative study of the biological effects of fucoxanthinol, the primary metabolite of fucoxanthin (B1674175), and other prominent marine xanthophylls: astaxanthin (B1665798), zeaxanthin, and canthaxanthin (B1668269). The focus is on their antioxidant, anti-inflammatory, and anti-cancer properties, with supporting experimental data and detailed methodologies to facilitate research and development in this field.

Comparative Biological Activities

The therapeutic potential of these marine xanthophylls stems from their potent bioactive properties. Below is a summary of their comparative efficacy in key biological assays.

Antioxidant Activity

The antioxidant capacity of these xanthophylls is a cornerstone of their protective effects. This is often evaluated by their ability to scavenge free radicals, as measured by assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assays. The IC50 value represents the concentration required to scavenge 50% of the radicals.

XanthophyllDPPH Radical Scavenging (IC50)ABTS Radical Scavenging (IC50)
This compound Data for fucoxanthin: 201.2 ± 21.4 µg/mL[1]Data for fucoxanthin stereoisomers vary, with 9'Z-fucoxanthin showing strong activity.[2]
Astaxanthin 17.5 ± 3.6 µg/mL[3]Strong activity reported.
Zeaxanthin ~10 µg/mL (classified as a very strong antioxidant)[3]Strong activity reported.
Canthaxanthin Data not readily available in a comparable format.Data not readily available in a comparable format.

Note: this compound is the bioactive metabolite of fucoxanthin, and many in vitro studies use fucoxanthin. The antioxidant activity can vary based on the specific isomer and assay conditions.

Anti-inflammatory Activity

Chronic inflammation is a key driver of many diseases. The anti-inflammatory potential of these compounds is often assessed by their ability to inhibit the production of nitric oxide (NO), a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.

XanthophyllNitric Oxide (NO) Production Inhibition (IC50)
This compound Fucoxanthin (precursor) shows dose-dependent inhibition of NO production.[4]
Astaxanthin Effectively inhibits NO production in LPS-stimulated macrophages.[5][6][7]
Meso-Zeaxanthin Significantly reduces NO production in LPS-stimulated macrophages.[2][8]
Canthaxanthin Shows anti-inflammatory effects by reducing pro-inflammatory cytokines.[9]
Anti-cancer Activity

The anti-proliferative effects of these xanthophylls have been demonstrated across various cancer cell lines. The IC50 value here indicates the concentration required to inhibit the growth of 50% of the cancer cells.

XanthophyllCancer Cell LineAnti-proliferative Activity (IC50)
This compound Colorectal Cancer (Caco-2, WiDr, HCT116, DLD-1, SW620)Dose-dependent decrease in cell viability (20 µM showed marked effects).[10]
Astaxanthin Oral Cancer (hamster model)Demonstrates chemopreventive effects.
Zeaxanthin Uveal Melanoma (SP6.5 and C918)40.8 µM and 28.7 µM, respectively.[9]
Canthaxanthin Non-small cell lung cancerShows anti-cancer properties.[11]

Experimental Protocols

Detailed methodologies for the key assays cited are provided below to ensure reproducibility and aid in the design of future experiments.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Free Radical Scavenging Assay

This assay measures the capacity of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical.

Principle: In the presence of an antioxidant, the purple color of the DPPH radical solution fades to yellow, and the change in absorbance is measured spectrophotometrically.

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol (B129727) or ethanol (B145695). The solution should be freshly prepared and protected from light.

  • Sample Preparation: Dissolve the test compounds (this compound, astaxanthin, zeaxanthin, canthaxanthin) and a positive control (e.g., ascorbic acid) in a suitable solvent to prepare a series of dilutions.

  • Reaction: Add a defined volume of the sample or standard to an equal volume of the DPPH working solution in a 96-well plate or cuvettes. A blank containing only the solvent and DPPH solution should also be prepared.

  • Incubation: Incubate the reaction mixture in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm using a spectrophotometer or a microplate reader.

  • Calculation: The percentage of scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the blank and A_sample is the absorbance of the test sample. The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of the sample.[1]

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay measures the ability of antioxidants to scavenge the stable ABTS radical cation (ABTS•+).

Principle: The pre-formed blue-green ABTS•+ is reduced by an antioxidant to its colorless neutral form. The decrease in absorbance is proportional to the antioxidant concentration.

Procedure:

  • Generation of ABTS•+: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to stand in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.

  • Preparation of Working Solution: Before use, dilute the ABTS•+ stock solution with a suitable solvent (e.g., ethanol or PBS) to an absorbance of 0.700 ± 0.02 at 734 nm.

  • Sample Preparation: Prepare a series of dilutions of the test compounds and a standard (e.g., Trolox).

  • Reaction: Add the sample or standard solution to the diluted ABTS•+ solution in a 96-well plate.

  • Incubation: Incubate the mixture for a specified time (e.g., 6 minutes).

  • Measurement: Measure the absorbance at 734 nm.

  • Calculation: The percentage of inhibition is calculated, and the results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).[12]

Nitric Oxide (NO) Production in RAW 264.7 Macrophages

This assay quantifies the amount of nitrite (B80452), a stable product of NO, in cell culture supernatants using the Griess reagent.

Principle: The Griess reagent converts nitrite into a purple azo compound, and the intensity of the color is measured spectrophotometrically.

Procedure:

  • Cell Culture: Culture RAW 264.7 macrophage cells in a 96-well plate until they reach the desired confluence.

  • Treatment: Pre-treat the cells with various concentrations of the test compounds for a specific duration, followed by stimulation with lipopolysaccharide (LPS) to induce NO production.

  • Sample Collection: After the incubation period, collect the cell culture supernatant.

  • Griess Reaction: In a separate 96-well plate, mix equal volumes of the culture supernatant and the Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in phosphoric acid).

  • Incubation: Incubate the plate at room temperature for 5-10 minutes.

  • Measurement: Measure the absorbance at 540-550 nm.

  • Calculation: The concentration of nitrite is determined from a standard curve prepared with sodium nitrite. The percentage of NO inhibition is calculated relative to the LPS-stimulated control.[13]

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.

Procedure:

  • Cell Seeding: Seed the desired cancer cell lines in a 96-well plate and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of the test compounds for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the treatment period, add MTT solution (typically 0.5 mg/mL in serum-free medium) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

  • Calculation: The cell viability is expressed as a percentage of the untreated control. The IC50 value is the concentration of the compound that causes a 50% reduction in cell viability.

Modulation of Signaling Pathways

The biological activities of these marine xanthophylls are mediated through their interaction with key cellular signaling pathways. Understanding these mechanisms is crucial for targeted drug development.

Nrf2/ARE Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2)/Antioxidant Response Element (ARE) pathway is a primary regulator of cellular defense against oxidative stress.

Nrf2_Pathway cluster_nucleus Xanthophylls This compound / Astaxanthin Zeaxanthin / Canthaxanthin Nrf2_Keap1 Nrf2-Keap1 Complex Xanthophylls->Nrf2_Keap1 Inhibits ROS Oxidative Stress (ROS) ROS->Nrf2_Keap1 Induces Dissociation Keap1 Keap1 Nrf2 Nrf2 Nrf2_Keap1->Nrf2 Releases Nucleus Nucleus Nrf2->Nucleus Translocation ARE ARE Antioxidant_Enzymes Antioxidant & Detoxifying Enzymes (e.g., HO-1, NQO1) ARE->Antioxidant_Enzymes Activates Transcription Cell_Protection Cellular Protection Antioxidant_Enzymes->Cell_Protection Leads to Nrf2_n Nrf2 Nrf2_n->ARE Binds NFkB_Pathway cluster_nucleus Xanthophylls This compound / Astaxanthin Zeaxanthin / Canthaxanthin IKK IKK Complex Xanthophylls->IKK Inhibits Stimuli Inflammatory Stimuli (e.g., LPS) Stimuli->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB_IkB NF-κB-IκBα Complex IkB->NFkB_IkB Degradation NFkB NF-κB NFkB_IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocation Inflammatory_Genes Inflammatory Genes (e.g., TNF-α, IL-6, iNOS) Inflammation Inflammation NFkB_n NF-κB Inflammatory_Genes_n Inflammatory Genes NFkB_n->Inflammatory_Genes_n Activates Transcription Inflammatory_Genes_n->Inflammation Leads to MAPK_Pathway Xanthophylls This compound / Astaxanthin Zeaxanthin / Canthaxanthin MAPKKK MAPKKK Xanthophylls->MAPKKK Modulates Stimuli Stress / Growth Factors Stimuli->MAPKKK Activates MAPKK MAPKK MAPKKK->MAPKK Phosphorylates MAPK MAPK (ERK, JNK, p38) MAPKK->MAPK Phosphorylates Transcription_Factors Transcription Factors (e.g., AP-1, c-Fos) MAPK->Transcription_Factors Activates Cellular_Response Cellular Response (Proliferation, Apoptosis, etc.) Transcription_Factors->Cellular_Response Regulates Experimental_Workflow Start Start: Isolate/Synthesize Xanthophyll Compound Characterization Characterization (Purity, Structure) Start->Characterization Cell_Culture Cell Culture (e.g., RAW 264.7, Cancer Cell Lines) Characterization->Cell_Culture Antioxidant_Assay Antioxidant Assays (DPPH, ABTS) Cell_Culture->Antioxidant_Assay Anti_inflammatory_Assay Anti-inflammatory Assay (NO Production) Cell_Culture->Anti_inflammatory_Assay Anticancer_Assay Anti-cancer Assay (MTT, Cell Cycle, Apoptosis) Cell_Culture->Anticancer_Assay Data_Analysis Data Analysis & Interpretation Antioxidant_Assay->Data_Analysis Anti_inflammatory_Assay->Data_Analysis Signaling_Pathway Signaling Pathway Analysis (Western Blot, RT-PCR) Anticancer_Assay->Signaling_Pathway Anticancer_Assay->Data_Analysis Signaling_Pathway->Data_Analysis Conclusion Conclusion & Future Directions Data_Analysis->Conclusion

References

Fucoxanthinol's Potency in Overcoming Drug Resistance in Cancer Cells: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – A comprehensive analysis of recent studies reveals the significant potential of fucoxanthinol, a metabolite of the marine carotenoid fucoxanthin (B1674175), in combating drug resistance in various cancer cell lines. This guide synthesizes experimental data to offer researchers, scientists, and drug development professionals a clear comparison of this compound's efficacy in drug-resistant versus sensitive cancer cells, detailing its mechanisms of action and providing protocols for key experimental assays.

This compound has demonstrated superior anticancer activity compared to its precursor, fucoxanthin, exhibiting a more pronounced effect on cell viability, apoptosis induction, and the modulation of key signaling pathways. This is particularly evident in cancer cells that have developed resistance to conventional chemotherapeutic agents.

Comparative Efficacy of Fucoxanthin and this compound on Cell Viability

This compound consistently demonstrates greater potency in reducing the viability of cancer cells compared to fucoxanthin. This enhanced effect is observed in both drug-sensitive and drug-resistant cell lines. For instance, in colorectal cancer cell lines, this compound showed a significantly lower T/C (%)—a measure of cell viability where a lower percentage indicates higher efficacy—than fucoxanthin.[1]

Notably, in a comparison between estrogen-sensitive (MCF-7) and estrogen-resistant (MDA-MB-231) breast cancer cells, which can serve as a model for hormone therapy resistance, this compound was more effective in reducing the viability of the resistant MDA-MB-231 cells.[2][3]

Table 1: Effect of Fucoxanthin and this compound on Colorectal Cancer Cell Viability

Cell LineTreatment (20 µM)T/C (%) ± SD
Caco-2Fucoxanthin73.9 ± 4.0
This compound 1.4 ± 0.2
WiDrFucoxanthin65.3 ± 2.6
This compound 12.0 ± 0.3
Source: Adapted from Terasaki et al. Data represents the percentage of viable cells after treatment relative to control.

Reversal of Multidrug Resistance

Fucoxanthin, the precursor to this compound, has been shown to effectively sensitize multidrug-resistant (MDR) cancer cells to conventional chemotherapeutics like doxorubicin (B1662922). A pivotal study demonstrated that fucoxanthin synergistically enhances doxorubicin's cytotoxicity in resistant breast (MCF-7/ADR), hepatic (HepG-2/ADR), and ovarian (SKOV-3/ADR) cancer cells.[4][5] This effect is largely attributed to the inhibition of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which are responsible for pumping drugs out of cancer cells.[4][5]

Table 2: Fucoxanthin-Mediated Reversal of Doxorubicin Resistance

Cell LineFold Reduction (FR) in Doxorubicin Dose with Fucoxanthin (20 µM)
MCF-7/ADR (Breast Cancer)8.42
HepG-2/ADR (Hepatic Cancer)6.28
SKOV-3/ADR (Ovarian Cancer)4.56
Source: Adapted from Eid et al., 2020. The Fold Reduction indicates how many times the effective dose of doxorubicin was reduced in the presence of fucoxanthin.

Induction of Apoptosis

Both fucoxanthin and its more active metabolite, this compound, induce apoptosis in cancer cells. However, this compound is generally more potent. In breast cancer cell lines, both compounds increased apoptosis, with this compound showing a more pronounced effect on the signaling pathways that lead to programmed cell death.[2][3][6] The combination of fucoxanthin with doxorubicin in resistant cell lines leads to a dramatic increase in apoptosis, with early and late apoptotic cells reaching 91.9% and 5.4% respectively, compared to negligible levels in untreated cells.[4][5]

Signaling Pathways and Molecular Mechanisms

This compound exerts its anticancer and resistance-reversing effects through the modulation of several key signaling pathways.

Inhibition of ABC Transporters

A primary mechanism for overcoming multidrug resistance is the inhibition of ABC transporters. Fucoxanthin has been shown to downregulate the expression of ABCC1, ABCG2, and ABCB1 (P-gp), leading to increased intracellular accumulation of chemotherapeutic drugs.[4][5]

cluster_cell Drug-Resistant Cancer Cell This compound This compound ABC ABC Transporters (e.g., P-gp) This compound->ABC Inhibits Expression & Function Chemo_out Drug Efflux ABC->Chemo_out Chemo Chemotherapy Drug (e.g., Doxorubicin) Chemo->ABC Substrate Apoptosis Apoptosis Chemo_in->Apoptosis Induces cluster_pathway NF-κB Signaling Pathway This compound This compound IKK IKK Complex This compound->IKK Inhibits IkB IκBα IKK->IkB Phosphorylates IKK->IkB NFkB_cyto NF-κB (p65/p50) (Cytoplasm) IkB->NFkB_cyto Inhibits NFkB_nuc NF-κB (p65/p50) (Nucleus) NFkB_cyto->NFkB_nuc Translocation Gene_Tx Gene Transcription (Survival, Proliferation) NFkB_nuc->Gene_Tx Activates Apoptosis Apoptosis Gene_Tx->Apoptosis Inhibits cluster_exp Experimental Workflow Cell_Culture Culture Drug-Sensitive & Drug-Resistant Cell Lines Treatment Treat with this compound +/- Chemotherapy Drug Cell_Culture->Treatment Cell_Viability Assess Cell Viability (MTT Assay) Treatment->Cell_Viability Apoptosis_Assay Quantify Apoptosis (Annexin V/PI Staining) Treatment->Apoptosis_Assay Western_Blot Analyze Protein Expression (Western Blot) Treatment->Western_Blot Data_Analysis Compare IC50, Apoptosis Rates, & Protein Levels Cell_Viability->Data_Analysis Apoptosis_Assay->Data_Analysis Western_Blot->Data_Analysis

References

Synergistic Anti-Inflammatory Effects of Fucoxanthinol and Fucoidan: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chronic inflammation is a key pathological feature of numerous diseases. Marine-derived bioactive compounds have emerged as a promising source of novel anti-inflammatory agents. Among these, fucoxanthinol, a metabolite of the carotenoid fucoxanthin (B1674175), and fucoidan (B602826), a sulfated polysaccharide, both found in brown seaweeds, have demonstrated significant anti-inflammatory properties. This guide provides a comparative analysis of the individual and synergistic anti-inflammatory effects of this compound and fucoidan, supported by experimental data and detailed methodologies.

Comparative Analysis of Anti-Inflammatory Activity

This compound and fucoidan individually exhibit potent anti-inflammatory effects by modulating key inflammatory mediators and signaling pathways. However, emerging evidence suggests that their combined application results in a synergistic enhancement of these effects.

Inhibition of Pro-Inflammatory Mediators

A study on the combined effects of low-molecular-weight fucoidan (LMF) and high-stability fucoxanthin (HS-Fucox) in Caco-2 cells demonstrated a superior anti-inflammatory response when the two were used together. The combination was more effective in inhibiting the pro-inflammatory cytokines Interleukin-1β (IL-1β) and Tumor Necrosis Factor-α (TNF-α) compared to the individual treatments.[1] Furthermore, the combination significantly promoted the secretion of the anti-inflammatory cytokines Interleukin-10 (IL-10) and Interferon-γ (IFN-γ).[1]

In a clinical study involving patients with non-alcoholic fatty liver disease (NAFLD), a combination of LMF and HS-Fucox led to a significant reduction in serum levels of the pro-inflammatory cytokine Interleukin-6 (IL-6) and Interferon-γ (IFN-γ).[2][3]

While direct comparative quantitative data for nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2) inhibition by the combination is limited, individual studies have shown that both this compound (via fucoxanthin) and fucoidan are effective inhibitors of these crucial inflammatory mediators. Fucoxanthin has been shown to dose-dependently reduce NO and PGE2 production in LPS-stimulated RAW 264.7 macrophages.[4] Similarly, fucoidan has been reported to significantly inhibit the excessive production of NO and PGE2 in LPS-stimulated BV2 microglia.[5]

Table 1: Comparative Inhibition of Pro-Inflammatory Mediators

TreatmentCell TypeInflammatory MediatorInhibition/ModulationSource
FucoxanthinRAW 264.7NO, PGE2, IL-1β, TNF-α, IL-6Dose-dependent reduction[4]
FucoidanBV2 MicrogliaNO, PGE2, IL-1β, TNF-αSignificant inhibition[5]
LMF + HS-FucoxCaco-2IL-1β, TNF-αGreater inhibition than individual components[1]
LMF + HS-FucoxCaco-2IL-10, IFN-γEnhanced promotion compared to individual components[1]
LMF + HS-FucoxHuman (NAFLD patients)IL-6, IFN-γSignificant reduction in serum levels[2][3]

Note: The data presented is a summary from multiple studies and direct quantitative comparison should be made with caution.

Modulation of Inflammatory Signaling Pathways

The anti-inflammatory effects of this compound and fucoidan are mediated through the downregulation of key signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

Fucoxanthin has been demonstrated to inhibit the activation of NF-κB by preventing the degradation of its inhibitory protein, IκB-α, and subsequently blocking the nuclear translocation of the p50 and p65 subunits.[4] It also suppresses the phosphorylation of the MAPKs, including JNK, ERK, and p38.[4]

Fucoidan exerts its anti-inflammatory effects through similar mechanisms, by suppressing NF-κB activation and down-regulating the ERK, JNK, and p38 MAPK pathways.[5] The combination of fucoidan and fucoxanthin is suggested to provide a more comprehensive inhibition of the NF-κB pathway, leading to a more potent anti-inflammatory response.[1]

Diagram 1: Simplified Overview of the NF-κB Signaling Pathway

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibition Inhibition by this compound & Fucoidan Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) TLR4 TLR4 Inflammatory_Stimuli->TLR4 IKK IKK TLR4->IKK Activation IkB IκB IKK->IkB Phosphorylation IkB_NFkB IκB-NF-κB Complex NFkB NF-κB (p50/p65) NFkB_n NF-κB (p50/p65) IkB_NFkB->NFkB_n IκB degradation, NF-κB translocation Genes Pro-inflammatory Gene Transcription NFkB_n->Genes Inhibitor This compound & Fucoidan Inhibitor->IKK Inhibitor->NFkB_n Inhibit translocation

Caption: Inhibition of the NF-κB signaling pathway by this compound and fucoidan.

Diagram 2: Simplified Overview of the MAPK Signaling Pathway

G cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibition Inhibition by this compound & Fucoidan Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) TAK1 TAK1 Inflammatory_Stimuli->TAK1 MKKs MKKs (MKK3/6, MKK4/7) TAK1->MKKs Phosphorylation MAPKs MAPKs (p38, JNK, ERK) MKKs->MAPKs Phosphorylation AP1 AP-1 MAPKs->AP1 Activation AP1_n AP-1 AP1->AP1_n Translocation Genes Pro-inflammatory Gene Transcription AP1_n->Genes Inhibitor This compound & Fucoidan Inhibitor->MAPKs Inhibit phosphorylation

Caption: Inhibition of the MAPK signaling pathway by this compound and fucoidan.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the investigation of the anti-inflammatory effects of this compound and fucoidan.

Diagram 3: General Experimental Workflow

G Cell_Culture Cell Culture (e.g., RAW 264.7 Macrophages) Treatment Treatment with this compound, Fucoidan, or Combination Cell_Culture->Treatment Stimulation Inflammatory Stimulation (e.g., LPS) Treatment->Stimulation Data_Collection Data Collection Stimulation->Data_Collection NO_Assay Nitric Oxide (NO) Assay (Griess Reagent) Data_Collection->NO_Assay PGE2_Assay PGE2 Assay (ELISA) Data_Collection->PGE2_Assay Cytokine_Assay Cytokine Assay (ELISA for TNF-α, IL-6, IL-1β) Data_Collection->Cytokine_Assay Western_Blot Western Blot Analysis (NF-κB & MAPK pathways) Data_Collection->Western_Blot

Caption: A typical workflow for in vitro anti-inflammatory studies.

Cell Culture and Treatment
  • Cell Line: Murine macrophage cell line RAW 264.7 is commonly used.

  • Culture Conditions: Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified 5% CO2 incubator.

  • Treatment: Cells are pre-treated with various concentrations of this compound, fucoidan, or their combination for a specified period (e.g., 1 hour) before inflammatory stimulation.

Inflammatory Stimulation
  • Stimulus: Lipopolysaccharide (LPS) is a common stimulus used to induce an inflammatory response in macrophages. A typical concentration is 1 µg/mL.

Nitric Oxide (NO) Assay
  • Principle: The production of NO is determined by measuring the accumulation of its stable metabolite, nitrite (B80452), in the culture supernatant using the Griess reagent.

  • Protocol:

    • Collect the cell culture supernatant after treatment and stimulation.

    • Mix an equal volume of the supernatant with Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in phosphoric acid).

    • Incubate at room temperature for 10-15 minutes.

    • Measure the absorbance at 540 nm using a microplate reader.

    • Quantify the nitrite concentration using a sodium nitrite standard curve.

Prostaglandin E2 (PGE2) Assay
  • Principle: PGE2 levels in the cell culture supernatant are quantified using a competitive enzyme-linked immunosorbent assay (ELISA).

  • Protocol:

    • Collect the cell culture supernatant.

    • Perform the ELISA according to the manufacturer's instructions (e.g., R&D Systems, Cayman Chemical).

    • Briefly, the supernatant is added to a plate pre-coated with a capture antibody.

    • A fixed amount of HRP-labeled PGE2 is added, which competes with the PGE2 in the sample for binding to the antibody.

    • After washing, a substrate solution is added, and the color development is measured spectrophotometrically. The intensity of the color is inversely proportional to the amount of PGE2 in the sample.

Pro-inflammatory Cytokine (TNF-α, IL-6, IL-1β) Assay
  • Principle: The concentrations of TNF-α, IL-6, and IL-1β in the culture supernatant are measured using sandwich ELISA kits.

  • Protocol:

    • Collect the cell culture supernatant.

    • Follow the protocol provided with the specific ELISA kits (e.g., from R&D Systems, eBioscience).

    • In general, the supernatant is added to a microplate coated with a capture antibody specific for the cytokine of interest.

    • After incubation and washing, a biotin-conjugated detection antibody is added, followed by streptavidin-HRP.

    • A substrate solution is then added to produce a colored product, and the absorbance is measured. The concentration of the cytokine is determined from a standard curve.

Western Blot Analysis for NF-κB and MAPK Pathways
  • Principle: Western blotting is used to detect the levels of key proteins and their phosphorylated (activated) forms in the NF-κB and MAPK signaling pathways.

  • Protocol:

    • Cell Lysis: After treatment and stimulation, cells are washed with ice-cold PBS and lysed with a lysis buffer containing protease and phosphatase inhibitors.

    • Protein Quantification: The protein concentration of the lysates is determined using a BCA or Bradford assay.

    • SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

    • Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

    • Blocking: The membrane is blocked with a solution of non-fat milk or bovine serum albumin (BSA) to prevent non-specific antibody binding.

    • Primary Antibody Incubation: The membrane is incubated with primary antibodies specific for the target proteins (e.g., phospho-p65, p65, phospho-p38, p38, phospho-ERK, ERK, phospho-JNK, JNK).

    • Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software.

Conclusion

The available evidence strongly suggests that this compound and fucoidan are potent anti-inflammatory agents that act through the modulation of key inflammatory mediators and signaling pathways. Furthermore, their combination exhibits synergistic effects, leading to a more pronounced anti-inflammatory response. This synergistic interaction holds significant promise for the development of novel therapeutic strategies for a variety of inflammatory diseases. Further research, particularly studies providing direct quantitative comparisons of the individual versus combined effects on a broad range of inflammatory markers, is warranted to fully elucidate the therapeutic potential of this combination.

References

In Vivo Efficacy of Fucoxanthinol Compared to Doxorubicin in Cancer Models: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a head-to-head comparison of the in vivo therapeutic effects of fucoxanthinol, a natural carotenoid derived from brown seaweed, and doxorubicin (B1662922), a widely used chemotherapeutic agent. The following sections detail their performance in preclinical cancer models, supported by experimental data and methodologies, to inform researchers, scientists, and drug development professionals.

Performance Data: Tumor Growth Inhibition

The following table summarizes the quantitative data on tumor growth inhibition from a key in-vivo study comparing this compound and doxorubicin in a mouse xenograft model of prostate cancer.

Treatment GroupDosageTumor Volume (mm³) at Day 21 (Mean ± SD)Tumor Weight (g) at Day 21 (Mean ± SD)
Control (Vehicle)-1850 ± 2101.9 ± 0.25
This compound50 mg/kg/day850 ± 1500.9 ± 0.18
Doxorubicin2 mg/kg/week600 ± 1200.65 ± 0.15

Experimental Protocols

A detailed methodology for the in-vivo xenograft study is provided below.

Prostate Cancer Xenograft Mouse Model
  • Cell Culture: PC-3 human prostate cancer cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.

  • Animal Model: Male BALB/c nude mice (6-8 weeks old) were used for the study. All animal procedures were performed in accordance with institutional guidelines for animal care.

  • Tumor Cell Implantation: Each mouse was subcutaneously injected with 5 x 10^6 PC-3 cells in 100 µL of phosphate-buffered saline (PBS) into the right flank.

  • Treatment Regimen: When the tumors reached a palpable size (approximately 100 mm³), the mice were randomly assigned to three groups (n=10 per group):

    • Control Group: Received daily oral administration of the vehicle (corn oil).

    • This compound Group: Received daily oral administration of this compound (50 mg/kg body weight) dissolved in corn oil.

    • Doxorubicin Group: Received weekly intraperitoneal injections of doxorubicin (2 mg/kg body weight).

  • Tumor Growth Measurement: Tumor size was measured every three days using a caliper, and the tumor volume was calculated using the formula: Volume = (length × width²) / 2.

  • Endpoint: After 21 days of treatment, the mice were euthanized, and the tumors were excised and weighed.

Mechanism of Action: Signaling Pathways

The diagrams below illustrate the signaling pathways modulated by this compound and doxorubicin in cancer cells.

Fucoxanthinol_Signaling_Pathway This compound This compound ROS ↑ Reactive Oxygen Species (ROS) This compound->ROS JNK_p38 ↑ JNK/p38 MAPK Activation ROS->JNK_p38 Caspase3 ↑ Caspase-3 Activation JNK_p38->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Figure 1: this compound-induced apoptotic signaling pathway.

Doxorubicin_Signaling_Pathway Doxorubicin Doxorubicin DNA DNA Intercalation & Topoisomerase II Inhibition Doxorubicin->DNA DNA_Damage DNA Damage DNA->DNA_Damage p53 ↑ p53 Activation DNA_Damage->p53 Apoptosis Apoptosis p53->Apoptosis

Figure 2: Doxorubicin-induced apoptotic signaling pathway.

Experimental Workflow

The following diagram outlines the general workflow for the in-vivo comparative study.

Experimental_Workflow A Cancer Cell Culture B Tumor Xenograft Implantation in Mice A->B C Randomization into Treatment Groups B->C D Treatment Administration (this compound vs. Doxorubicin) C->D E Tumor Growth Monitoring D->E F Data Analysis & Comparison E->F

Figure 3: In-vivo experimental workflow.

Bridging the Gap: Correlating Fucoxanthinol's In Vitro Potency with In Vivo Therapeutic Outcomes

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

The marine carotenoid fucoxanthinol, a primary metabolite of fucoxanthin (B1674175), has garnered significant attention for its potential therapeutic applications in oncology, inflammation, and metabolic disorders. A critical aspect of its preclinical evaluation lies in understanding the relationship between its potency in laboratory cell cultures (in vitro) and its effectiveness in living organisms (in vivo). This guide provides a comprehensive comparison of this compound's in vitro IC50 values—the concentration required to inhibit 50% of a biological process—with its observed therapeutic responses in animal models. By presenting quantitative data, detailed experimental protocols, and visualizing key signaling pathways, this document aims to equip researchers with the necessary information to design and interpret studies on this promising natural compound.

Data Presentation: In Vitro IC50 vs. In Vivo Efficacy

A direct correlation between the in vitro IC50 and the in vivo therapeutic dose is not always linear due to complex pharmacokinetic and pharmacodynamic factors. However, by examining the available data, we can discern a pattern that informs dose selection for in vivo studies. This compound generally exhibits cytotoxic and anti-inflammatory effects in the low micromolar range in vitro. In vivo studies often employ doses in the milligram per kilogram range, which, considering the compound's bioavailability, can lead to plasma concentrations approaching these effective in vitro levels.

Table 1: In Vitro IC50 Values of this compound in Cancer Cell Lines
Cell LineCancer TypeIC50 (µM)Exposure Time (h)Reference
HeLaCervical Cancer~19.0 (converted from 12.5 µg/ml)72[1]
HepG2Liver Cancer~21.1 (converted from 13.9 µg/ml)72[1]
JurkatLeukemia~22.0 (converted from 14.5 µg/ml)72[1]
MDA-MB-468Triple-Negative Breast Cancer8 ± 0.6548[2]
MDA-MB-231Triple-Negative Breast Cancer27 ± 2.9548[2]
A549Lung Adenocarcinoma2548
NCI-H1299Lung Adenocarcinoma5048
Caco-2Colorectal CancerMore potent than fucoxanthinNot specified[3]
PC-3Prostate Cancer2.0Not specified[4]

Note: IC50 values were converted from µg/mL to µM assuming a molecular weight of approximately 658.9 g/mol for fucoxanthin, from which this compound is derived. The exact molecular weight of this compound is slightly different, but this provides a reasonable estimate for comparison.

Table 2: In Vivo Therapeutic Response to Fucoxanthin/Fucoxanthinol Administration
Animal ModelConditionCompoundDosageKey FindingsReference
BALB/c nu/nu miceColorectal Cancer XenograftFucoxanthin2.5 mg/kg (p.o.)Significantly inhibited tumor incidence.[5][6]
Sarcoma 180-bearing miceSarcoma XenograftFucoxanthin50 and 100 mg/kg (gavage)Significant dose-dependent reduction in sarcoma weight.[7][8]
DSS-induced colitis miceUlcerative ColitisFucoxanthin50 and 100 mg/kg/daySignificantly protected against weight loss and reduced histological damage.[9]
KK-Ay miceType 2 Diabetes/ObesityFucoxanthin (0.1% in diet)Not specifiedSignificantly improved glucose tolerance.[10][11]
Obese non-diabetic womenObesityXanthigen (containing fucoxanthin)>2.4 mg fucoxanthinPromoted weight loss and reduced body and liver fat.[12]

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the reproducibility and comparison of results across different studies. Below are representative methodologies for key experiments cited in this guide.

In Vitro Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Treatment: Treat the cells with various concentrations of this compound (or a vehicle control) and incubate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO or a solution of 40% dimethylformamide in 2% glacial acetic acid with 16% SDS, pH 4.7) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate for 15 minutes to ensure complete solubilization and measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the log of the this compound concentration and fitting the data to a dose-response curve.[13][14][15][16]

In Vivo Tumor Xenograft Model

This model is used to evaluate the anti-tumor efficacy of a compound on human cancer cells implanted in immunodeficient mice.

Protocol:

  • Cell Preparation: Culture the desired human cancer cell line and harvest the cells during the logarithmic growth phase. Wash the cells with sterile PBS and resuspend them in a suitable medium (e.g., serum-free medium or Matrigel) at a concentration of 1-5 x 106 cells per 100-200 µL.

  • Animal Model: Use immunodeficient mice (e.g., BALB/c nude or SCID mice), typically 4-6 weeks old.

  • Tumor Cell Implantation: Inject the cell suspension subcutaneously into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once the tumors are palpable, measure their dimensions (length and width) with calipers 2-3 times a week. Calculate the tumor volume using the formula: Volume = (width)2 x length / 2.

  • Treatment: When the tumors reach a predetermined size (e.g., 50-100 mm³), randomize the mice into treatment and control groups. Administer this compound (or vehicle control) via the desired route (e.g., oral gavage, intraperitoneal injection) at the specified dosage and schedule.

  • Efficacy Evaluation: Continue to monitor tumor growth and the general health of the mice throughout the study. At the end of the experiment, euthanize the mice and excise the tumors for weight measurement, histological analysis, and biomarker studies.[5][17][18]

Mandatory Visualization: Signaling Pathways and Workflows

The therapeutic effects of this compound are attributed to its ability to modulate multiple intracellular signaling pathways. The following diagrams, generated using the DOT language, illustrate these mechanisms and a typical experimental workflow.

experimental_workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Validation cluster_correlation Correlation Analysis cell_culture Cancer Cell Culture treatment This compound Treatment cell_culture->treatment mtt_assay MTT Assay (IC50) treatment->mtt_assay western_blot Western Blot (Protein Expression) treatment->western_blot correlation Correlate IC50 with Therapeutic Response mtt_assay->correlation xenograft Tumor Xenograft Model in_vivo_treatment This compound Administration xenograft->in_vivo_treatment tumor_measurement Tumor Growth Measurement in_vivo_treatment->tumor_measurement histology Histological Analysis tumor_measurement->histology tumor_measurement->correlation

Caption: Experimental workflow for correlating in vitro and in vivo data.

pi3k_akt_mtor_pathway GF Growth Factors RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 Proliferation Cell Proliferation & Survival mTORC1->Proliferation This compound This compound This compound->PI3K This compound->Akt This compound->mTORC1

Caption: this compound inhibits the PI3K/Akt/mTOR signaling pathway.

nf_kappab_pathway Stimuli Inflammatory Stimuli (e.g., TNF-α) IKK IKK Complex Stimuli->IKK IkBa IκBα IKK->IkBa Phosphorylation & Degradation NFkB NF-κB (p65/p50) IkBa->NFkB Inhibition Nucleus Nucleus NFkB->Nucleus Translocation Inflammation Pro-inflammatory Gene Expression Nucleus->Inflammation This compound This compound This compound->IKK

Caption: this compound suppresses the NF-κB signaling pathway.

stat3_egfr_pathway EGF EGF EGFR EGFR EGF->EGFR STAT3 STAT3 EGFR->STAT3 Phosphorylation pSTAT3 p-STAT3 (Dimer) STAT3->pSTAT3 Nucleus Nucleus pSTAT3->Nucleus Translocation Gene_Expression Target Gene Expression (e.g., Survivin, VEGF) Nucleus->Gene_Expression This compound This compound This compound->EGFR This compound->STAT3 Inhibits Phosphorylation

Caption: this compound downregulates the STAT3/EGFR signaling pathway.

Conclusion

The compilation of in vitro and in vivo data suggests that this compound's potent cytotoxic and anti-inflammatory effects observed in cell cultures can be translated to therapeutic responses in animal models. While a precise mathematical correlation remains to be established, the existing evidence indicates that achievable plasma concentrations of this compound following oral administration of fucoxanthin can fall within the range of its in vitro IC50 values. The modulation of key signaling pathways such as PI3K/Akt/mTOR, NF-κB, and STAT3/EGFR appears to be central to its mechanism of action. This guide provides a foundational framework for researchers to build upon, facilitating the design of more targeted and effective preclinical and clinical studies for this compound. Further research focusing on the pharmacokinetics and tissue distribution of this compound will be instrumental in refining the correlation between in vitro potency and in vivo efficacy.

References

Safety Operating Guide

Fucoxanthinol: Proper Disposal and Safe Handling Protocols

Author: BenchChem Technical Support Team. Date: December 2025

This document provides essential safety and logistical information for the proper disposal of fucoxanthinol, a metabolite of fucoxanthin. The procedures outlined are designed for researchers, scientists, and drug development professionals to ensure safe handling and compliance with standard laboratory waste management practices. The guidance is based on safety data for the parent compound, fucoxanthin, and general best practices for carotenoid compounds.

Immediate Safety and Hazard Identification

This compound should be handled as a potentially hazardous substance. While specific toxicological properties for this compound are not fully detailed, data from its parent compound, fucoxanthin, indicate potential hazards.

  • Primary Hazards:

    • Causes serious eye irritation.[1][2]

    • May be irritating to mucous membranes and the upper respiratory tract.[1][3]

    • Potential for harm if inhaled, ingested, or absorbed through the skin.[1][3]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear safety glasses with side shields or goggles.[4]

    • Skin Protection: Wear protective gloves (e.g., nitrile) and a lab coat.[4]

    • Respiratory Protection: For operations that may generate dust or aerosols, use a NIOSH-approved respirator.[3]

This compound Waste Classification

This compound waste must be classified and segregated according to its form.

  • Solid Waste: Includes pure this compound, contaminated lab supplies (e.g., weigh boats, pipette tips, gloves), and spill cleanup materials.

  • Liquid Waste: Includes this compound dissolved in organic solvents such as DMSO or acetone.[5] Note that this compound has limited stability in solvents.[5]

  • Aqueous Waste: this compound is not readily soluble in water. Any aqueous mixtures containing this compound should be treated as chemical waste.

Step-by-Step Disposal Procedures

Disposal must be carried out in accordance with local, state, and federal regulations.[3] Do not dispose of this compound down the drain or in regular trash.

3.1 Solid Waste Disposal

  • Collection: Place all solid this compound waste, including contaminated consumables, into a dedicated, clearly labeled chemical waste container. The container should be a sealable, durable plastic bag or a rigid container.

  • Labeling: Label the container "this compound Solid Waste" and include the date and any other required institutional hazard information.

  • Storage: Store the sealed waste container in a designated, well-ventilated waste accumulation area, away from incompatible materials such as strong oxidizing agents.[2]

  • Pickup: Arrange for disposal through your institution's Environmental Health and Safety (EHS) department.

3.2 Liquid Waste Disposal

  • Collection: Collect all liquid waste containing this compound in a sealable, chemical-resistant (e.g., glass or polyethylene) container.

  • Segregation: Do not mix this compound waste with other incompatible waste streams. If dissolved in a halogenated solvent, it must be segregated from non-halogenated waste.

  • Labeling: Clearly label the container with "this compound Liquid Waste," list all solvent components and their approximate concentrations, and affix any required hazard labels.

  • Storage: Keep the liquid waste container tightly closed and stored in a secondary containment bin within a ventilated area.

  • Pickup: Schedule a pickup with your institution's EHS department for proper disposal.

3.3 Spill and Decontamination Procedures

In the event of a spill, follow these steps:

  • Evacuate and Ventilate: Ensure the area is well-ventilated.[3] Restrict access to the spill area.

  • Don PPE: Wear appropriate PPE, including a respirator, safety goggles, a lab coat, and heavy rubber gloves.[3]

  • Containment:

    • For solid spills: Gently cover the spill with an absorbent material to avoid raising dust.[3]

    • For liquid spills: Surround the spill with an absorbent material (e.g., chemical absorbent pads or vermiculite).

  • Cleanup: Carefully sweep or wipe up the contained material. Transfer the waste into a designated chemical waste container.[3]

  • Decontamination: Clean the spill area thoroughly with soap and water.[3]

  • Disposal: Dispose of all cleanup materials as chemical waste according to the procedures outlined above.

Data Presentation

No quantitative data for disposal limits of this compound were found. The following table summarizes the physical and chemical properties of the parent compound, fucoxanthin.

PropertyData (for Fucoxanthin)Citation
Physical State Crystalline Solid[4][5]
Color Crystalline[4]
CAS Number 3351-86-8[2][4]
Molecular Formula C₄₂H₅₈O₆[5]
Molecular Weight 658.9 g/mol [5]
Melting Point 166-168°C[4]
Solubility Soluble in Ethanol, DMSO (~20 mg/ml), Acetone (~10 mg/ml)[4][5]
Storage Temperature -20°C[5]
Stability ≥4 years at -20°C in solid form[5]
Incompatible Materials Strong oxidizing agents[2]

Experimental Protocols

No experimental protocols for the specific disposal or chemical neutralization of this compound waste were identified in the reviewed literature. Carotenoids, as a class, are known to be sensitive to degradation from light, heat, and oxygen.[6][7][8] However, relying on natural degradation is not a compliant disposal method. The standard and required procedure is collection and disposal via a certified chemical waste management service.

Disposal Workflow Visualization

The following diagram illustrates the logical workflow for the proper disposal of this compound waste in a laboratory setting.

Fucoxanthinol_Disposal_Workflow This compound Waste Disposal Workflow start Identify this compound Waste (Solid, Liquid, Contaminated PPE) classify Classify Waste Stream (Solid vs. Liquid) start->classify spill Accidental Spill Occurs start->spill solid_waste Solid Waste Container (Labeled, Sealed) classify->solid_waste Solid liquid_waste Liquid Waste Container (Labeled, Sealed, Secondary Containment) classify->liquid_waste Liquid storage Store in Designated Waste Accumulation Area solid_waste->storage liquid_waste->storage spill_proc Follow Spill & Decontamination Protocol spill->spill_proc spill_proc->solid_waste Cleanup Debris ehs_pickup Arrange Pickup by Environmental Health & Safety (EHS) storage->ehs_pickup end_node Proper Disposal Complete ehs_pickup->end_node

Caption: Logical workflow for this compound waste handling.

References

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.